molecular formula C5HBrCl2N4 B1442634 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944902-17-4

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1442634
CAS No.: 944902-17-4
M. Wt: 267.9 g/mol
InChI Key: XTVZOIZUAZZTOX-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C5HBrCl2N4 and its molecular weight is 267.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZOIZUAZZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718264
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-17-4
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Abstract: This technical guide provides a comprehensive analysis of the , a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific trifunctionalized scaffold is not extensively documented in public literature, this whitepaper constructs a robust physicochemical profile through a detailed examination of its core structure and closely related, well-characterized analogues. By synthesizing data from its precursors and similar chemical entities, this guide offers researchers and drug development professionals critical insights into the compound's expected behavior, including its reactivity, solubility, stability, and spectral characteristics. Furthermore, it outlines validated experimental protocols for the empirical determination of these properties, ensuring a foundation of scientific integrity and practical applicability.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, often referred to as a purine isostere. Its structural similarity to adenine and guanine allows it to function as a competitive inhibitor for a wide array of enzymes, particularly ATP-dependent protein kinases.[1] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors for targets implicated in oncology, immunology, and neurodegenerative diseases.

The introduction of halogen substituents onto this core structure is a key strategy in drug design. Halogens modulate the electronic properties of the ring system, influence metabolic stability, and provide reactive handles for further chemical modification. Specifically, chlorine atoms at the 4- and 6-positions act as excellent leaving groups for nucleophilic aromatic substitution (SNAr), while a bromine at the 3-position can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira).

This guide focuses on the specific, yet sparsely documented, molecule This compound . We will elucidate its properties by first examining its parent dichloro-scaffold and a key bromo-chloro analogue.

Foundational Analogue: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

The logical synthetic precursor to the target compound is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Understanding this parent structure is crucial for predicting the behavior of its brominated derivative.

Synthesis: This compound is typically synthesized in a two-step process starting from 5-amino-1H-pyrazole-4-carboxamide. The initial step involves a cyclization reaction with urea at high temperatures to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. The subsequent and critical step is a chlorination reaction, commonly achieved by refluxing the diol with phosphorus oxychloride (POCl₃), which replaces the hydroxyl groups with chlorine atoms.[2]

Reactivity: The primary characteristic of this molecule is the high reactivity of the C4 and C6 positions towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the pyrazole moiety activates the chlorine atoms, making them excellent leaving groups. This allows for sequential and selective displacement by various nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries.[3]

Key Analogue: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

A more complex analogue for which some data is available is 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 90914-41-3).[4][5][6] This compound shares two of the three key functional groups with our target molecule and provides the most direct basis for property prediction.

Synthesis: This intermediate can be prepared by the direct bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[4]

Physicochemical Data: Commercial suppliers report this compound as a solid with a purity of 95-97%.[7] Its stability necessitates storage under inert atmosphere in a freezer (-20°C) and away from light, indicating potential sensitivity to air, moisture, or light-induced degradation.[5]

PropertyValue / ObservationSource
CAS Number 90914-41-3[4][6]
Molecular Formula C₅H₂BrClN₄[8]
Molecular Weight 233.45 g/mol [8]
Physical Form Solid
Storage Conditions Inert atmosphere, -20°C, protect from light[5]
Purity Typically ≥95%

Predicted Physicochemical Profile of this compound

By integrating the known properties of the foundational analogues, we can construct a detailed and scientifically grounded predicted profile for the target compound.

Structure and Molecular Properties
PropertyPredicted ValueRationale
Molecular Formula C₅HBrCl₂N₄Based on the pyrazolo[3,4-d]pyrimidine core with one bromine and two chlorine substituents.
Molecular Weight 267.90 g/mol Calculated from the atomic weights of its constituent atoms.
Physical Form Crystalline SolidHalogenated heterocyclic compounds of this size are typically solids at room temperature.
Melting Point >200 °C (with decomposition)The addition of a second chlorine atom compared to the mono-chloro analogue would likely increase crystal lattice energy and raise the melting point. High melting points are characteristic of this scaffold.
Solubility Poor in water; Soluble in polar aprotic solvents (DMF, DMSO)Increased halogenation generally decreases aqueous solubility. Polar aprotic solvents are required to dissolve related pyrazolopyrimidines.[1]
Stability Sensitive to nucleophiles, light, and potentially strong bases.The two highly reactive chloro- leaving groups make it susceptible to hydrolysis and other nucleophilic attacks. Storage under inert gas at low temperatures is recommended.[5]
Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in its exceptional reactivity, which can be precisely controlled.

  • C4 and C6 Positions: These positions are highly electrophilic and susceptible to SNAr reactions. The C4 position is generally considered more reactive than the C6 position, allowing for selective, stepwise functionalization. This is a cornerstone for building molecular complexity.

  • C3 Position: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

This trifunctionalized pattern enables a three-dimensional diversification strategy, making the molecule a powerful building block for constructing targeted compound libraries.

Solubility_Workflow start Start: Excess solid in PBS equilibrate Equilibrate (24h, 25°C) start->equilibrate Shake-Flask centrifuge Centrifuge (14,000 rpm) equilibrate->centrifuge Achieve Equilibrium separate Separate Supernatant centrifuge->separate Isolate Saturated Solution analyze Quantify by HPLC-UV separate->analyze Prepare Sample end Result: Solubility (µg/mL) analyze->end

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine ring system. This similarity allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various protein kinases.[1] Consequently, derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of key signaling proteins implicated in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The strategic placement of halogen atoms on the pyrazolo[3,4-d]pyrimidine core, as seen in 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, provides crucial handles for further chemical elaboration through cross-coupling and nucleophilic substitution reactions. This makes the title compound a highly valuable and versatile intermediate in the synthesis of complex drug candidates for oncology and other therapeutic areas.[3][4]

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, detailing the reaction mechanisms, experimental protocols, and the rationale behind the chosen synthetic strategy.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 5-amino-1H-pyrazole-4-carboxamide. The pathway involves the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential halogenation reactions.

Synthesis_Pathway A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol A->B  Urea, 190°C   C 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine B->C  POCl₃, 110°C   D 3-Bromo-4,6-dichloro-1H-pyrazolo- [3,4-d]pyrimidine C->D  NBS, MeCN  

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

The initial step involves the construction of the fused pyrimidine ring through a condensation reaction between 5-amino-1H-pyrazole-4-carboxamide and urea. This reaction proceeds via a cyclization mechanism to form the stable di-hydroxy pyrazolopyrimidine core.

Mechanism and Rationale

This reaction is a classic example of heterocyclic ring formation. The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. Subsequent intramolecular condensation and elimination of ammonia lead to the formation of the pyrimidine ring. The use of a high temperature (190°C) is necessary to drive the reaction to completion. Urea serves as a convenient and inexpensive source of the N-C=O-N synthon required to build the pyrimidine ring.

Experimental Protocol

A detailed protocol for this step has been reported in the literature.[5]

  • Combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 190°C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a 10% potassium hydroxide (KOH) solution to dissolve the product.

  • Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5 to precipitate the product.

  • Isolate the white solid by suction filtration, wash with cold water, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

ParameterValueReference
Starting Material5-amino-1H-pyrazole-4-carboxamide[5]
ReagentUrea[5]
Temperature190°C[5]
Reaction Time2 hours[5]
Typical Yield75%[5]

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The second step is the conversion of the diol intermediate to the corresponding dichloro derivative. This is a crucial activation step, as the chloro groups are good leaving groups for subsequent nucleophilic substitution reactions.

Mechanism and Rationale

Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The mechanism involves the nucleophilic attack of the hydroxyl groups onto the phosphorus atom of POCl₃, followed by the elimination of HCl and phosphoric acid byproducts. The reaction is typically performed at reflux to ensure complete conversion. The resulting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate for a wide range of pyrazolopyrimidine-based therapeutics.[4]

Experimental Protocol

The following protocol is based on established procedures.[5]

  • Suspend 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

ParameterValueReference
Starting Material1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol[5]
ReagentPhosphorus oxychloride (POCl₃)[5]
Temperature110°C (Reflux)[5]
Reaction Time4 hours[5]
Typical Yield66%[5]

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the 4,6-dichloro intermediate at the C3 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction.

Mechanism and Rationale

The pyrazolo[3,4-d]pyrimidine ring system is electron-deficient. However, the C3 position on the pyrazole ring is the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds, providing a source of electrophilic bromine.[6] The reaction is typically carried out in an aprotic solvent such as acetonitrile (MeCN) at a controlled temperature to ensure regioselectivity and minimize side reactions.

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation A 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine C Arenium Ion Intermediate A->C + Br⁺ B NBS D 3-Bromo-4,6-dichloro-1H-pyrazolo- [3,4-d]pyrimidine C->D - H⁺

Caption: Proposed mechanism for the bromination of the pyrazolopyrimidine core.

Experimental Protocol
  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask at 0°C.

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford this compound.

ParameterProposed ValueRationale
Starting Material4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineProduct of Step 2
ReagentN-Bromosuccinimide (NBS)Standard electrophilic brominating agent[6]
SolventAcetonitrile (MeCN)Common aprotic solvent for brominations[6]
Temperature0°C to room temperatureControlled conditions to ensure selectivity[6]
Purity>98% (HPLC)[3]

Conclusion

The synthesis of this compound presented herein is a logical and efficient pathway that utilizes well-established synthetic transformations. The three-step sequence, commencing with the formation of the pyrazolopyrimidine core followed by sequential chlorination and bromination, provides a reliable route to this valuable intermediate. The strategic installation of the halogen atoms opens up a multitude of possibilities for further derivatization, making this compound a cornerstone in the development of novel kinase inhibitors and other potential therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in the field of drug development in their efforts to synthesize and explore the therapeutic potential of new chemical entities based on the pyrazolo[3,4-d]pyrimidine scaffold.

References

spectroscopic data for 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Authored by a Senior Application Scientist

Foreword: The Imperative of Spectroscopic Verification

In the realm of medicinal chemistry and materials science, this compound stands as a pivotal heterocyclic scaffold. Its utility as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, necessitates an unambiguous structural confirmation.[1][2] This guide provides a comprehensive framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to elucidate the underlying principles and experimental design. While direct, published spectra for this specific molecule are not always aggregated in a single public repository, this document synthesizes expected data based on foundational spectroscopic principles and data from analogous structures. It is designed to empower researchers to acquire, interpret, and validate their own findings with confidence.

The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purine, rendering its derivatives significant in pharmacological research.[3] The precise arrangement of its bromo and dichloro substituents creates a unique electronic environment, which is directly interrogated by the spectroscopic techniques detailed herein.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR will confirm the integrity of the heterocyclic system and the absence of protons on the pyrimidine ring.

Predicted ¹H and ¹³C NMR Data

The following data is predicted for a solution in a common deuterated solvent such as DMSO-d₆, which is effective for many heterocyclic compounds.[4]

Data Type Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Key Insights
¹H NMR ~14.0 - 15.0Broad SingletN-HThe N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its broadness is typical of exchangeable protons.
¹³C NMR ~155SingletC4-ClThe carbon atom bonded to chlorine in the pyrimidine ring is expected at a downfield chemical shift due to the electronegativity of the halogen.
~153SingletC6-ClSimilar to C4, this carbon is deshielded by the attached chlorine atom.
~150SingletC7aA quaternary carbon at the fusion of the two rings.
~132SingletC3-BrThe carbon bearing the bromine atom is also shifted downfield, though typically less so than a chlorine-substituted carbon.
~105SingletC3aAnother quaternary carbon at the ring junction.

Note: The absence of any signals in the aromatic proton region (~7-9 ppm) is a key indicator of the fully substituted pyrimidine and pyrazole rings (apart from the N-H).

Protocol for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of heterocyclic compounds and for positioning the residual solvent peak away from most analyte signals.[4]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq Acquire ¹H Spectrum (16 scans) Transfer->H1_Acq C13_Acq Acquire ¹³C Spectrum (>1024 scans) Process Fourier Transform & Phase Correction H1_Acq->Process Reference Reference to Solvent Peak Process->Reference Assign Assign Signals Reference->Assign

Caption: Workflow for NMR analysis of the target compound.

Section 2: Mass Spectrometry (MS) - The Unambiguous Molecular Weight

Mass spectrometry provides the exact molecular weight and elemental composition, which is particularly critical for halogenated compounds due to their distinctive isotopic patterns.

Predicted Mass Spectrometry Data

The molecular formula of the compound is C₅HBrCl₂N₄. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of molecular ion peaks.

Ionization Mode Predicted Ion [M+H]⁺ (m/z) Isotopic Pattern and Interpretation
Positive ESI 264.88, 266.88, 268.88, 270.87The most intense peak will correspond to the ion with ⁷⁹Br and two ³⁵Cl atoms. The cluster of peaks arises from the different combinations of Br and Cl isotopes. The relative intensities of this cluster are a definitive fingerprint for the presence of one Br and two Cl atoms.

Note: The exact mass can be calculated for the most abundant isotopes: C₅H¹⁷⁹Br¹³⁵Cl₂¹N₄ = 264.8809. High-resolution mass spectrometry (HRMS) should match this value to within 5 ppm.

Protocol for Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, heterocyclic molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution to observe the isotopic pattern clearly.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_analysis Data Analysis Prepare Prepare Dilute Solution (~1 mg/mL in MeOH) Infuse Direct Infusion (5 µL/min) Prepare->Infuse Ionize Positive ESI Mode Infuse->Ionize Acquire Acquire Spectrum (m/z 100-500) Ionize->Acquire Identify Identify [M+H]⁺ Cluster Acquire->Identify Compare Compare Isotopic Pattern with Theoretical Identify->Compare HRMS Confirm Exact Mass Compare->HRMS

Caption: Workflow for Mass Spectrometry analysis.

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400 - 3200N-H StretchPyrazole N-HA broad peak in this region is characteristic of the N-H bond, often broadened by hydrogen bonding.
1620 - 1550C=N StretchPyrazolopyrimidine ringStrong absorptions corresponding to the carbon-nitrogen double bonds within the aromatic heterocyclic system.
1500 - 1400C=C StretchPyrazolopyrimidine ringAromatic ring stretching vibrations.
800 - 700C-Cl StretchAryl-ChlorideStrong absorption indicating the presence of carbon-chlorine bonds.
650 - 550C-Br StretchAryl-BromideAbsorption confirming the carbon-bromine bond.
Protocol for IR Data Acquisition

The solid nature of the compound makes the Potassium Bromide (KBr) pellet method a standard and reliable choice.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Infrared Spectroscopy Experimental Workflow

IR_Workflow Start Start: Dry Sample & KBr Grind Grind Sample with KBr in Agate Mortar Start->Grind Press Press into Transparent Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Analyze Analyze Absorption Bands Sample->Analyze

Caption: Workflow for Infrared Spectroscopy analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process where NMR, MS, and IR spectroscopy provide complementary and confirmatory evidence. The key identifiers are the single N-H proton signal in ¹H NMR, the characteristic six carbon signals in ¹³C NMR, the definitive isotopic cluster in the mass spectrum confirming the presence of one bromine and two chlorine atoms, and the characteristic N-H and C-Halogen stretches in the IR spectrum. Adherence to the rigorous protocols outlined in this guide will ensure the generation of high-quality, reproducible data, thereby validating the structural integrity of this important chemical entity for its downstream applications.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide offers a predictive interpretation based on the analysis of structurally similar compounds reported in the literature, providing a valuable resource in the absence of readily available experimental spectra for this specific molecule.

Introduction: The Significance of this compound

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These activities include roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The specific compound, this compound, serves as a versatile synthetic intermediate. The bromine and chlorine substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development.

Accurate structural elucidation is paramount in chemical synthesis and drug development. NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectral features of this compound, offering a baseline for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the absence of protons directly attached to the pyrimidine ring and the pyrazole ring at position 3. The primary signal of interest will be from the N-H proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N1-H13.0 - 15.0Broad singlet (br s)The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it is expected to be a broad signal in the downfield region due to hydrogen bonding.

Rationale for Prediction:

The prediction for the N-H proton chemical shift is based on data from similar pyrazolo[3,4-d]pyrimidine structures reported in the literature. For instance, the N-H proton of related pyrazolo[3,4-d]pyrimidine derivatives has been observed in the range of δ 13-14 ppm in DMSO-d₆. The electron-withdrawing effects of the bromine and two chlorine atoms on the heterocyclic core are expected to deshield the N-H proton, shifting it further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the symmetry of the pyrazolo[3,4-d]pyrimidine core and the presence of quaternary carbons, the number of signals will be less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3110 - 120This carbon is attached to bromine, and its chemical shift is influenced by the heavy atom effect of bromine, typically shifting it to a higher field compared to an unsubstituted carbon.
C4150 - 155This carbon is part of the pyrimidine ring and is attached to a chlorine atom and two nitrogen atoms, leading to a significant downfield shift.
C6155 - 160Similar to C4, this carbon is also part of the pyrimidine ring and is bonded to a chlorine atom and two nitrogen atoms, resulting in a downfield chemical shift.
C7a150 - 155This is a bridgehead carbon atom common to both the pyrazole and pyrimidine rings. Its chemical shift is influenced by the surrounding nitrogen atoms.
C3a130 - 135This is the other bridgehead carbon, and its chemical shift is influenced by the adjacent bromine-substituted carbon and the pyrazole ring nitrogens.

Rationale for Prediction:

The predicted ¹³C NMR chemical shifts are extrapolated from data available for various substituted pyrazolo[3,4-d]pyrimidines.[1][2] The presence of electronegative halogen atoms (Br and Cl) and the nitrogen atoms within the heterocyclic system are the dominant factors influencing the chemical shifts. The specific values are estimations and can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data for this compound, the following general protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It is particularly useful for observing exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader or not observed depending on the concentration and purity of the sample.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

4.2. NMR Instrument Parameters

  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled experiment (zgpg30 or similar).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectra to the TMS signal at 0 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Peak Picking and Integration: Identify all the peaks and integrate the ¹H signals to determine the relative proton ratios.

Visualization of Molecular Structure and Key NMR-Relevant Features

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound with atom numbering.

Diagram 2: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 3-Bromo-4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spec NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spec H1_NMR ¹H NMR Experiment NMR_Spec->H1_NMR C13_NMR ¹³C NMR Experiment NMR_Spec->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Peak Picking, Integration, Chemical Shift Assignment Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds, we have established a reliable set of expected chemical shifts and spectral features. This information, coupled with the detailed experimental protocol, will be a valuable asset for researchers in the synthesis and characterization of this important heterocyclic intermediate. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for that endeavor.

References

crystal structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Feasibility of a Technical Guide on the Crystal Structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Dear User,

Thank you for your detailed request for an in-depth technical guide on the crystal structure of this compound.

Following a comprehensive search of scientific databases and the chemical literature, I must inform you that the specific crystal structure for this exact compound, This compound , does not appear to have been experimentally determined and deposited in the public domain.

While the compound is listed by chemical suppliers and the broader pyrazolo[3,4-d]pyrimidine core is a subject of extensive research in medicinal chemistry, the foundational crystallographic data (such as unit cell dimensions, space group, and atomic coordinates) required to construct the requested technical guide is not available.

The core requirements of your request—including:

  • Summarization of quantitative crystallographic data into tables.

  • Detailed experimental protocols for single-crystal X-ray diffraction of this compound.

  • Visualization of the unit cell, molecular packing, and specific intermolecular interactions.

—are entirely contingent on the existence of a solved crystal structure. Without this primary data, it is not possible to generate the accurate, in-depth guide you have outlined. The synthesis of scientific integrity and authoritative grounding that you require necessitates that the guide be based on established, verifiable experimental results.

Should you be interested, I could potentially create a guide on a closely related pyrazolo[3,4-d]pyrimidine derivative for which a crystal structure has been published. Alternatively, a more general guide on the typical crystallographic features of the pyrazolo[3,4-d]pyrimidine scaffold and the common methodologies used to study them could be developed.

An In-depth Technical Guide to the Solubility of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical parameter that profoundly influences its behavior in both chemical reactions and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry as a scaffold for various therapeutic agents.[1][2] Due to the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide for its empirical determination. We will delve into the molecular properties governing its solubility, provide a detailed, field-proven protocol for its experimental measurement, and discuss the interpretation of the resulting data for applications in drug development and chemical synthesis.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is not merely a physical constant but a cornerstone property that dictates a compound's journey from a laboratory flask to a therapeutic reality. Poor solubility can impede synthetic reactions, complicate purification, and, most critically, lead to low bioavailability, thereby terminating the development of otherwise potent drug candidates.[3] The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous inhibitors of protein kinases and other enzymes.[2][4] Understanding the solubility of its halogenated derivatives, such as this compound, is therefore paramount for researchers aiming to synthesize novel analogues and formulate them into effective drug products.

This guide is designed for researchers, medicinal chemists, and formulation scientists, providing the necessary theoretical foundation and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structure. By dissecting the architecture of this compound, we can make educated predictions about its behavior in various organic solvents.

Molecular Structure:

  • Core Scaffold: The fused pyrazolo[3,4-d]pyrimidine ring system is inherently polar due to the presence of four nitrogen atoms. The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the pyridine-like nitrogens in the pyrimidine ring are hydrogen bond acceptors.

  • Halogenation: The molecule is heavily halogenated with one bromine and two chlorine atoms. Halogens significantly increase a molecule's lipophilicity and molecular weight.[5] While the C-Cl and C-Br bonds are polar, the overall effect of these large, polarizable atoms is an increase in van der Waals forces and a general decrease in aqueous solubility.[6][7] Halogenated organic compounds are often readily soluble in nonpolar organic solvents.[8]

Predicted Solubility based on Solvent Class:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyrazolopyrimidine core. However, the bulky and lipophilic halogen atoms may hinder efficient solvation. Moderate solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are expected to be highly effective. Their strong dipole moments can interact with the polar core, and their ability to accept hydrogen bonds will solvate the N-H group. DMSO and DMF, in particular, are powerful, versatile solvents for a wide range of drug-like molecules and are predicted to be excellent solvents for this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the heterocyclic core will likely lead to poor solubility in these solvents. The lipophilic character of the halogens is unlikely to overcome the strong intermolecular forces of the solute that these nonpolar solvents cannot disrupt.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Given the "like dissolves like" principle, the presence of chlorine atoms on the solute suggests that it may have favorable interactions with chlorinated solvents, leading to good solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable solubility data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[9] This method measures the thermodynamic, or equilibrium, solubility, which represents the true saturation point of a solute in a solvent at a given temperature.

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its design: by ensuring an excess of solid compound is present, the resulting solution is guaranteed to be saturated, provided equilibrium has been reached.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Select & prepare high-purity solvents P2 Weigh excess solid compound into glass vials P1->P2 P3 Add precise volume of solvent P2->P3 E1 Seal vials and place in temperature-controlled shaker (e.g., 25°C or 37°C) P3->E1 E2 Agitate for 24-72 hours to ensure equilibrium E1->E2 S1 Allow vials to stand to sediment excess solid E2->S1 S2 Withdraw supernatant using a syringe S1->S2 S3 Filter through 0.22 µm syringe filter into clean vial S2->S3 Q1 Accurately dilute the saturated filtrate S3->Q1 Q2 Analyze concentration via validated HPLC or UV-Vis method Q1->Q2 Q3 Calculate original solubility (e.g., in mg/mL) Q2->Q3

References

An In-depth Technical Guide on the Reactivity of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Specifically, the halogenated derivative, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, serves as a highly versatile precursor for the synthesis of potent kinase inhibitors and other pharmacologically active agents.[2][3] This guide provides a comprehensive analysis of the reactivity of this scaffold with nucleophiles, focusing on the principles of regioselectivity and the synthetic strategies employed to achieve selective functionalization at the C4, C6, and C3 positions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the application of these methods in the development of therapeutic candidates.

The Pyrazolo[3,4-d]pyrimidine Core: A Landscape of Differential Reactivity

The inherent reactivity of this compound is governed by the electronic properties of the fused heterocyclic system. The pyrimidine ring is electron-deficient, rendering the attached carbon atoms (C4 and C6) highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrazole ring, while also electron-deficient, modulates the reactivity of the adjacent C3 position. The three halogen atoms exhibit a distinct hierarchy of reactivity, which can be exploited for selective chemical modification.

Reactivity Hierarchy:

  • C4-Cl: The most electrophilic and sterically accessible position. It is the primary site for nucleophilic attack under mild conditions.

  • C6-Cl: Less reactive than the C4-Cl. Substitution at this position typically requires more forcing conditions or prior functionalization of the C4 position.

  • C3-Br: The least reactive towards SNAr. The C-Br bond is typically functionalized via transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled diversification of the scaffold, making it an ideal starting material for creating libraries of compounds for drug discovery.

Caption: Figure 1: Reactivity map of this compound.

Selective Functionalization at the C4-Position

The C4 position is the most activated site for SNAr reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This allows for selective substitution with a wide range of nucleophiles under relatively mild conditions.

Amination Reactions

The introduction of amine functionalities at the C4 position is a common strategy in the synthesis of kinase inhibitors, as the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

Mechanism: The reaction proceeds through a classic SNAr mechanism. The nucleophilic amine attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. Subsequent elimination of the chloride ion restores aromaticity and yields the C4-aminated product. While long assumed to be a stepwise process, recent studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism.[4][5]

sn_ar_mechanism Figure 2: General S N Ar Mechanism at C4 start Py-Cl + R-NH2 (Starting Materials) ts1 Nucleophilic Attack (Transition State) start->ts1 Step 1 intermediate Meisenheimer Complex (Intermediate) ts1->intermediate ts2 Chloride Elimination (Transition State) intermediate->ts2 Step 2 product Py-NH-R + HCl (Product) ts2->product

Caption: Figure 2: General SNAr mechanism at the C4 position.

Experimental Protocol: Synthesis of N-Aryl-3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is a representative example of a selective C4 amination.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: 2-Propanol (IPA) or Ethanol (EtOH)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a suspension of the starting pyrimidine in the chosen alcohol, add the substituted aniline and DIPEA.

    • Heat the reaction mixture to reflux (typically 80-90°C) and monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 2-12 hours.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold alcohol, and then with water to remove any salts.

    • Dry the product under vacuum to yield the pure C4-aminated product.

Causality Behind Choices:

  • Solvent: Protic solvents like IPA or EtOH are effective for this reaction and facilitate the precipitation of the product upon cooling.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

Nucleophile TypeTypical ConditionsOutcomeReference
Primary/Secondary Aliphatic AminesEtOH, reflux, DIPEAHigh yield C4-substitution[1]
AnilinesIPA, reflux, DIPEAHigh yield C4-substitution[1]
HydrazinesEtOH, refluxC4-hydrazinyl product[3]

Sequential Functionalization: Targeting the C6-Position

Once the C4 position is functionalized, the C6-chloro group can be displaced by a second nucleophile. This sequential approach allows for the introduction of two different substituents, which is crucial for optimizing the pharmacological properties of the molecule.

The reactivity of the C6 position is generally lower than C4. Therefore, more forcing conditions (higher temperatures) or more nucleophilic reagents are often required for the second substitution.

Experimental Protocol: Synthesis of a 3-Bromo-4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine

  • Starting Material: C4-amino-3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Reagents:

    • Second nucleophile (e.g., a different amine, alcohol, or thiol) (1.5-2.0 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

    • Solvent: DMF or DMSO

  • Procedure:

    • Dissolve the C4-substituted starting material in a polar aprotic solvent like DMF.

    • Add the base and the second nucleophile.

    • Heat the reaction to an elevated temperature (e.g., 100-150°C).

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Diversification at the C3-Position: The Realm of Cross-Coupling

The C3-bromo substituent is generally unreactive towards SNAr. Its functionalization is primarily achieved through palladium-catalyzed cross-coupling reactions, which significantly expands the chemical space accessible from this scaffold.

Suzuki Coupling

Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting the C3-bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: C3-Arylation via Suzuki Coupling

  • Reagents & Setup:

    • C4,C6-disubstituted-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system: Dioxane/water or DMF/water

    • Reaction vessel suitable for inert atmosphere conditions (e.g., Schlenk flask).

  • Procedure:

    • To the reaction vessel, add the starting material, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture (typically 90-110°C) until the starting material is consumed (monitored by LC-MS).

    • Cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent.

    • Isolate and purify the product via column chromatography.

G Figure 3: Synthetic Strategy Workflow start 3-Bromo-4,6-dichloro- 1H-pyrazolo[3,4-d]pyrimidine step1 C4-Substitution (S N Ar with Nu1) start->step1 intermediate1 3-Bromo-6-chloro-4-Nu1- 1H-pyrazolo[3,4-d]pyrimidine step1->intermediate1 step2 C6-Substitution (S N Ar with Nu2) intermediate1->step2 intermediate2 3-Bromo-4-Nu1-6-Nu2- 1H-pyrazolo[3,4-d]pyrimidine step2->intermediate2 step3 C3-Functionalization (e.g., Suzuki Coupling) intermediate2->step3 final_product Fully Diversified Scaffold step3->final_product

References

commercial availability of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine for Advanced Research

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, biologically significant targets. The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold. Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as an effective "hinge-binding" motif in the ATP-binding pocket of numerous protein kinases.[1][2] Consequently, this heterocyclic system is at the heart of many approved drugs and clinical candidates, particularly in oncology.[3][4]

This guide focuses on a strategically functionalized derivative: This compound . The introduction of three distinct halogen atoms at key positions transforms the core scaffold into a highly versatile and reactive building block. The dichloro substitutions at the 4- and 6-positions and the bromo group at the 3-position provide orthogonal chemical handles for sequential, site-selective modifications. This allows researchers to rapidly generate diverse libraries of compounds, systematically exploring the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties for a given kinase target.[1] This document serves as a technical resource for researchers, providing critical information on commercial availability, quality control, synthetic strategy, and safe handling of this high-value chemical intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any successful research workflow. Ambiguity in starting material identity can compromise experimental reproducibility and lead to significant delays. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 944902-17-4
Molecular Formula C₅HBrCl₂N₄
Molecular Weight 267.90 g/mol Calculated
IUPAC Name This compoundN/A
Physical Form Solid (predicted)N/A
Storage Conditions Store refrigerated, tightly sealed, in a dry, well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[6][7]N/A

Commercial Availability and Procurement Strategy

As a specialized chemical intermediate, this compound is not as widely stocked as common reagents. Availability can be limited, and procurement often requires coordination with specialty chemical suppliers.

Confirmed Suppliers:

SupplierCAS NumberAvailable QuantitiesIndicative Pricing
Matrix Scientific 944902-17-4250 mg, 1.0 g, 5.0 g$481.00 (250mg), $1,038.00 (1g), $2,785.00 (5g)

Note: Pricing and availability are subject to change. It is imperative to inquire directly with the supplier for current stock levels, lead times, and bulk pricing.

Procurement Insights:

  • For Discovery Chemistry (mg to g scale): The primary challenge is often lead time rather than cost. Given the specialized nature of this reagent, it is advisable to procure sufficient material for an entire campaign of early-stage SAR studies at the outset to avoid project interruptions.

  • For Process Development (kg scale): At larger scales, the cost-effectiveness of in-house synthesis versus direct procurement becomes a critical consideration. The high price per gram from catalog suppliers strongly suggests that for multi-gram and kilogram quantities, developing a reliable in-house synthesis protocol is the more viable and economical path.

Quality Assessment: A Self-Validating Workflow

Trustworthiness in research begins with rigorous validation of starting materials. Impurities can lead to ambiguous biological data or failed reactions. We recommend a two-pronged analytical approach to confirm both the identity and purity of the received material before use.

Recommended QC Workflow

Caption: Quality control workflow for incoming material.

Protocol 1: LC-MS for Identity Verification
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or acetonitrile.

  • Method: Inject 1-5 µL onto a C18 reverse-phase column. Use a gradient elution method, for example, 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5-10 minutes.

  • Analysis: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z) for the compound.

    • Expected [M+H]⁺: ~268.89 (based on the most abundant isotopes)

Protocol 2: ¹H NMR for Structural Confirmation
  • Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: The spectrum should be clean, with sharp signals. The key feature to observe is the N-H proton of the pyrazole ring, which will likely appear as a broad singlet at a downfield chemical shift (e.g., >10 ppm in DMSO-d₆), characteristic of acidic protons. The absence of signals in the aromatic region (6-9 ppm) is expected, as all ring carbons are substituted.

Protocol 3: HPLC for Purity Quantification
  • Preparation: Use the same stock solution prepared for LC-MS.

  • Method: Employ a similar C18 column and gradient method as in the LC-MS protocol. Use a UV detector set to a wavelength where the pyrazolopyrimidine core absorbs, typically around 254 nm.

  • Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks. For use in sensitive downstream applications like catalysis or biological screening, a purity of ≥97% is highly recommended.[3][8]

Proposed Synthetic Route

Given the potential for limited commercial supply, an efficient and scalable in-house synthesis is a valuable asset. Based on established pyrazolopyrimidine chemistry, a robust two-step sequence can be proposed.[4][9]

Caption: Proposed two-step synthesis pathway.

Protocol 4: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from a known procedure for the target compound's core structure.[4]

  • Cyclization:

    • Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 190°C for 2 hours. The mixture will melt and then solidify.

    • Cool the reaction to room temperature. Add water and acidify with dilute HCl to a pH of 4-5 to precipitate the product.

    • Filter the resulting white solid, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

  • Chlorination:

    • Carefully add the dried diol intermediate to phosphorus oxychloride (POCl₃, ~10-15 mL per gram of diol) in a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes).

    • Reflux the mixture at 110°C for 4 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 5: Synthesis of this compound

This protocol is based on the bromination of the closely related 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[9]

  • Reaction Setup: Suspend the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in chloroform (CHCl₃) in a round-bottom flask.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) to the suspension portion-wise while stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 5 hours.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates directly from the reaction mixture.

  • Purification: Filter the solid product and wash with cold chloroform. If necessary, further purify by silica gel column chromatography using a suitable eluent system like ethyl acetate/hexanes to afford the final, high-purity product.

Application in Medicinal Chemistry: A Trivalent Linker

The true value of this compound lies in the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise elaboration of the core scaffold to build molecular complexity.

  • C4 and C6 Positions (Dichloro): These positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a variety of nucleophiles, such as amines, thiols, or alcohols. The C4 position is generally more reactive than the C6 position, allowing for selective substitution by carefully controlling reaction conditions (e.g., temperature).

  • C3 Position (Bromo): The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to install aryl or heteroaryl groups) or Buchwald-Hartwig amination (to install complex amines). These reactions are typically orthogonal to the SₙAr reactions at the C4/C6 positions.

Caption: Key reaction pathways for diversification.

This multi-faceted reactivity enables the synthesis of vast chemical libraries from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug discovery programs targeting kinases and other ATP-binding proteins.[1][10][11]

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Ensure adequate ventilation.[5]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[5]

  • Storage: Store in a cool, dry, and dark place.[6][7] Keep the container tightly sealed to prevent moisture intake. For long-term storage, refrigeration (-20°C) is recommended.[5][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, strategic building block for medicinal chemistry and drug discovery. While its commercial availability may be limited to specialized suppliers, its utility as a trivalent, orthogonally reactive intermediate justifies the effort in procurement or in-house synthesis. Its structure is primed for diversification through a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal starting point for generating libraries of potential kinase inhibitors. By adhering to the stringent quality control, synthesis, and safety protocols outlined in this guide, researchers can confidently and effectively leverage this powerful molecule to accelerate their discovery programs.

References

key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry. As a structural isostere of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP), this bicyclic system is adept at interacting with the ATP-binding sites of numerous enzymes.[1][2] This mimicry has established the pyrazolo[3,4-d]pyrimidine core as a cornerstone for the design of potent kinase inhibitors, leading to the development of successful therapeutics for cancer, inflammation, and other proliferative diseases.[3][4][5]

The versatility of this scaffold stems from its synthetic tractability, allowing for systematic modification and optimization of its pharmacological profile. Understanding the synthesis of this core is not merely an academic exercise; it is fundamental to the discovery of new chemical entities. The efficiency of a synthetic route, the accessibility of starting materials, and the ability to generate diverse analogues all hinge on the strategic selection and preparation of key intermediates. This guide provides a detailed exploration of the most pivotal intermediates in pyrazolo[3,4-d]pyrimidine synthesis, focusing on the causality behind synthetic choices and providing field-proven protocols for researchers in drug development.

The Cornerstone Intermediates: Substituted 5-Aminopyrazoles

The most convergent and widely adopted strategies for constructing the pyrazolo[3,4-d]pyrimidine ring system build upon a pre-formed pyrazole ring. Specifically, ortho-amino-functionalized pyrazoles, such as 5-aminopyrazole-4-carbonitriles and 5-aminopyrazole-4-carboxylates, are the most critical and versatile intermediates. These molecules contain the necessary functionality—an amino group adjacent to a reactive nitrile or ester—poised for the subsequent cyclization to form the pyrimidine ring.

The Workhorse Intermediate: 5-Amino-1H-pyrazole-4-carbonitriles

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is arguably the most common entry point into the pyrazolo[3,4-d]pyrimidine system. Its popularity is rooted in the high efficiency, regioselectivity, and operational simplicity of the reaction, which utilizes readily available starting materials.

Causality and Mechanistic Insight: The standard synthesis involves the condensation of an aryl or alkyl hydrazine with (ethoxymethylene)malononitrile.[6][7] The reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient alkene of the malononitrile derivative, followed by an intramolecular cyclization with the elimination of ethanol.[7] This approach offers excellent regiocontrol, almost exclusively yielding the 5-amino-1-substituted-pyrazole isomer, as opposed to the 3-amino alternative.[7] This selectivity is crucial for the subsequent formation of the desired pyrazolo[3,4-d]pyrimidine core.

Diagram 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile

G cluster_start Starting Materials EMMN (Ethoxymethylene)malononitrile Intermediate Key Intermediate 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile EMMN->Intermediate Condensation & Cyclization Hydrazine Aryl Hydrazine (Ar-NHNH2) Hydrazine->Intermediate

Caption: General synthesis of the key 5-aminopyrazole-4-carbonitrile intermediate.

Experimental Protocol: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles [7]

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired aryl hydrazine (1.2 mmol).

  • Solvent Addition: Add absolute ethanol (2 mL) to the flask and stir the mixture under a nitrogen atmosphere to dissolve the hydrazine.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, which can be further purified by recrystallization if necessary.

SolventTemperatureTimeTypical YieldReference
EthanolReflux (~80°C)4 h>90%[6][7]
TFEReflux (~74°C)2-4 h>90%[7]
MethanolReflux (~65°C)4 hModerate[7]
The Alternative Precursor: 5-Aminopyrazole-4-carboxylates & Carboxamides

While the carbonitrile intermediate is highly versatile, its conversion to a 4-hydroxypyrazolo[3,4-d]pyrimidine often requires harsh hydrolysis conditions. An alternative and often more direct route involves the use of 5-aminopyrazole-4-carboxylate esters or the corresponding carboxamides.

Causality and Mechanistic Insight: These intermediates are synthesized in a manner analogous to the carbonitriles, typically by reacting a hydrazine with ethyl (ethoxymethylene)cyanoacetate.[2][8] The resulting ethyl 5-aminopyrazole-4-carboxylate can be directly cyclized or first converted to the corresponding carboxamide. The carboxamide is particularly useful as it can be directly cyclized with reagents like formamide to yield the final product, as famously demonstrated in the synthesis of Allopurinol.[9][10] Choosing this route can streamline the synthesis by avoiding a separate nitrile hydrolysis step.[2]

Diagram 2: Synthesis of 5-Aminopyrazole-4-carboxylate Intermediate

G cluster_start Starting Materials EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Key Intermediate Ethyl 5-amino-1-R-pyrazole-4-carboxylate EMCA->Intermediate Condensation & Cyclization Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate

Caption: Synthesis of the versatile 5-aminopyrazole-4-carboxylate intermediate.

Building the Second Ring: Cyclization of Aminopyrazoles

With the key aminopyrazole intermediate in hand, the final step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the aminopyrazole with a reagent that can provide a single carbon atom, which will become the C4 position of the pyrazolo[3,4-d]pyrimidine core.

The Classic Approach: Cyclization with Formamide

For the synthesis of 4-hydroxy or 4-unsubstituted pyrazolo[3,4-d]pyrimidines, formamide is the reagent of choice. It serves a dual role as both a reactant and a high-boiling solvent, facilitating the reaction at elevated temperatures.[2][10]

Causality and Mechanistic Insight: The 5-amino group of the pyrazole attacks the carbonyl carbon of formamide. This is followed by a cyclization/dehydration cascade, where the formamide provides the necessary carbon and nitrogen atoms to close the six-membered pyrimidine ring, yielding the thermodynamically stable aromatic system. This method is robust, high-yielding, and is the cornerstone of industrial syntheses for drugs like Allopurinol.[10]

Diagram 3: General Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

G Intermediate 5-Aminopyrazole Intermediate (e.g., carboxamide) Product Pyrazolo[3,4-d]pyrimidine Core Structure Intermediate->Product Ring Cyclization C1_Source C1 Source (e.g., Formamide, Triethyl Orthoformate) C1_Source->Product

Caption: Cyclization of the aminopyrazole intermediate to form the final core.

Case Study: The Synthesis of Allopurinol

The synthesis of Allopurinol, a xanthine oxidase inhibitor used to treat gout, provides a perfect, real-world illustration of this synthetic strategy.[11] It highlights the sequential preparation of a key intermediate and its subsequent cyclization.

The synthesis begins with the reaction of hydrazine and ethoxymethylenemalononitrile to produce 3-amino-4-cyanopyrazole.[9][10] The crucial step is the hydrolysis of the nitrile group to a carboxamide. This intermediate, 3-amino-4-pyrazolecarboxamide, is the direct precursor to the final drug. Heating this intermediate with formamide results in a high-yield cyclization to form Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol).[9][10]

Diagram 4: Synthetic Workflow for Allopurinol

G Start Hydrazine + Ethoxymethylenemalononitrile Step1 Condensation Start->Step1 Intermediate1 Intermediate 1 3-Amino-4-cyanopyrazole Step1->Intermediate1 Step2 H₂SO₄ Hydrolysis Intermediate1->Step2 Intermediate2 Key Intermediate 3-Amino-4-pyrazolecarboxamide Step2->Intermediate2 Step3 Cyclization with Formamide (180-190°C) Intermediate2->Step3 Final Final Product Allopurinol Step3->Final

Caption: Key intermediate pathway in the synthesis of Allopurinol.

Experimental Protocol: Synthesis of Allopurinol from 3-Amino-4-pyrazolecarboxamide Sulfate [10]

  • Setup: In a suitable reaction vessel, combine the sulfate salt of 3-amino-4-pyrazolecarboxamide (75 g).

  • Reagent Addition: Add formamide (200 mL).

  • Reaction: Heat the mixture to 180-190°C for 45 minutes.

  • Isolation: Cool the resulting solution.

  • Precipitation: Dilute the cooled solution with 1 liter of cold water.

  • Filtration: Filter the resulting precipitate to yield crude Allopurinol (yields of ~48 g or higher are reported).

  • Purification: The crude product can be recrystallized from water to obtain an analytical sample.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a mature and highly refined field, largely enabled by the strategic use of key intermediates. 5-Aminopyrazoles, in their carbonitrile, carboxylate, or carboxamide forms, represent the most critical building blocks for the construction of this medicinally important scaffold. By understanding the synthesis of these intermediates and the logic behind their subsequent cyclization, researchers can efficiently access a wide array of pyrazolo[3,4-d]pyrimidine analogues, paving the way for the discovery of next-generation therapeutics. The classic synthesis of Allopurinol stands as a testament to the power and elegance of this approach, a strategy that continues to dominate both laboratory-scale research and industrial production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer and other diseases. The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in this endeavor.[1][2][3] Its structural resemblance to the adenine ring of ATP allows it to effectively mimic the natural substrate and bind to the hinge region of the kinase active site.[1][2] This mimicry provides a strong foundation for designing inhibitors with high affinity and selectivity. The versatility of this heterocyclic system allows for focused chemical modifications to target various oncogenic kinases, a strategy that has led to clinically approved drugs like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][4][5]

The starting material, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is a highly versatile building block for creating diverse libraries of kinase inhibitors. The differential reactivity of the halogen substituents at the C3, C4, and C6 positions allows for a sequential and regioselective functionalization strategy. This guide provides an in-depth exploration of the synthetic pathways emanating from this key intermediate, with detailed protocols and the scientific rationale behind the experimental choices.

Strategic Approach to Functionalization

The synthesis of kinase inhibitors from this compound hinges on the controlled and sequential modification of its three reactive halogenated positions. The general order of reactivity, which can be exploited for selective synthesis, is as follows:

  • C3-Position (Bromo): The carbon-bromine bond is the most susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, due to its lower bond dissociation energy compared to the carbon-chlorine bonds.[6] This allows for the introduction of aryl, heteroaryl, or amino groups at this position with high selectivity.

  • C4-Position (Chloro): The chlorine at the C4 position is the most electrophilic of the two chloro substituents and is thus more susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8] This allows for the introduction of various amine nucleophiles, which are often crucial for establishing key hydrogen bonding interactions within the kinase hinge region.

  • C6-Position (Chloro): The chlorine at the C6 position is the least reactive of the three halogens. It can be displaced by nucleophiles under more forcing conditions or after the C4 position has been functionalized. It can also be a site for further palladium-catalyzed couplings, depending on the desired final structure.

This differential reactivity forms the basis of a robust strategy for building molecular complexity in a controlled manner, as illustrated in the workflow below.

G start This compound step1 Step 1: C3-Functionalization (e.g., Suzuki Coupling) start->step1 intermediate1 3-Aryl-4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine step1->intermediate1 step2 Step 2: C4-Functionalization (e.g., Nucleophilic Aromatic Substitution) intermediate1->step2 intermediate2 3-Aryl-4-amino-6-chloro-1H- pyrazolo[3,4-d]pyrimidine step2->intermediate2 step3 Step 3: C6-Functionalization (e.g., Buchwald-Hartwig Amination or further SNAr) intermediate2->step3 final_product Diverse Kinase Inhibitors step3->final_product

Figure 1: General workflow for the sequential functionalization of this compound.

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the key transformations used in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Protocol 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of our starting material, it is the preferred method for introducing aryl or heteroaryl moieties at the C3 position with high regioselectivity.

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often crucial for achieving high yields and good reaction kinetics, especially with heteroaryl halides.[9][10][11][12] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

G img

Figure 2: Suzuki-Miyaura coupling at the C3 position.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and, if necessary, the ligand (e.g., XPhos, 0.10 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100892
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃1,4-Dioxane/H₂O1101678
Protocol 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

With the C3 position functionalized, the next step is typically the introduction of an amine at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole ring activates the C4-chloro group for nucleophilic attack.

Rationale for Reagent Selection:

  • Nucleophile: A wide range of primary and secondary amines can be used. The choice of amine is critical as it often forms key interactions with the kinase hinge region.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to scavenge the HCl generated during the reaction.

  • Solvent: Polar aprotic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) are typically used to facilitate the reaction.

G img

Figure 3: Nucleophilic aromatic substitution at the C4 position.

Step-by-Step Protocol:

  • To a round-bottom flask, add the 3-aryl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Add the solvent (e.g., absolute ethanol or isopropanol).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Heat the reaction mixture to reflux (typically 80-90 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the desired 3-aryl-4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: C6-Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][13][14] It is particularly useful for coupling less reactive aryl chlorides, such as the C6-chloro group of our intermediate, with a wide variety of amines.

Rationale for Reagent Selection:

  • Palladium Pre-catalyst: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[9][13] Bulky, electron-rich biarylphosphine ligands such as BINAP, XPhos, or RuPhos are often required to facilitate the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used.

G img

Figure 4: Buchwald-Hartwig amination at the C6 position.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add the 3-aryl-4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., BINAP, 0.08 eq.).

  • Add the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final kinase inhibitor.

Characterization and Biological Evaluation

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

Table 2: Typical Analytical Data for a Substituted Pyrazolo[3,4-d]pyrimidine

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic singlet for the pyrazole C3-H (if unsubstituted) around δ 8.0-8.5 ppm. Signals for the substituents at C3, C4, and C6 in their expected regions. NH protons often appear as broad singlets.[7][15][16]
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. The chemical shifts of C3, C4, and C6 will be significantly affected by the nature of their substituents.
Mass Spectrometry The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. Isotopic patterns for chlorine and bromine (if present) can aid in structural confirmation.[15][17]
Purity (HPLC) Purity is typically assessed by HPLC, with the desired product showing a single major peak (ideally >95%).

The biological activity of the synthesized kinase inhibitors is evaluated through in vitro kinase assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Representative IC₅₀ Values for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
IbrutinibBTK0.5[18]
PP1c-Src170[4]
SI306c-Src11,200 (in GIN8 cells)[2][19]
Compound 12bEGFRWT16[20]
Compound 14CDK2/cyclin A257[1]
Compound 1vB-RAFV600E23.6[21]

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of a wide array of kinase inhibitors. By leveraging the differential reactivity of the halogen substituents, a strategic and regioselective approach to functionalization can be employed. The combination of Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and Buchwald-Hartwig amination provides a robust toolkit for medicinal chemists to explore the chemical space around this privileged core, leading to the discovery of novel and potent therapeutic agents. The protocols and insights provided in this guide are intended to facilitate these efforts and empower researchers in the field of drug development.

References

Buchwald-Hartwig amination of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, acting as a core structural motif in numerous clinically relevant agents, particularly kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an effective "hinge-binding" moiety in the ATP-binding pocket of various kinases. The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction is particularly powerful for constructing aryl amine bonds, which are often difficult to forge using classical methods.[2][4]

This application note provides a detailed protocol and the underlying scientific rationale for the site-selective . This substrate presents a common challenge in medicinal chemistry: how to selectively functionalize one position on a polyhalogenated, electron-deficient heterocycle. We will demonstrate that by leveraging the differential reactivity of C-Br and C-Cl bonds, a primary or secondary amine can be selectively installed at the C3 position, yielding a versatile intermediate for further diversification.

The Mechanistic Foundation: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[3][5][6] The key steps are: (1) Oxidative addition of the aryl halide to the active L-Pd(0) catalyst, (2) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[2][6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination ArX Ar-X (Starting Material) ArX->OA_Complex Amine HNR¹R² (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord - H-Base⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Selectivity Challenge: C-Br vs. C-Cl Reactivity

The substrate, this compound, possesses three halogen atoms that could potentially react. The key to achieving site-selectivity lies in the inherent differences in bond strength and reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the oxidative addition step is: Ar-I > Ar-Br > Ar-Cl.[7][8]

This reactivity trend allows for the selective coupling at the C3-Br bond under carefully controlled conditions, leaving the more robust C4-Cl and C6-Cl bonds intact for subsequent transformations, such as a second amination or a Suzuki coupling.

Recommended Protocol: Selective C3 Amination

This protocol is a robust starting point for the selective amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should consider this a template for optimization with their specific amine of interest.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundCommercial903153-93-5Starting material. Ensure purity >95%.
Amine (e.g., Morpholine)Commercial110-91-8Use 1.2 equivalents. Should be freshly distilled or from a new bottle.
RuPhos Pd G3 PrecatalystCommercial1445085-82-4A highly active, air-stable precatalyst.
RuPhos LigandCommercial787618-22-8Additional ligand can sometimes improve results.
Sodium tert-butoxide (NaOtBu)Commercial865-48-5Strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous 1,4-DioxaneCommercial123-91-1Anhydrous solvent is critical. Use from a sealed bottle.
Experimental Setup & Procedure

The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine ligand.[3]

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 269.9 mg).

  • Catalyst and Base Addition: In a glovebox or under a positive flow of inert gas, add the RuPhos Pd G3 precatalyst (0.02 mmol, 16.7 mg, 2 mol%) and Sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Seal and Purge: Seal the flask with a septum. Evacuate and backfill with inert gas three times.[9]

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Begin stirring. Add the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine product.

Experimental Workflow Diagram

Workflow Start 1. Add Solids to Schlenk Flask (Substrate, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) Start->Inert Solvents 3. Add Anhydrous Solvent & Amine (Dioxane, R¹R²NH) Inert->Solvents React 4. Heat Reaction Mixture (80-100 °C, 2-12 h) Solvents->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete? Workup 6. Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify End 8. Characterize Pure Product (NMR, MS) Purify->End

Caption: Step-by-step experimental workflow for the amination reaction.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (air/moisture exposure).Ensure all reagents are anhydrous and the system is strictly inert. Use a fresh bottle of precatalyst.[3]
Insufficiently strong base.For less acidic amines, a stronger base like LHMDS may be needed. However, NaOtBu is generally effective.[8]
Low reaction temperature.Incrementally increase the temperature to 110 °C (reflux).
Side Product Formation Reaction at chloro positions.Reaction is likely run for too long or at too high a temperature. Reduce reaction time and monitor closely.
Hydrodehalogenation (replacement of Br with H).This can occur via β-hydride elimination from the amine or from trace water.[2] Ensure anhydrous conditions. Use a well-dried amine.
Difficulty in Purification Product is very polar.Use a more polar solvent system for chromatography (e.g., methanol in dichloromethane).
Residual palladium in the product.Pass the crude product through a pad of Celite or use a metal scavenger resin before final purification.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the site-selective functionalization of this compound at the C3 position. By leveraging the differential reactivity of the carbon-halogen bonds and employing modern, highly active palladium precatalyst systems, chemists can readily access valuable 3-amino-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediates. These products serve as critical building blocks, enabling rapid diversification at the remaining chloro positions to generate libraries of compounds for drug discovery and development programs. The protocol described herein is a validated starting point that can be adapted for a wide range of primary and secondary amines.

References

Application Notes and Protocols: Strategic Nucleophilic Substitution on 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of potent enzyme inhibitors.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[4] The strategic functionalization of this core structure is paramount for modulating its pharmacological profile. The starting material, 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, offers three distinct points for chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization. This document provides a detailed protocol for the regioselective nucleophilic substitution on this versatile building block, with a focus on the underlying chemical principles that govern the reaction's outcome.

Mechanistic Insights: Understanding Regioselectivity

The this compound molecule possesses three halogen substituents, each with a different susceptibility to nucleophilic attack. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyrazole ring and the pyrimidine nitrogens.

Extensive studies on dihalopyrimidines and related fused heterocyclic systems have established that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position. This enhanced reactivity at C4 is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge can be effectively delocalized onto the adjacent nitrogen atom (N5). This inherent electronic preference allows for the selective monosubstitution at the C4 position under controlled reaction conditions. The bromine atom at the C3 position on the pyrazole ring is significantly less reactive towards SNAr and typically requires metal-catalyzed cross-coupling conditions for its substitution.

Experimental Protocol: Regioselective Amination at the C4-Position

This protocol details a general procedure for the selective nucleophilic substitution of the C4-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous isopropanol (IPA) or ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous isopropanol or ethanol (approximately 10-20 mL per mmol of the starting material). To this suspension, add the desired amine (1.1-1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-90 °C) under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted acid and other aqueous-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the selective amination at the C4 position. Yields are indicative and may vary depending on the specific amine and reaction scale.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineDIPEAIPA851275-85
BenzylamineTEAEtOH80880-90
MorpholineDIPEAIPA85685-95
4-Aminobenzoic acidDIPEAIPA8516-1870-80[5]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-bromo-4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine to flask B 2. Add solvent (IPA/EtOH), amine, and base (DIPEA/TEA) A->B Sequential addition C 3. Heat to reflux under inert atmosphere B->C D 4. Monitor by TLC C->D Continuous E 5. Cool and remove solvent D->E Upon completion F 6. Redissolve in EtOAc, wash with NaHCO3 and brine E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H I Pure 4-amino-3-bromo-6-chloro- 1H-pyrazolo[3,4-d]pyrimidine H->I Final Product

Caption: General workflow for the regioselective amination of this compound.

Further Functionalization and Sequential Substitutions

The resulting 4-amino-3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a valuable intermediate for further diversification. The remaining chloro group at the C6 position can be substituted with a second nucleophile, often requiring more forcing conditions (e.g., higher temperatures or stronger bases). This sequential substitution allows for the controlled introduction of different functionalities at the C4 and C6 positions.[6] Furthermore, the bromo group at C3 can be functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups.

Conclusion

The protocol described herein provides a reliable and reproducible method for the regioselective nucleophilic substitution on this compound. A thorough understanding of the electronic properties of the heterocyclic core allows for the predictable and selective functionalization at the C4 position. This robust synthetic strategy is instrumental in the generation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors.

References

Application Notes and Protocols for Targeting Specific Kinases with 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor drug discovery, owing to its structural resemblance to the adenine core of ATP. This allows for the design of potent and selective inhibitors targeting the ATP-binding site of a wide array of kinases. The compound 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile starting material for the synthesis of focused libraries of kinase inhibitors. Its three reactive sites—a bromine at the 3-position and chlorine atoms at the 4- and 6-positions—allow for sequential and regioselective chemical modifications. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging this powerful scaffold to discover and characterize novel kinase inhibitors. We present detailed protocols for the synthesis of a diverse chemical library from this starting material, followed by robust biochemical and cellular assays for inhibitor screening and mechanism of action studies.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. It acts as a bioisostere of the purine ring system of adenine, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This mimicry provides a solid foundation for the development of potent kinase inhibitors.

The subject of this guide, this compound, offers a strategic advantage for chemical library synthesis. The differential reactivity of the halogen substituents allows for a stepwise and controlled diversification of the core structure. Typically, the chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at the 6-position, while the bromine at the 3-position is ideal for modification via cross-coupling reactions.[3][4] This tiered reactivity allows for the systematic exploration of the chemical space around the pyrazolopyrimidine core to achieve desired potency and selectivity against specific kinase targets.

Synthetic Strategy: Building a Kinase Inhibitor Library

The generation of a diverse library of compounds from this compound is central to identifying a potent and selective kinase inhibitor. The following section outlines a general synthetic workflow that can be adapted to generate a multitude of unique structures.

Chemical Structure of the Starting Material

Caption: Chemical structure of this compound.

General Synthetic Workflow

The synthetic strategy is designed to proceed in a stepwise manner, allowing for the introduction of different chemical moieties at each of the reactive positions.

G start 3-Bromo-4,6-dichloro-1H- pyrazolo[3,4-d]pyrimidine step1 Step 1: Nucleophilic Aromatic Substitution at C4 (R1) start->step1  R1-Nu, Base step2 Step 2: Nucleophilic Aromatic Substitution at C6 (R2) step1->step2  R2-Nu, Base (harsher conditions) step3 Step 3: Suzuki or Buchwald-Hartwig Coupling at C3 (R3) step2->step3  R3-B(OR)2 or R3-NH2 Pd catalyst, Base library Diverse Kinase Inhibitor Library step3->library

Caption: General synthetic workflow for library generation.

Protocol for Library Synthesis

This protocol provides a general framework. Reaction conditions, including catalysts, bases, solvents, and temperatures, should be optimized for each specific substrate.

Step 1: Selective Nucleophilic Aromatic Substitution at the C4 Position

The C4-chloro group is the most reactive towards nucleophiles.[5] This step introduces the first point of diversity (R1).

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF, DMF, or isopropanol) add the desired nucleophile (R1-Nu, e.g., an amine or thiol, 1.1 equivalents).

  • Add a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).

  • Stir the reaction at room temperature to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution at the C6 Position

The C6-chloro group can be substituted under more forcing conditions.[4] This introduces the second point of diversity (R2).

  • Dissolve the product from Step 1 (1 equivalent) in a high-boiling point solvent (e.g., dioxane or NMP).

  • Add the second nucleophile (R2-Nu, 1.5-2 equivalents) and a suitable base.

  • Heat the reaction at 100-150 °C and monitor its progress.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product.

Step 3: Cross-Coupling Reaction at the C3 Position

The C3-bromo position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[6][7][8] This introduces the third point of diversity (R3).

  • For Suzuki Coupling (C-C bond formation):

    • To a degassed solution of the product from Step 2 (1 equivalent) in a solvent system (e.g., dioxane/water), add the boronic acid or ester (R3-B(OR)2, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 3 equivalents).[9][10]

    • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until completion.

    • Cool the reaction, perform an aqueous workup, and purify by column chromatography.

  • For Buchwald-Hartwig Amination (C-N bond formation):

    • To a degassed solution of the product from Step 2 (1 equivalent) in an anhydrous solvent (e.g., toluene or dioxane), add the amine (R3-NH2, 1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base (e.g., NaOtBu, 1.5 equivalents).[11][12]

    • Heat the reaction under an inert atmosphere at 80-120 °C until the starting material is consumed.

    • Cool the reaction, quench carefully, perform an aqueous workup, and purify the final compound.

Biochemical Assays for Kinase Inhibitor Screening

Once the library of compounds has been synthesized, the next step is to screen for their ability to inhibit the kinase of interest. High-throughput biochemical assays are essential for this initial screening phase.

Fluorescence Polarization (FP) Kinase Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[1][13][14]

Principle: A small fluorescent tracer bound to a large kinase molecule has a high fluorescence polarization value. An inhibitor that competes for the same binding site will displace the tracer, leading to a decrease in the polarization signal.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and the fluorescent tracer to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the wells.

    • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the IC50 values by plotting the percent inhibition against the compound concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase.[15][16][17]

Principle: A biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds to it. The addition of streptavidin-XL665 brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer containing ATP at its Km concentration.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader.

    • Determine the IC50 values from the dose-response curves.

Assay Type Principle Advantages Considerations
Fluorescence Polarization (FP) Competitive BindingHomogeneous, no separation steps, rapidRequires a suitable fluorescent tracer
TR-FRET Substrate PhosphorylationHigh sensitivity, low background, robustRequires specific antibodies and labeled reagents

Cellular Assays for Target Engagement and Pathway Analysis

Confirming that a compound engages its target in a cellular context and modulates the intended signaling pathway is a critical step in inhibitor development.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in intact cells or cell lysates.[18][19][20]

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. By heating the cells or lysate to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, revealing a shift in the melting curve in the presence of a binding compound.

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a buffer with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermocycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction by Western blot or other methods.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target engagement.

Western Blot Analysis of Downstream Signaling

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of downstream substrates of the target kinase, thereby confirming its mechanism of action in a cellular context.[21][22][23]

Principle: Following cell treatment with the inhibitor, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the inhibitor for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates.

    • Normalize the samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane and incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the change in protein phosphorylation.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation a Synthesized Library b High-Throughput Screening (FP or TR-FRET) a->b c IC50 Determination b->c d Potent Hits from Biochemical Screen c->d Advance Hits e Cellular Thermal Shift Assay (CETSA) d->e Target Engagement f Western Blot for Pathway Modulation e->f Mechanism of Action g Validated Lead Compound f->g

Caption: Integrated workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for the discovery of novel kinase inhibitors. Its amenability to systematic and regioselective chemical modification allows for the efficient generation of diverse compound libraries. By coupling this synthetic versatility with a robust cascade of biochemical and cellular assays, researchers can effectively identify and validate potent and selective kinase inhibitors. The protocols and workflows detailed in this guide provide a comprehensive framework to navigate the path from a privileged scaffold to a validated lead compound, accelerating the development of next-generation targeted therapies.

References

Application Notes & Protocols: Development of EGFR Inhibitors from a 3-Halogenated-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Driver of Cancer

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular communication, a transmembrane protein that orchestrates critical processes like cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain, triggering a cascade of downstream signaling.[2][3] In numerous cancers, this tightly regulated system is hijacked.[4][5][6] Dysregulation through genetic mutations, amplification, or protein overexpression leads to uncontrolled signaling, turning EGFR into a potent oncogenic driver.[5][7] This makes EGFR a prime and validated target for anti-cancer drug development.[4][6]

The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry for targeting kinases.[8] Its structure mimics the adenine base of ATP, allowing it to sit effectively within the kinase ATP-binding site and compete with the natural substrate.[8][9] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel EGFR inhibitors, starting from a versatile, halogenated precursor like 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. We will detail the synthetic logic, provide robust protocols for biological validation, and offer insights into data interpretation, guiding researchers from the bench to potential preclinical candidates.

The EGFR Signaling Pathway: A Visual Overview

The EGFR signaling network is complex, with several major downstream pathways contributing to the cancer phenotype. Understanding this network is crucial for interpreting the cellular effects of novel inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Monomer EGFR_dimer Activated EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer  Ligand Binding  (EGF, TGF-α) PI3K PI3K EGFR_dimer->PI3K Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression  Protein Synthesis RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression  Transcription Factors Proliferation Proliferation Gene_Expression->Proliferation Survival Survival / Anti-Apoptosis Gene_Expression->Survival Metastasis Metastasis Gene_Expression->Metastasis

Caption: Simplified EGFR signaling cascade leading to cancer hallmarks.

Part 1: Chemical Synthesis Strategy

The development of potent and selective inhibitors from the this compound core relies on strategic and sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, allowing for the introduction of various amine-containing moieties that can form key interactions within the EGFR ATP-binding pocket. The bromine at C3 offers a handle for further diversification via cross-coupling reactions if desired.

General Synthetic Workflow

The following workflow outlines the typical path from the starting material to a library of diverse analogs for screening.

Synthesis_Workflow Start Starting Material: 3-Bromo-4,6-dichloro- 1H-pyrazolo[3,4-d]pyrimidine Step1 Step 1: Selective S_NAr at C4 or C6 (e.g., with R1-NH2) Start->Step1 Intermediate1 Mono-substituted Intermediate Step1->Intermediate1 Step2 Step 2: Second S_NAr at remaining chloro-position (e.g., with R2-NH2) Intermediate1->Step2 Intermediate2 Di-substituted Core Scaffold Step2->Intermediate2 Step3 Optional Step 3: N1-Alkylation or C3 Cross-Coupling Intermediate2->Step3 Final_Compounds Library of Final Compounds Intermediate2->Final_Compounds Direct to final product Step3->Final_Compounds Purification Purification (Column Chromatography, HPLC) Final_Compounds->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization

Caption: General workflow for synthesizing EGFR inhibitors.

Protocol 1: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a representative synthesis of a mono-substituted intermediate, a common core for many EGFR inhibitors.

Objective: To substitute the chlorine at the C4 position with a substituted aniline. The C4 position is often targeted first to install the moiety that mimics the adenine of ATP.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Solvent: Isopropanol or n-Butanol

  • Acid catalyst (optional): p-Toluenesulfonic acid (pTSA) or HCl

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add the substituted aniline (1.1 eq) and isopropanol to the flask to create a suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for isopropanol) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

    • Rationale: The SNAr reaction is driven by heat. The choice of aniline is critical; this moiety will occupy the hinge-binding region of the EGFR kinase domain, and substituents can be varied to optimize potency and selectivity.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

  • Isolation: Filter the solid precipitate and wash with cold isopropanol or diethyl ether to remove unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-anilino-6-chloro-3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

This core intermediate can then be subjected to a second SNAr reaction at the C6 position or other modifications to build a library of diverse compounds.

Part 2: Biological Evaluation of Novel Inhibitors

A tiered approach is essential for efficiently evaluating newly synthesized compounds. The process begins with specific in vitro assays to confirm target engagement and progresses to cell-based assays to measure physiological effects, culminating in in vivo studies for the most promising leads.

Biological Evaluation Workflow

Biological_Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (EGFR-WT, EGFR-Mutant) Determine IC50 Prolif_Assay Cell Proliferation Assay (e.g., MTS/MTT) Determine GI50 Kinase_Assay->Prolif_Assay Promising Hits Western_Blot Target Engagement Assay (Western Blot for p-EGFR) Confirm MoA Prolif_Assay->Western_Blot Apoptosis_Assay Apoptosis/Cell Cycle Assay (Flow Cytometry) Western_Blot->Apoptosis_Assay PDX_Model Xenograft Models (PDX or CDX) Evaluate Efficacy (TGI) Apoptosis_Assay->PDX_Model Lead Compounds PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) PDX_Model->PK_PD

Caption: Tiered workflow for the biological evaluation of inhibitors.

Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-Based)

Objective: To quantify the direct inhibitory effect of synthesized compounds on the enzymatic activity of recombinant EGFR kinase by measuring ADP production.

Principle: This protocol uses the ADP-Glo™ Kinase Assay system. The kinase reaction produces ADP. A detection reagent is then added to convert the generated ADP into ATP, which is subsequently used by luciferase to produce light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.

Materials:

  • Recombinant human EGFR kinase (wild-type and/or mutant, e.g., L858R/T790M)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, DTT, MgCl₂

  • Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA)[10]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Synthesized compounds dissolved in 100% DMSO

  • White, opaque 96- or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Dilute the EGFR enzyme to the desired working concentration in kinase assay buffer. Add 10 µL of the diluted enzyme to each well (except "no enzyme" controls).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare a master mix of the peptide substrate and ATP in kinase assay buffer. Initiate the reaction by adding 10 µL of this mix to each well.[11] The final ATP concentration should be at or near its Km for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction should be kept within the linear range, which may require optimization.

  • Terminate Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates the luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTS)

Objective: To determine the effect of the inhibitors on the growth and viability of cancer cell lines with different EGFR statuses.

Materials:

  • Cancer cell lines:

    • EGFR wild-type: A549 (non-small cell lung cancer)[8][12]

    • EGFR activating mutation: PC-9 (NSCLC, exon 19 deletion)[12]

    • EGFR resistance mutation: NCI-H1975 (NSCLC, L858R/T790M)[12][13]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) wells.[11]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a distinct color change is observed.[11]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[11]

Protocol 4: Western Blot Analysis of EGFR Phosphorylation

Objective: To directly visualize the inhibition of ligand-induced EGFR autophosphorylation in a cellular context, confirming the mechanism of action.

Materials:

  • Selected cancer cell line (e.g., A431, which overexpresses EGFR)

  • Serum-free medium

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068), Rabbit anti-total EGFR, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • ECL chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium. Rationale: This reduces basal levels of EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle) for 2 hours.[14]

    • Stimulate the cells by adding EGF (e.g., 50-100 ng/mL) for the final 15 minutes of incubation.[14]

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[1]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background.[1]

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[1]

    • Wash three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Re-probing: To normalize the p-EGFR signal, the membrane should be stripped and re-probed for total EGFR and then for a loading control like β-actin.[1]

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the dose-dependent inhibition of phosphorylation.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data for a Series of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDR¹ Group (at C4)R² Group (at C6)EGFRWT Kinase IC₅₀ (nM)EGFRT790M Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)H1975 Cell GI₅₀ (µM)
XYZ-001 3-ethynylanilineH25.3450.11.28.9
XYZ-002 3-chloroanilineH40.1890.52.5>10
XYZ-003 3-ethynylanilineMethylamine10.255.60.40.9
XYZ-004 3-ethynylanilineAcrylamide1.5 5.8 0.05 0.08
Erlotinib (Reference)(Reference)2.05000.1>10
Osimertinib (Reference)(Reference)15.01.0 0.40.02

Interpretation: In this hypothetical dataset, the introduction of a small amine at the C6 position (XYZ-003 vs. XYZ-001) improved potency against both wild-type and mutant EGFR. The addition of a reactive acrylamide group (XYZ-004), designed to form a covalent bond with Cys797 in the EGFR active site, dramatically increased potency against the T790M resistance mutant, a hallmark of third-generation EGFR inhibitors.

Part 4: In Vivo Evaluation in Xenograft Models

Promising lead compounds identified through in vitro and cellular assays must be evaluated for efficacy in a living system. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a superior model for predicting clinical efficacy.[15]

Protocol 5: General Procedure for an In Vivo Xenograft Study

Objective: To assess the anti-tumor activity of a lead compound in a mouse model bearing human tumors.

Procedure:

  • Model Establishment: Subcutaneously implant tumor fragments (PDX) or cultured cancer cells (CDX, e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu).[15][16][17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Reference drug, Test Compound at various doses).

  • Treatment Administration: Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., once daily for 21 days).[15]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target engagement in vivo.[13]

Conclusion

The 3-halogenated-1H-pyrazolo[3,4-d]pyrimidine scaffold is a versatile and powerful starting point for the development of novel EGFR inhibitors. By employing a systematic approach that combines rational chemical synthesis with a tiered biological evaluation strategy, researchers can efficiently identify and optimize compounds with potent anti-tumor activity. The protocols and workflows detailed in this guide provide a robust framework to navigate the complex path of drug discovery, from initial hit identification to preclinical validation.

References

Synthesis and Evaluation of Src Family Kinase Inhibitors Featuring a Pyrazolo[3,4-d]pyrimidine Scaffold: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Src Family Kinases and the Promise of Pyrazolo[3,4-d]pyrimidines

The Src family of non-receptor tyrosine kinases (SFKs) are critical mediators of a myriad of cellular signal transduction pathways, governing essential processes such as cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of SFK activity is a common feature in a variety of human cancers, where it is frequently associated with tumor progression, metastasis, and resistance to therapy.[1] This central role in oncogenesis has established SFKs as compelling targets for the development of novel anticancer agents.

Among the various chemical scaffolds explored for kinase inhibition, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged structure." Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases, including SFKs. This has led to the development of a multitude of pyrazolo[3,4-d]pyrimidine-based inhibitors with potent and selective activity against Src and other oncogenic kinases. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of Src family kinase inhibitors built upon the versatile pyrazolo[3,4-d]pyrimidine scaffold.

Strategic Synthesis of the Pyrazolo[3,4-d]pyrimidine Core and its Analogs

The synthetic strategy for pyrazolo[3,4-d]pyrimidine-based Src inhibitors typically involves a multi-step sequence commencing with the construction of the core heterocyclic system, followed by diversification through cross-coupling reactions to explore the structure-activity relationship (SAR).

Rationale for the Synthetic Approach

The chosen synthetic route is designed for its robustness and versatility, allowing for the introduction of various substituents at key positions of the pyrazolo[3,4-d]pyrimidine scaffold. This modularity is crucial for optimizing inhibitor potency and selectivity. The initial cyclization reactions establish the core structure, while subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the introduction of a wide array of aryl and heteroaryl moieties. This approach has been successfully employed in the synthesis of numerous kinase inhibitors.[2][3][4]

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Pyrazole B Formamide or Orthoformate A->B Cyclization C Pyrazolo[3,4-d]pyrimidin-4-one B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-pyrazolo[3,4-d]pyrimidine D->E F Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) E->F G Diversified Src Inhibitors F->G

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine Src inhibitors.

Part 1: Detailed Synthetic Protocols

This section provides a step-by-step protocol for the synthesis of a representative 4-amino-substituted pyrazolo[3,4-d]pyrimidine Src inhibitor.

Protocol 1.1: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol outlines the initial cyclization to form the core heterocyclic structure.

Materials:

  • Substituted 5-amino-1H-pyrazole-4-carbonitrile

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ethanol

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the substituted 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to 180 °C with stirring.[5]

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 1.2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one

This step activates the 4-position for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

  • Pyrazolo[3,4-d]pyrimidin-4-one from Protocol 1.1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend the pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum to obtain the 4-chloro-pyrazolo[3,4-d]pyrimidine.

Protocol 1.3: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes the introduction of an aryl group at the C-4 position, a key step in diversifying the inhibitor library.

Materials:

  • 4-Chloro-pyrazolo[3,4-d]pyrimidine from Protocol 1.2

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 4-chloro-pyrazolo[3,4-d]pyrimidine (1 equivalent), aryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.[2][3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryl-pyrazolo[3,4-d]pyrimidine.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound, which should ideally be >95% for biological testing.

Part 2: Biological Evaluation Protocols

This section provides detailed protocols for the in vitro evaluation of the synthesized pyrazolo[3,4-d]pyrimidine derivatives as Src family kinase inhibitors.

Protocol 2.1: In Vitro Src Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[9][10][11][12][13]

Materials:

  • Recombinant human Src kinase

  • Src substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized pyrazolo[3,4-d]pyrimidine inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the synthesized inhibitors in 100% DMSO.

    • Create a serial dilution of the inhibitors in kinase buffer.

    • Prepare the kinase reaction mixture containing Src kinase, Src substrate, and ATP in kinase buffer.

  • Kinase Reaction:

    • To the wells of a white, opaque plate, add the serially diluted inhibitors. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15][16]

Materials:

  • Cancer cell line known to have active Src signaling (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Synthesized pyrazolo[3,4-d]pyrimidine inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized inhibitors in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate the interpretation of the structure-activity relationship.

Table 1: In Vitro Src Kinase Inhibitory Activity and Antiproliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
Compound IDR¹ SubstituentR² SubstituentSrc IC₅₀ (nM)MDA-MB-231 GI₅₀ (µM)
I-a PhenylH50010.2
I-b 4-ChlorophenylH1503.5
I-c 4-MethoxyphenylH3207.8
II-a Phenyl3-Fluorophenyl501.2
II-b 4-Chlorophenyl3-Fluorophenyl15 0.5
II-c 4-Methoxyphenyl3-Fluorophenyl451.1

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 can be used to derive key SAR insights. For instance, the introduction of a chlorine atom at the para-position of the R¹ phenyl ring (Compound I-b vs. I-a) leads to a significant increase in Src inhibitory potency. Furthermore, the addition of a 3-fluorophenyl group at the R² position (Series II) consistently enhances both kinase inhibition and antiproliferative activity, with compound II-b emerging as a highly potent derivative. These insights are invaluable for guiding the design of next-generation inhibitors with improved pharmacological properties.

Src Family Kinase Signaling Pathway

Understanding the biological context of Src kinase inhibition is crucial for drug development. SFKs are key nodes in numerous signaling pathways that control cell growth, survival, and migration.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrins Integrin->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src

Caption: Simplified overview of major signaling pathways involving Src family kinases.

SFKs are activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs).[17] Once activated, Src phosphorylates a multitude of downstream substrates, including focal adhesion kinase (FAK), and activates key signaling cascades such as the Ras/MAPK, PI3K/Akt, and STAT3 pathways.[6] By inhibiting Src, pyrazolo[3,4-d]pyrimidine-based compounds can effectively block these oncogenic signals, leading to the suppression of tumor growth, invasion, and angiogenesis.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of potent and selective Src family kinase inhibitors. The synthetic and biological protocols detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel inhibitors. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance their clinical translation for the treatment of cancer and other diseases driven by aberrant Src kinase activity.

References

Application Notes & Protocols for the Design of Novel Therapeutics Using 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, renowned for its role as a bioisostere of adenine, the purine nucleobase of adenosine triphosphate (ATP).[1][2][3] This structural mimicry makes it an exceptional starting point for the design of ATP-competitive inhibitors, particularly targeting the vast family of protein kinases.[4][5][6] This guide provides an in-depth exploration of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine , a versatile and strategically functionalized starting material. We will detail its unique reactivity, provide field-proven synthetic protocols for its derivatization, and discuss its application in the rational design of novel therapeutics, with a focus on kinase inhibitors.

The Scaffold: A Platform for Directed Diversity

The power of this compound lies in its orthogonally reactive sites. The pyrimidine ring is electron-deficient, rendering the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), while the C3-bromo position is primed for palladium-catalyzed cross-coupling reactions. The N1-proton offers a further site for modulation. This differential reactivity allows for a controlled, stepwise synthesis of complex derivatives.

The C4-chloro is the most reactive site for SNAr, followed by the C6-chloro, a selectivity driven by the electronic properties of the heterocyclic system.[7][8] This predictable reactivity is the cornerstone of a rational synthetic strategy.

Caption: Reactivity map of the core scaffold.

Synthetic Strategies & Protocols: A Step-by-Step Guide

A robust synthetic workflow is essential for generating a library of compounds for screening. The following protocols are designed to be self-validating, providing clear steps and rationale for each transformation.

workflow start 3-Bromo-4,6-dichloro- 1H-pyrazolo[3,4-d]pyrimidine step1 Step 1: N1-Alkylation (e.g., Alkyl Halide, K₂CO₃, DMF) start->step1 intermediate1 N1-Substituted Intermediate step1->intermediate1 step2 Step 2: Selective C4-SNA_r_ (e.g., Amine, DIPEA, RT) intermediate1->step2 intermediate2 N1, C4-Disubstituted Intermediate step2->intermediate2 step3 Step 3: C3-Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate2->step3 final_product Diverse Library of Novel Therapeutics step3->final_product

Caption: General synthetic workflow for derivatization.

Protocol 2.1: N1-Alkylation

Rationale: Modification at the N1 position is often used to enhance solubility, block potential metabolic sites, and probe the solvent-exposed region of the target's binding pocket. Cesium carbonate is often preferred for its higher basicity and solubility in organic solvents, frequently leading to cleaner reactions and higher yields.

Materials:

  • This compound (1.0 eq)

  • Alkyl/benzyl halide (e.g., (bromomethyl)cyclopropane) (1.1 eq)[9]

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound in anhydrous DMF, add Cs₂CO₃.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N1-alkylated product.

Protocol 2.2: Selective C4-Amination via SNAr

Rationale: The C4 position is critical for establishing key interactions in many kinase ATP-binding sites, often forming hydrogen bonds with the hinge region.[4][10] Performing this reaction at or below room temperature leverages the higher reactivity of the C4-chloro position, ensuring high selectivity over the C6-chloro.

Materials:

  • N1-substituted-3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • Dissolve the N1-substituted starting material in EtOH.

  • Add the desired amine, followed by DIPEA.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the C4-amino substituted product.

Protocol 2.3: C3-Functionalization via Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is a robust method for creating C-C bonds, allowing the introduction of diverse aryl and heteroaryl moieties at the C3 position to probe hydrophobic pockets and enhance selectivity.[11] Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[12][13][14] Modern palladium pre-catalysts like XPhosPdG2 are highly efficient for coupling with heteroaryl halides.[13]

Materials:

  • N1,C4-disubstituted-3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • XPhosPdG2 (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a 10 mL microwave reactor vial, add the pyrazolopyrimidine starting material, the boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final trisubstituted product.

Application in Drug Discovery: Targeting Protein Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][4] Its ability to mimic ATP allows it to bind to the kinase hinge region, a conserved structural element, providing a strong anchor for the inhibitor. The various substitution points then allow for the optimization of potency and selectivity against a specific kinase target.

Structure-Activity Relationship (SAR) Summary

The systematic modification of the scaffold has led to a deep understanding of the structure-activity relationships for various kinase families.

PositionFunction / InteractionExample Substituents & Targets
N1 Solvent-front interaction, Physicochemical properties Small alkyl (methyl, cyclopropyl) or substituted phenyl groups. Can be tuned to improve solubility and cell permeability.[9]
C3 Selectivity Pocket, Hydrophobic Interactions Aryl/heteroaryl groups (e.g., phenyl, pyrazole) can occupy hydrophobic pockets adjacent to the ATP site to increase potency and selectivity.[11]
C4 Hinge-Binding Region (Crucial for Potency) -NH₂ or substituted amines form 1-2 key hydrogen bonds with the kinase hinge region. Phenylamino or phenoxy groups are common.[15][16]
C6 Fine-tuning, Vector for additional interactions Can be substituted with small groups or remain chlorinated. Can be used to modulate electronics or explore minor pockets.

This table synthesizes common findings in the literature, including studies on FLT3, VEGFR2, EGFR, and Src family kinases.[5][15][16][17]

cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates & Activates Downstream Pathways Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Therapeutic targeting of the EGFR kinase pathway.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for biological activity. The following are standard, high-throughput compatible assays.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • Test compounds (serially diluted in DMSO)

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction buffer containing the kinase and its substrate.

  • In a multi-well plate, add 2 µL of serially diluted test compound to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.[18]

Protocol 4.2: Cell-Based Antiproliferative Assay (MTS Assay)

Rationale: This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell proliferation and viability. It is a crucial step to confirm that enzyme inhibition translates to a desired cellular effect.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, HCT-116 for colon cancer)[17]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (serially diluted)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega)

  • Clear 96-well cell culture plates

  • Spectrophotometer (490 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds (e.g., in 100 µL of fresh medium). Include vehicle (DMSO) controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours until a distinct color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

This compound is a powerful and versatile scaffold for the discovery of novel therapeutics. Its well-defined and differential reactivity at the N1, C3, C4, and C6 positions allows for the systematic and rational design of large, diverse chemical libraries. By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can efficiently navigate the path from initial scaffold to potent and selective drug candidates, particularly in the highly competitive field of kinase inhibitor development.

References

use of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for the identification of high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their size, can explore chemical space more efficiently and form high-quality interactions with a protein target.[1] The pyrazolo[3,4-d]pyrimidine scaffold is of particular interest in medicinal chemistry as it mimics the natural purine ring system, making it a "privileged scaffold" for targeting a wide range of enzymes, especially kinases.[2][3][4]

This guide focuses on a specific, strategically designed fragment: This compound . This molecule is not merely a starting point; it is an engineered tool for discovery. The dichlorinated pyrimidine ring offers two distinct, reactive sites for subsequent chemical elaboration, while the bromine atom provides both a vector for synthetic modification and a powerful tool for structural biology.[5] This document provides a detailed overview of its properties, the rationale for its use, and comprehensive protocols for its application in a typical FBDD campaign.

Section 1: The Fragment - Properties and Rationale

The selection of fragments is a critical first step in any FBDD campaign. Fragments are typically selected based on the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding potential to ensure they possess favorable properties for binding and subsequent optimization.[6]

Physicochemical Properties

This compound is a well-characterized chemical entity, available from various suppliers.[7][8][9] Its properties make it an excellent candidate for an FBDD library.

PropertyValue"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Formula C₅HBrCl₂N₄-A simple, low-complexity formula.
Molecular Weight 271.9 g/mol < 300 DaAdheres to the guideline, ensuring it is small enough to be a true fragment.
cLogP ~1.5 - 2.0< 3Low lipophilicity helps to avoid non-specific binding and ensures good ligand efficiency.
Hydrogen Bond Donors 1≤ 3The pyrazole N-H provides a key interaction point.
Hydrogen Bond Acceptors 3≤ 3The pyrimidine and pyrazole nitrogens can accept hydrogen bonds from the target protein.
Rotatable Bonds 0≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions.
Strategic Design Elements

The true power of this fragment lies in the strategic placement of its halogen atoms.

  • Pyrazolo[3,4-d]pyrimidine Core: This scaffold is a bioisostere of adenine, the core of ATP. This makes it an ideal starting point for discovering inhibitors of ATP-binding proteins like kinases, which are a major class of drug targets.[4][10] Its rigid nature provides a well-defined shape to probe binding pockets.

  • Chlorine Atoms (C4 and C6 positions): The two chlorine atoms are excellent synthetic handles. They can be selectively displaced by nucleophiles (e.g., amines, thiols, alcohols) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for rapid and directed "fragment growing" or "fragment linking" once a binding mode is confirmed. The differential reactivity of the two positions can often be exploited for selective elaboration.

  • Bromine Atom (C3 position): The bromine atom serves a dual purpose.

    • Synthetic Handle: Like chlorine, it is a versatile handle for synthetic elaboration, particularly for carbon-carbon bond-forming reactions.

    • Structural Biology Tool: In X-ray crystallography, the heavy bromine atom produces a strong anomalous scattering signal.[5] This signal can be crucial for unambiguously identifying the fragment in the electron density map, confirming its binding location and orientation, even when binding occupancy is low—a common challenge with weakly binding fragments.[5]

Section 2: The FBDD Workflow Using the Halogenated Fragment

The application of this compound follows a structured, multi-disciplinary workflow. The goal is to identify if and how the fragment binds to the target protein and then use that information to build a more potent, drug-like molecule.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Title Compound) Screen Primary Screen (e.g., SPR) Lib->Screen High Throughput Ortho Orthogonal Screen (e.g., NMR, TSA) Screen->Ortho Hits Xtal Structural Biology (X-ray Crystallography) Ortho->Xtal Confirmed Hits Chem Structure-Guided Medicinal Chemistry Xtal->Chem Binding Mode SAR SAR by SPR/Biochemistry Chem->SAR New Analogs SAR->Chem Data Lead Lead Compound SAR->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Section 3: Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating necessary controls and decision points. They represent standard methodologies in the field adapted for the use of this compound.

Protocol 1: Fragment Stock Preparation and Quality Control

Objective: To prepare a high-quality, soluble stock solution of the fragment for use in all screening assays.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., PBS or HEPES-based buffer, filtered and degassed)

  • Vortex mixer, centrifuge, analytical balance

Procedure:

  • Weighing: Accurately weigh out approximately 5-10 mg of the fragment powder.

  • Dissolution: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly for 5-10 minutes to ensure complete dissolution.

  • Centrifugation: Centrifuge the stock solution at >10,000 x g for 10 minutes to pellet any insoluble particulates.

  • Aliquoting: Carefully transfer the supernatant to a new, clean tube, avoiding the pellet. Aliquot into smaller volumes for single-use to prevent freeze-thaw cycles. Store at -20°C in a dark, inert atmosphere as recommended for related compounds.[11]

  • Solubility Test (Kinetic): a. Prepare a serial dilution of the fragment stock in assay buffer, starting from a high concentration (e.g., 500 µM). b. Measure the turbidity or light scatter of each dilution using a nephelometer or plate reader. c. The highest concentration that does not show a significant increase in scatter above the buffer-only control is the maximum soluble concentration for the screening assay.

Scientist's Note (Causality): Starting with a high-quality, fully solubilized fragment stock is paramount. Undissolved compound can cause artifacts in biophysical assays (e.g., aggregation signals in SPR) and lead to false positives. The centrifugation step is a simple but critical measure to remove micro-precipitates.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To identify if the fragment binds to the immobilized protein target and to estimate its binding affinity (KD).[12][13]

Instrumentation: A standard SPR biosensor system (e.g., Biacore, ProteOn).[14][15]

Procedure:

  • Sensor Chip and Target Preparation: a. Select a suitable sensor chip (e.g., CM5 for amine coupling). b. Immobilize the high-purity target protein onto one flow cell (the "active" surface) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragments.[14] c. Create a reference surface on a separate flow cell by performing the activation and blocking steps without protein. This is crucial for subtracting bulk refractive index changes.

  • Buffer Preparation: a. The running buffer (e.g., PBS-P+) should be identical to the buffer used for sample dilution.[14] b. Critically, the running buffer must contain the same final concentration of DMSO as the fragment samples (e.g., 1% DMSO). This "DMSO matching" minimizes false signals from solvent differences.

  • Assay Setup: a. Prepare a dilution series of the fragment in running buffer. For a primary screen, a single high concentration (e.g., 100-200 µM, below the solubility limit) is often used. For affinity determination, a concentration series (e.g., 200 µM down to ~1.5 µM) is required. b. Include buffer-only injections ("blanks") for double referencing. c. Include a known binder as a positive control and a non-binding molecule as a negative control to ensure the target protein is active and the system is performing correctly.[15]

  • Screening Execution: a. Inject the fragment solutions and controls over both the active and reference flow cells. b. Monitor the binding response (measured in Resonance Units, RU) over time. A typical cycle includes: baseline, association (injection), dissociation, and regeneration (if needed).

  • Data Analysis: a. Subtract the reference channel signal and the blank injection signals from the active channel data. b. For a single-concentration screen, a response significantly above the noise level indicates a "hit". c. For affinity determination, fit the steady-state responses versus concentration to a 1:1 binding model to calculate the equilibrium dissociation constant (KD). Fragment hits typically have KD values in the high micromolar to millimolar range.[16]

Trustworthiness (Self-Validation): The use of a reference surface, blank injections, and positive/negative controls is essential. A true binding event should be concentration-dependent and observed only on the active surface, not the reference surface.

Protocol 3: Hit Confirmation by NMR Spectroscopy

Objective: To confirm the binding of the fragment to the target protein in solution using an orthogonal, biophysical technique. Ligand-observed NMR methods are well-suited for this.[17][18]

Method: Saturation Transfer Difference (STD) NMR STD NMR detects binding by transferring magnetic saturation from the protein to a bound ligand.[18] An STD signal is only observed if the fragment binds.

Procedure:

  • Sample Preparation: a. Prepare two NMR samples in a suitable deuterated buffer (e.g., D₂O-based PBS). b. Sample 1 (STD): Contains the target protein (10-50 µM) and the fragment (e.g., 200 µM). c. Sample 2 (Control): Contains only the fragment at the same concentration.

  • NMR Data Acquisition: a. Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton resonances. b. Acquire an STD NMR spectrum of Sample 1. This involves two experiments: one with on-resonance saturation (saturating protein signals) and one with off-resonance saturation (not saturating protein signals). c. The instrument automatically subtracts the two spectra.

  • Data Analysis: a. In the final difference spectrum, only protons of the fragment that are in close contact with the protein will show signals. b. The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).

Scientist's Note (Causality): NMR is a powerful validation tool because it is performed in solution, without protein immobilization, making it less prone to certain artifacts.[19] Observing an STD effect provides high confidence that the binding interaction is genuine.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding site and interactions.[20][21]

Procedure:

  • Crystal Preparation: a. Grow high-quality crystals of the target protein under conditions known to produce well-diffracting crystals. The crystallization system must be robust enough to tolerate the addition of the fragment and DMSO.[20]

  • Fragment Soaking: a. Prepare a "soaking solution" containing the fragment dissolved in the crystal mother liquor at a concentration of 1-10 mM. The final DMSO concentration should be kept as low as possible, but high enough to maintain fragment solubility. b. Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: a. Transfer the soaked crystal to a cryo-protectant solution (often the soaking solution supplemented with glycerol or another cryo-agent) and flash-cool in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Analysis: a. Process the diffraction data. b. Solve the structure using molecular replacement with the known protein structure. c. Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density corresponding to the bound fragment. d. Utilize Anomalous Signal: Collect data at the bromine absorption edge (~0.92 Å) and calculate an anomalous difference map. A strong peak in this map that co-localizes with the unmodeled density provides unambiguous proof of the fragment's identity and location.[5] e. Build the fragment into the density, refine the structure, and analyze the protein-ligand interactions (e.g., hydrogen bonds, halogen bonds).

Section 4: Hit Progression - From Fragment to Lead

Once a validated, structurally characterized hit is identified, the rich chemistry of this compound can be exploited.

Structure-Guided Design: The crystal structure reveals which vectors on the fragment point towards solvent and which are buried in the protein. This information guides the synthetic chemistry. For example, if the chlorine at the C6 position points towards a shallow hydrophobic groove, chemists can design analogs by performing a Suzuki coupling to add a small hydrophobic group at that position.

Elaboration cluster_C6 Modification at C6-Cl cluster_C4 Modification at C4-Cl cluster_C3 Modification at C3-Br Core 3-Bromo-4,6-dichloro- 1H-pyrazolo[3,4-d]pyrimidine Amine Buchwald-Hartwig (R-NH2) Core->Amine Selective Conditions Suzuki_C6 Suzuki Coupling (R-B(OH)2) Core->Suzuki_C6 Selective Conditions SNAr Nucleophilic Aromatic Substitution (Nu-H) Core->SNAr Suzuki_C3 Suzuki Coupling (R'-B(OH)2) Core->Suzuki_C3 Lead Potent Lead Compound Amine->Lead Suzuki_C6->Lead SNAr->Lead Suzuki_C3->Lead

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical building block. The pyrazolo[3,4-d]pyrimidine scaffold is a key component in many therapeutic agents, and achieving high purity is paramount for successful downstream applications.[1][2]

Section 1: Understanding the Compound and Common Impurities

This compound is a halogenated heterocyclic compound. Its purification can be challenging due to its specific chemical properties and the nature of impurities that may arise during its synthesis.

Key Properties:

  • Molecular Formula: C₅HBrCl₂N₄

  • Appearance: Typically a solid.

  • Solubility: Generally, pyrazolo[3,4-d]pyrimidine derivatives exhibit low aqueous solubility.[3][4][5] This characteristic is a critical consideration when selecting a purification method.

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-brominated or under-brominated species: Impurities with different numbers of bromine atoms.

  • Hydrolyzed byproducts: Reaction with residual water can lead to the formation of hydroxylated pyrazolopyrimidines.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Section 2: Troubleshooting and FAQs for Purification Techniques

This section provides a question-and-answer format to directly address common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6][7] However, its success is highly dependent on solvent selection and procedural execution.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. It often occurs when the solution is supersaturated or cooled too quickly.[8]

  • Causality: The compound's solubility at a given temperature is exceeded too rapidly for an ordered crystal lattice to form. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Add more solvent: Introduce a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[8]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]

    • Seed crystals: If available, add a tiny crystal of the pure compound to induce crystallization.[8][9]

    • Re-evaluate your solvent system: The chosen solvent may not be ideal. Perform solubility tests with a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[7][9]

Q2: I have low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to using an excessive amount of solvent or premature filtration.

  • Causality: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[8]

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Add the hot solvent in small portions.

    • Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-30 minutes to maximize crystal formation before filtration.[9]

    • Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11]

Q3: I'm seeing poor separation of my compound from impurities on a silica gel column. What can I do?

A3: Poor separation is typically due to an inappropriate solvent system or issues with the stationary phase.

  • Causality: The polarity of the mobile phase (eluent) is not optimized to create a sufficient difference in the retention times of your compound and the impurities on the polar silica gel.

  • Troubleshooting Steps:

    • Optimize the solvent system with TLC: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent mixtures. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[10]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your compound, followed by more polar impurities.[12]

    • Consider a different stationary phase: If your compound is basic, it might interact strongly with the acidic silica gel, leading to streaking. Consider using neutral alumina or a reversed-phase (C18) column.[8][10] For basic compounds on silica, adding a small amount (0.1-1%) of triethylamine to the eluent can improve peak shape.[8]

Q4: My compound is not eluting from the silica gel column. What is the problem?

A4: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Causality: The compound is too polar for the chosen solvent system, or it is irreversibly adsorbing or decomposing on the acidic silica gel.[8]

  • Troubleshooting Steps:

    • Increase solvent polarity: Drastically increase the polarity of your mobile phase. For example, switch from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture.

    • Check for decomposition: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound may be decomposing on the silica. In this case, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[8]

General Purification and Handling

Q5: Are there any specific storage recommendations for this compound?

A5: Yes, proper storage is crucial to maintain the integrity of the compound. It is recommended to store it in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[13]

Section 3: Experimental Protocols and Data

Protocol 1: Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A common starting point for halogenated heterocycles is a mixture of hexanes and ethyl acetate.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[12]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Chromatography

Solvent System (v/v)Typical Application
Hexane:Ethyl Acetate (9:1 to 1:1)Good starting point for moderately polar compounds.
Dichloromethane:Methanol (99:1 to 9:1)For more polar compounds that do not elute with hexane/EtOAc.
Toluene:AcetoneAn alternative non-halogenated solvent system.

Section 4: Visualizing Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-Bromo-4,6-dichloro- 1H-pyrazolo[3,4-d]pyrimidine is_solid Is the crude material a solid? start->is_solid is_soluble Does it have suitable solubility for recrystallization? is_solid->is_soluble Yes chromatography Perform Column Chromatography is_solid->chromatography No (or oily) recrystallize Attempt Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography No oiling_out Does it 'oil out'? recrystallize->oiling_out success Pure Product chromatography->success troubleshoot_rx Troubleshoot Recrystallization: - Slower cooling - Seeding - Different solvent oiling_out->troubleshoot_rx Yes low_purity Is purity still low? oiling_out->low_purity No troubleshoot_rx->is_soluble low_purity->chromatography Yes low_purity->success No

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Poor Separation no_elution No Elution issue_type->no_elution Compound Not Eluting optimize_solvent Optimize solvent system via TLC (aim for Rf 0.2-0.4) poor_sep->optimize_solvent increase_polarity Drastically increase solvent polarity no_elution->increase_polarity use_gradient Use gradient elution optimize_solvent->use_gradient change_stationary Change stationary phase (Alumina, C18) use_gradient->change_stationary check_decomposition Check for on-silica decomposition increase_polarity->check_decomposition check_decomposition->change_stationary

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Navigating the Challenges of Regioselective Functionalization of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are working with this privileged heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous clinically successful anticancer agents, acting as an isostere of the adenine ring of ATP and enabling it to interact with the hinge region of kinase active sites.[1][2] However, its synthetic manipulation, particularly achieving regioselective functionalization, presents a significant challenge that can impede the drug discovery process.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) on Core Scaffold Synthesis

This section addresses common problems encountered during the initial synthesis of the pyrazolo[3,4-d]pyrimidine ring system.

Question 1: We are observing very low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the likely causes and how can we optimize this reaction?

Answer: Low yields during the cyclization to form the pyrazolo[3,4-d]pyrimidine core are a frequent and often multifaceted problem.[3] The key is to systematically investigate the following factors:

  • Purity of Precursors: The purity of your starting materials, particularly the aminopyrazole precursor, is paramount. Impurities can significantly interfere with the cyclization reaction.

    • Troubleshooting:

      • Ensure the aminopyrazole and other reactants are of high purity.

      • Consider recrystallization or column chromatography of the precursor materials before use.[4]

  • Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be very specific. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of side products and degradation.

      • Troubleshooting: Experiment with a temperature gradient to identify the optimal reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over- or under-heating.[4]

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. High-boiling point solvents like formamide are commonly used.[3]

      • Troubleshooting: Ensure the solvent is anhydrous, as the presence of water can interfere with the cyclization.

  • Catalyst Selection and Activity: If your synthesis employs a catalyst, its choice and activity are crucial.

    • Troubleshooting:

      • Screen different catalysts. While acid catalysts are common, Lewis acids or solid acid catalysts have been shown to be effective in certain cases.[3][4]

      • For microwave-assisted syntheses, solid acid catalysts like phosphotungstic acid have been reported to improve yields and reduce reaction times.[3]

      • Ensure the catalyst is not poisoned or deactivated.

Part 2: Troubleshooting Guide for Regioselective N-Functionalization

The pyrazolo[3,4-d]pyrimidine scaffold possesses multiple nitrogen atoms, and achieving selective functionalization at a specific nitrogen is a significant challenge.

Question 2: We are attempting an N-alkylation of our pyrazolo[3,4-d]pyrimidine, but we are getting a mixture of isomers. How can we control the regioselectivity of this reaction?

Answer: Achieving regioselective N-alkylation is a common hurdle due to the presence of multiple reactive nitrogen atoms on both the pyrazole and pyrimidine rings. The outcome of the reaction is often dependent on a subtle interplay of electronic and steric factors, as well as the reaction conditions.

  • Understanding the Reactivity of Nitrogen Atoms: The nucleophilicity of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine system can be influenced by the substituents present on the ring. Theoretical investigations, such as thermodynamic and kinetic stability studies, can provide insights into the most likely site of reaction.[5]

  • Strategic Use of Protecting Groups: One of the most reliable methods to control regioselectivity is through the use of protecting groups. By selectively protecting less reactive nitrogen atoms, you can direct the alkylation to the desired position.

    • Workflow for Protecting Group Strategy:

      G A Pyrazolo[3,4-d]pyrimidine (multiple reactive nitrogens) B Selective Protection of N1 or N5 A->B e.g., BOC, PMB C Alkylation at the Unprotected Nitrogen B->C Alkyl halide, base D Deprotection C->D e.g., TFA, CAN E Regioselectively N-alkylated Product D->E

      Caption: Workflow for regioselective N-alkylation using protecting groups.

  • Optimization of Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aliphatic hydrazines proceeds at room temperature in the presence of an external base to yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.[6]

    • Solvent: The polarity of the solvent can affect the reaction outcome. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).

Question 3: We are struggling with the purification of our N-alkylated isomers. Do you have any recommendations?

Answer: The separation of N-alkylated isomers of pyrazolo[3,4-d]pyrimidines can indeed be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Stationary Phase: While silica gel is the most common stationary phase, consider using other stationary phases like alumina or reverse-phase silica if separation on silica is poor.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity. Using a gradient elution can often improve separation.

  • Crystallization: If the isomers are crystalline, fractional crystallization can be an effective purification method. Experiment with different solvent systems to induce selective crystallization of one isomer.

Part 3: Troubleshooting Guide for Regioselective C-Functionalization

Controlling regioselectivity during the functionalization of the carbon atoms of the pyrazolo[3,4-d]pyrimidine core is another significant synthetic challenge.

Question 4: We are attempting a Suzuki-Miyaura cross-coupling reaction on a dihalopyrazolo[3,4-d]pyrimidine, but we are getting a mixture of mono- and di-substituted products, along with poor regioselectivity. How can we achieve selective mono-arylation?

Answer: Regioselective Suzuki-Miyaura coupling on dihalogenated pyrazolo[3,4-d]pyrimidines is a powerful tool for introducing molecular diversity, but controlling the selectivity can be tricky. The reactivity of the halogen atoms is influenced by their position on the ring system.

  • Understanding Halogen Reactivity: In many heterocyclic systems, the reactivity of halogens in palladium-catalyzed cross-coupling reactions is position-dependent. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards Suzuki coupling than the chlorine at the C2 position.[7][8] This differential reactivity can be exploited for regioselective functionalization.

  • Optimization of Reaction Conditions for Regioselectivity:

ParameterRecommendation for Regioselective Mono-CouplingRationale
Catalyst Loading Use a very low catalyst loading (e.g., 0.5 mol%).[7]Lower catalyst concentration can favor the reaction at the more reactive site and minimize double coupling.
Reaction Time Keep the reaction time short (e.g., 15 minutes with microwave irradiation).[7]Shorter reaction times can prevent the reaction from proceeding to the less reactive site.
Boronic Acid Equivalents Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid.Limiting the amount of the coupling partner will favor mono-substitution.
Ligand The choice of phosphine ligand can significantly impact selectivity. Screen different ligands (e.g., PPh3, XPhos, SPhos).The ligand influences the steric and electronic properties of the palladium catalyst, thereby affecting its reactivity and selectivity.

  • Stepwise Functionalization: If achieving high regioselectivity in a single step proves difficult, a stepwise approach can be employed. First, selectively couple at the more reactive position under optimized conditions. Then, after purification, perform a second coupling reaction at the less reactive position with a different boronic acid.

    G A Dihalo-pyrazolo[3,4-d]pyrimidine B First Suzuki Coupling (Optimized for Mono-reaction) A->B Arylboronic Acid 1 C Mono-arylated Intermediate B->C D Second Suzuki Coupling C->D Arylboronic Acid 2 E Di-arylated Product (Unsymmetrical) D->E

    Caption: Stepwise approach for unsymmetrical di-arylation.

Question 5: We are interested in direct C-H arylation of our pyrazolo[3,4-d]pyrimidine scaffold. What are the common challenges and how can we address them?

Answer: Direct C-H arylation is an attractive, atom-economical method for C-C bond formation. However, achieving regioselectivity on aza-fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines can be challenging.

  • Inherent Reactivity of C-H Bonds: The intrinsic reactivity of the different C-H bonds on the pyrazolo[3,4-d]pyrimidine core will dictate the site of functionalization. This is often influenced by the electronic properties of the ring system.

  • Directing Groups: The use of a directing group can be a powerful strategy to control the regioselectivity of C-H activation. A directing group can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to selective functionalization.

  • Reaction Optimization:

    • Catalyst System: The choice of palladium catalyst and ligand is crucial for successful C-H arylation.

    • Oxidant: An appropriate oxidant is often required in the catalytic cycle.

    • Solvent and Temperature: These parameters need to be carefully optimized to achieve good yields and selectivity.

Part 4: Detailed Experimental Protocols

This section provides a representative experimental protocol for a common regioselective functionalization reaction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position of a 2,4-Dichloropyrimidine Derivative

This protocol is adapted from a microwave-assisted procedure and highlights key considerations for achieving high regioselectivity.[7]

Materials:

  • 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5 mol%)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 2,4-dichloropyrimidine derivative, the aryl or heteroaryl boronic acid, Pd(PPh3)4, and Na2CO3.

  • Add the DME/water solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-substituted pyrimidine.

Self-Validating System:

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to check for the formation of di-substituted byproducts.

  • Product Characterization: Confirm the regiochemistry of the product using 1D and 2D NMR techniques, such as NOE or HMBC experiments.

Part 5: Analytical Techniques for Regiochemical Assignment

Correctly assigning the regiochemistry of your functionalized pyrazolo[3,4-d]pyrimidines is crucial.

Question 6: How can we confidently determine the position of our newly introduced substituent?

Answer: A combination of spectroscopic techniques is typically required to unambiguously determine the regiochemical outcome of your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazolo[3,4-d]pyrimidine core are sensitive to the position of substituents. Comparing the NMR spectra of the product with that of the starting material can provide initial clues.

    • 2D NMR:

      • NOE (Nuclear Overhauser Effect) Spectroscopy: This technique can be used to identify protons that are close in space. An NOE correlation between a proton on the substituent and a proton on the pyrazolo[3,4-d]pyrimidine core can help determine the point of attachment.[5]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC can be invaluable for establishing connectivity and confirming the position of substitution.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the most definitive structural proof.

  • UV Spectroscopy: In some cases, UV spectroscopy can be used to distinguish between different isomers, as the position of substitution can affect the electronic transitions and thus the absorption spectrum.[5]

By employing these troubleshooting strategies, detailed protocols, and analytical techniques, researchers can more effectively navigate the challenges of regioselective functionalization of pyrazolo[3,4-d]pyrimidines and accelerate the development of novel therapeutics.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common challenge of low aqueous solubility associated with this important class of compounds.

Section 1: Understanding the Core Challenge: The "Why" Behind Poor Solubility

Pyrazolo[3,4-d]pyrimidines are a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] Their planar, aromatic structure, which is key to their biological activity as ATP mimetics, is also the primary driver of their poor aqueous solubility.[1][3] This low solubility can significantly hinder preclinical development, leading to unreliable in vitro assay results and poor in vivo bioavailability.[4][5] It is estimated that poor physicochemical properties, including low solubility, contribute to the failure of 40% of potential drug candidates.[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experimentation with pyrazolo[3,4-d]pyrimidine derivatives and provides actionable solutions.

Q1: My pyrazolo[3,4-d]pyrimidine derivative shows excellent potency in enzymatic assays but gives inconsistent and weak results in cell-based assays. Could this be a solubility issue?

A: Absolutely. This is a classic sign that the low aqueous solubility of your compound is the limiting factor. In enzymatic assays, organic solvents like DMSO are often used at concentrations that maintain solubility. However, in cell-based assays, the final DMSO concentration must be kept low (typically <1%) to avoid cytotoxicity, which can cause your compound to precipitate out of the aqueous cell culture medium.[6] This leads to a lower effective concentration at the cellular level and, consequently, inconsistent and weaker-than-expected activity.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your cell culture wells under a microscope after adding the compound. Look for any signs of precipitation, such as crystalline structures or a cloudy appearance.

  • Solubility Pre-Screening: Before conducting extensive cell-based assays, perform a simple solubility test in your final assay medium. Prepare a concentrated stock solution in DMSO and dilute it to the highest intended final concentration in the cell culture medium. Let it sit for a few hours at 37°C and then visually inspect for precipitation.

  • Employ Solubilization Strategies: If precipitation is observed or suspected, you will need to implement a strategy to improve the compound's apparent solubility. The following sections will detail several effective approaches.

Q2: What are the immediate strategies I can use to improve the solubility of my compound for in vitro testing without chemical modification?

A: For immediate use in in vitro assays, several formulation-based approaches can be employed. These methods aim to increase the apparent solubility of the compound in aqueous media.

  • Co-solvents: While high concentrations of DMSO are problematic, other co-solvents can be explored in combination with lower DMSO levels. However, it's crucial to perform vehicle control experiments to ensure the co-solvent itself does not affect cellular viability or the experimental outcome.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[5][7][8] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the water solubility of pyrazolo[3,4-d]pyrimidine derivatives by 100 to 1000-fold.[7]

  • Amorphous Solid Dispersions with Polymers: Creating an amorphous solid dispersion is a highly effective technique.[1] This involves dispersing the drug in a hydrophilic polymer matrix, which prevents crystallization and enhances the dissolution rate.[1][9] Common polymers include polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA).[6] A miniaturized inkjet printing method has been developed for high-throughput screening of drug-polymer combinations.[1][10][11]

  • Nanosystem Approaches: Encapsulating your compound in nanosystems like liposomes or albumin nanoparticles can significantly improve its solubility profile.[12][13][14] These formulations can protect the drug from degradation and facilitate its delivery to cells.[12][14]

Q3: My lead pyrazolo[3,4-d]pyrimidine candidate has promising activity but its poor solubility is a major roadblock for in vivo studies. What are the long-term strategies to overcome this?

A: For advancing a compound towards preclinical and clinical development, more permanent solutions are often required. These typically involve chemical modification of the lead compound.

  • Prodrug Strategy: This is a well-established and highly successful approach.[4][15][16] A hydrophilic, enzymatically cleavable moiety is attached to the parent drug.[4] This modification enhances aqueous solubility for administration. Once in the body, enzymes cleave the promoiety, releasing the active drug at the target site.[4] For pyrazolo[3,4-d]pyrimidines, introducing an N-methylpiperazino group linked by an O-alkyl carbamate chain has been shown to be an effective prodrug strategy.[4]

  • Salt Formation: If your pyrazolo[3,4-d]pyrimidine derivative has ionizable functional groups (e.g., basic amines or acidic protons), forming a salt can dramatically increase its aqueous solubility. This is one of the most common and effective methods for improving the solubility of ionizable drugs.[9]

  • Structural Modification (SAR-Guided): During the lead optimization phase, medicinal chemists can introduce polar functional groups into the pyrazolo[3,4-d]pyrimidine scaffold. This must be done carefully to avoid disrupting the key interactions with the biological target.

Q4: We are observing batch-to-batch variability in the solubility of our synthesized pyrazolo[3,4-d]pyrimidine derivative. What could be the cause?

A: Batch-to-batch variability in solubility is often attributed to polymorphism . Polymorphs are different crystalline forms of the same compound that can have distinct physicochemical properties, including solubility and dissolution rate.[17] The conditions of crystallization, such as the solvent used, temperature, and cooling rate, can influence which polymorphic form is obtained.[17]

Troubleshooting and Mitigation:

  • Characterize Your Solid Form: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the crystalline form of each batch.

  • Controlled Crystallization: Develop a standardized and well-controlled crystallization protocol to ensure you consistently produce the same polymorphic form.

  • Identify the Most Stable Polymorph: Determine the most thermodynamically stable polymorph, as it will be less likely to convert to other forms during storage and formulation.

Section 3: Methodologies & Protocols

This section provides detailed protocols for key techniques to enhance the solubility of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Screening for Solubility Enhancement using 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol outlines a phase-solubility study to determine the optimal concentration of HPβCD for solubilizing your compound.

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of aqueous solutions of HPβCD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add an excess amount of your pyrazolo[3,4-d]pyrimidine derivative to each vial containing the HPβCD solutions. Ensure that solid compound is visible at the bottom of each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Plot the concentration of the dissolved pyrazolo[3,4-d]pyrimidine derivative (y-axis) against the concentration of HPβCD (x-axis). The resulting phase-solubility diagram will indicate the extent of solubility enhancement and the stoichiometry of the inclusion complex.[7][8]

Protocol 2: High-Throughput Screening of Polymer Formulations via Miniaturized Inkjet Printing

This protocol describes a miniaturized method to rapidly screen for effective polymer-based amorphous solid dispersions.[1][10][11]

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative

  • A selection of hydrophilic polymers (e.g., PVP, PVA, Pluronic F-68, Tween 80)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 96-well plates

  • Inkjet 2D printer or multichannel pipette

  • Plate reader (UV-Vis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of your pyrazolo[3,4-d]pyrimidine derivative in DMSO (e.g., 1-10 mg/mL).

    • Prepare stock solutions of the selected polymers in deionized water (e.g., 1 mg/mL).

  • Dispensing:

    • Using an inkjet 2D printer or a multichannel pipette, dispense a small, precise volume of the drug-DMSO solution into the wells of a 96-well plate (typically 5-10 µg of the drug per well).[1][10]

    • Sequentially, add the aqueous polymer solutions to the wells.

  • Solvent Evaporation:

    • Allow the solvents (DMSO and water) to evaporate completely, typically by leaving the plate at room temperature overnight or using a vacuum desiccator. This results in the formation of a dry drug-polymer solid dispersion at the bottom of each well.

  • Reconstitution and Analysis:

    • Add a fixed volume of water or buffer to each well to reconstitute the solid dispersion.

    • Use a multiwell plate reader to measure the UV-Vis absorbance at the λmax of your compound. A higher absorbance indicates a higher apparent aqueous solubility.[1]

  • Data Analysis:

    • Compare the absorbance values across different polymer formulations to identify the most effective polymers for solubilizing your specific pyrazolo[3,4-d]pyrimidine derivative.

Section 4: Data & Visualization

Table 1: Example of Solubility Enhancement with a Prodrug Strategy

The following table demonstrates the significant improvement in aqueous solubility achieved by converting a parent pyrazolo[3,4-d]pyrimidine derivative into a prodrug.

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase
Compound 8 < 0.016>600

Data adapted from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[4]

Diagrams

Below are graphical representations of the workflows and concepts discussed in this guide.

Solubility_Troubleshooting_Workflow cluster_formulations Formulation Options cluster_chem_mod Chemical Modification Options start Inconsistent In Vitro Results check_solubility Suspect Solubility Issue start->check_solubility visual_inspection Q1: Visually Inspect for Precipitation check_solubility->visual_inspection Yes no_issue Solubility Not the Primary Issue (Investigate other factors) check_solubility->no_issue No formulation_strategies Q2: Implement Formulation Strategies visual_inspection->formulation_strategies co_solvents Co-solvents cyclodextrins Cyclodextrins polymers Amorphous Dispersions nanosystems Nanosystems long_term Poor In Vivo Bioavailability chemical_mod Q3: Implement Chemical Modification long_term->chemical_mod prodrug Prodrug Approach salt Salt Formation sar SAR-Guided Modification Polymer_Screening_Protocol prep_stocks 1. Prepare Drug (DMSO) & Polymer (H2O) Stocks dispense 2. Dispense into 96-Well Plate prep_stocks->dispense evaporate 3. Evaporate Solvents (Forms Solid Dispersion) dispense->evaporate reconstitute 4. Reconstitute in Water/Buffer evaporate->reconstitute analyze 5. Analyze Apparent Solubility (UV-Vis) reconstitute->analyze

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Dichloropyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving dichloropyrazolopyrimidine substrates. This guide is designed to provide you with actionable insights and troubleshooting strategies to navigate the complexities of these powerful C-C bond-forming reactions. Dichloropyrazolopyrimidines are valuable scaffolds in medicinal chemistry, and mastering their functionalization is key to accelerating drug discovery programs.

This resource offers a blend of theoretical principles and practical, field-proven advice to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the Suzuki coupling of dichloropyrazolopyrimidines. Each problem is analyzed from a mechanistic standpoint, followed by a series of recommended troubleshooting steps.

Problem 1: Low to No Yield of the Desired Coupled Product

This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & In-Depth Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly susceptible to oxidation.[1][2][3]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Meticulously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes).[4][5][6] Maintain a positive pressure of inert gas throughout the reaction setup.

      • Catalyst Loading: While typically 1-5 mol% is sufficient, for challenging substrates, increasing the catalyst loading to 5-10 mol% might be necessary.[2][8]

  • Poor Reagent Quality: The integrity of your starting materials is paramount.

    • Troubleshooting Steps:

      • Boronic Acid/Ester Integrity: Boronic acids can undergo protodeboronation or form anhydrides (boroxines) upon storage.[1][9] It is advisable to use fresh, high-purity boronic acids or their corresponding boronate esters (e.g., pinacol esters), which often exhibit greater stability.[10][11] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can often compensate for minor degradation.[8]

      • Dichloropyrazolopyrimidine Purity: Verify the purity of your dichloropyrazolopyrimidine starting material by NMR or LC-MS. Impurities can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for success.

    • Troubleshooting Steps:

      • Base Selection: The base plays a crucial role in the transmetalation step.[12][13] Screen a variety of bases. While weaker bases like NaHCO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive aryl chlorides.[1][2][3][8] The solubility of the base is also important; for instance, K₃PO₄ is more soluble in some organic solvents than K₂CO₃.

      • Solvent System: The solvent influences the solubility of reactants and the stability and activity of the catalyst.[3][14] A mixture of an aprotic solvent like 1,4-dioxane, THF, or toluene with water is often effective.[8][15][16] The water aids in the dissolution of the base and facilitates the formation of the reactive boronate species.[16] For sluggish reactions, consider higher-boiling solvents like toluene or xylene to enable higher reaction temperatures.

      • Temperature: Aryl chlorides generally require higher temperatures for efficient oxidative addition compared to bromides or iodides.[2][17] A typical starting point is 80-100 °C.[8][15] If the reaction is slow, a modest increase in temperature may be beneficial. Microwave irradiation can also be a powerful tool to accelerate these reactions.[15][16][18]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce your yield.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This results in a dimer of your boronic acid coupling partner.

    • Cause: This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.[6]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ may also be beneficial.[6]

  • Protodehalogenation: The replacement of a chlorine atom with a hydrogen atom.

    • Cause: This can occur due to trace amounts of water or other proton sources reacting with the organopalladium intermediate. It can also be a sign of catalyst decomposition.

    • Solution: Ensure all reagents and solvents are anhydrous (if running a non-aqueous reaction). The choice of ligand can also influence this pathway.

  • Formation of Palladium Black: A fine black precipitate indicates catalyst decomposition.

    • Cause: This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

    • Solution: Use a more stable pre-catalyst, ensure a strictly inert atmosphere, and consider if the reaction temperature is too high.[2] The use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst.[19]

Problem 3: Poor Regioselectivity (Mono- vs. Di-substitution)

Controlling the extent of substitution on the dichloropyrazolopyrimidine core is often a key synthetic challenge.

Strategies for Controlling Selectivity:

  • Achieving Mono-substitution:

    • Stoichiometry: Use the boronic acid as the limiting reagent (typically 0.9-1.05 equivalents).

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can also enhance selectivity for the more reactive chlorine position.

    • Inherent Reactivity: Often, one chlorine position is inherently more reactive than the other due to electronic and steric effects, which can be exploited to favor mono-substitution.[20]

  • Promoting Di-substitution:

    • Excess Reagent: Use an excess of the boronic acid (2.2-3.0 equivalents).

    • Increased Catalyst Loading: A higher catalyst loading may be necessary for the second, less reactive coupling step.[2]

    • Harsher Conditions: Higher temperatures and longer reaction times are often required to drive the reaction to completion.[4] A stronger base may also be beneficial for the second coupling.[2]

    • One-Pot, Two-Step Approach: A sequential addition of reagents can be effective. After the first coupling is complete, a second portion of catalyst, base, and the second boronic acid can be added.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for dichloropyrazolopyrimidines?

A: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for electron-deficient and sterically hindered aryl chlorides like dichloropyrazolopyrimidines, catalyst systems with bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[17]

  • Recommended Starting Points:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2 or G3, are excellent choices for challenging couplings.[2][7]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also highly active and stable catalysts for these types of reactions.[19]

Q2: How do I choose the right base for my reaction?

A: The base's primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[12][13]

  • General Guidelines:

    • Weak Bases (e.g., NaHCO₃, K₂CO₃): Suitable for more reactive substrates.

    • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often necessary for less reactive aryl chlorides.[2][8]

    • Fluoride Sources (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions.

A screening of different bases is often the most practical approach to identify the optimal one for your specific system.

Q3: What is the role of water in the solvent mixture?

A: In many Suzuki couplings, a co-solvent of water is beneficial. Water can increase the solubility of the inorganic base and promotes the formation of the hydroxide-boronate adduct [R-B(OH)₃]⁻, which is believed to be the active species in the transmetalation step.[16]

Q4: My reaction is sluggish. What are the first things I should try to improve the rate?

A: For a sluggish reaction, consider the following adjustments in order of ease of implementation:

  • Increase the Temperature: This is often the most effective way to increase the rate of oxidative addition for aryl chlorides.

  • Switch to a Stronger Base: Move from a carbonate base to a phosphate or cesium base.[2]

  • Use a More Active Catalyst System: If you are using a traditional catalyst, switch to a system with a more electron-rich and bulky ligand.[2]

Q5: Can I use boronate esters instead of boronic acids?

A: Yes, and it is often advantageous. Pinacol boronate esters, for example, are generally more stable, easier to purify, and less prone to side reactions like protodeboronation than their corresponding boronic acids.[10][11] While it was once thought that boronate esters needed to hydrolyze to the boronic acid in situ, recent studies have shown they can participate directly in the catalytic cycle.[10][11]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of a Dichloropyrazolopyrimidine

This protocol provides a starting point for optimization.

Materials:

  • Dichloropyrazolopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

Procedure:

  • To a dry Schlenk flask, add the dichloropyrazolopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation A (Standard)Recommendation B (Challenging Substrates)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)XPhos Pd G3 (1-3 mol%)Buchwald pre-catalysts are often more active for aryl chlorides.[7]
Base K₂CO₃ (2 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases facilitate transmetalation with less reactive partners.[2][8]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or 2-MeTHFHigher boiling point solvents allow for higher reaction temperatures.
Temperature 80-100 °C100-120 °CHigher temperatures are often required for the oxidative addition of aryl chlorides.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[13][21]

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckInert Is the reaction under a strictly inert atmosphere? Start->CheckInert ImproveInert Action: Improve degassing and inert gas technique. CheckInert->ImproveInert No CheckReagents Are reagents (especially boronic acid) fresh and pure? CheckInert->CheckReagents Yes ImproveInert->CheckReagents UseFresh Action: Use fresh boronic acid or a boronate ester. CheckReagents->UseFresh No ScreenConditions Have you screened bases, solvents, and temperature? CheckReagents->ScreenConditions Yes UseFresh->ScreenConditions OptimizeConditions Action: Screen stronger bases (K₃PO₄, Cs₂CO₃) and increase temperature. ScreenConditions->OptimizeConditions No ChangeCatalyst Is the catalyst system optimal for aryl chlorides? ScreenConditions->ChangeCatalyst Yes OptimizeConditions->ChangeCatalyst SwitchCatalyst Action: Switch to a Buchwald-type ligand/pre-catalyst (e.g., XPhos). ChangeCatalyst->SwitchCatalyst No Success Yield Improved ChangeCatalyst->Success Yes SwitchCatalyst->Success

References

strategies to avoid common pitfalls in pyrazolo[3,4-d]pyrimidine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshoot common challenges encountered during the synthesis, purification, and handling of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as an isostere of adenine and a core component of numerous kinase inhibitors.[1][2][3] However, its synthesis and development are not without their pitfalls. This resource aims to provide a systematic approach to overcoming these challenges.

Section 1: Synthesis and Reaction Optimization

The construction of the pyrazolo[3,4-d]pyrimidine core is a critical step that can be fraught with challenges, including low yields and side reactions. This section addresses the most common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My final cyclization step to form the pyrazolo[3,4-d]pyrimidine core is giving very low yields. What are the likely causes and how can I optimize this reaction?

Answer: Low yields in the cyclization step are a frequent and frustrating issue. The root cause often lies in one of three areas: the quality of your starting materials, the reaction conditions, or the presence of competing side reactions.

  • Purity of Precursors: The cyclization reaction is highly sensitive to the purity of the precursor, which is typically a substituted aminopyrazole. Impurities from previous steps can interfere with the reaction, leading to the formation of undesired side products or incomplete conversion.

    • Self-Validation Protocol: Before proceeding to the cyclization, rigorously purify the aminopyrazole precursor. Recrystallization or column chromatography is highly recommended. Confirm the purity by obtaining clean ¹H NMR and LC-MS data. The absence of extraneous peaks is a good indicator that the precursor is ready for the next step.

  • Reaction Conditions: The choice of solvent and temperature is critical for a successful cyclization.

    • Solvent: High-boiling point, anhydrous solvents are often preferred. Formamide is a classic choice that often serves as both solvent and a source of the C4 carbon of the pyrimidine ring.[4] Ensure your solvent is completely dry, as water can hydrolyze key intermediates.

    • Temperature: The optimal temperature for cyclization can be a narrow window. If the temperature is too low, the reaction will be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry by-products. Experiment with a temperature gradient to identify the sweet spot for your specific substrate.

    • Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[3] The use of solid acid catalysts, such as phosphotungstic acid, in conjunction with microwave irradiation has been shown to be particularly effective.[4]

  • Causality of Low Yields: The primary reason for low yields is often the deactivation of the nucleophilic amino group on the pyrazole ring or the instability of the intermediates formed during the reaction. By ensuring high purity of starting materials and optimizing the reaction conditions, you create an environment that favors the desired intramolecular cyclization over competing decomposition or side reactions.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol provides a general guideline for a microwave-assisted cyclization.

  • Preparation: In a microwave-safe reaction vessel, combine your 5-amino-4-cyanopyrazole precursor (1.0 eq), formamide (used as solvent), and a catalytic amount of a solid acid catalyst like phosphotungstic acid (e.g., 0.1 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to the desired level (e.g., starting with 150 °C) and the reaction time (e.g., 30 minutes).

  • Monitoring: After the initial reaction time, carefully cool the vessel and take a small aliquot to monitor the reaction progress by TLC or LC-MS.

  • Optimization: If the reaction is incomplete, you can increase the reaction time or temperature. If significant decomposition is observed, reduce the temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization or column chromatography.

Question: I am observing the formation of multiple regioisomers during the N-alkylation of my pyrazolo[3,4-d]pyrimidine. How can I control the regioselectivity?

Answer: The pyrazolo[3,4-d]pyrimidine core has multiple nitrogen atoms that can be alkylated, leading to mixtures of regioisomers. The site of alkylation (N1, N2, N5, or N7) is influenced by several factors, including the substitution pattern on the core, the nature of the alkylating agent, and the reaction conditions.

  • Understanding the Reactivity: The pyrazole and pyrimidine rings have distinct electronic properties. The N1 and N2 positions on the pyrazole ring and the N5 and N7 positions on the pyrimidine ring are all potential sites for alkylation. The most nucleophilic nitrogen will depend on the specific electronic and steric environment of your molecule.

  • Strategies for Control:

    • Protecting Groups: The most robust strategy for controlling regioselectivity is the use of protecting groups. You can selectively protect certain nitrogen atoms to direct the alkylation to the desired position. For example, a removable protecting group on the pyrazole nitrogen can direct alkylation to the pyrimidine ring.

    • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. A strong, non-nucleophilic base in an aprotic solvent may favor alkylation at one position over another. It is often necessary to screen a variety of conditions to find the optimal ones for your substrate.

    • Phase Transfer Catalysis: Liquid-solid phase transfer catalysis has been successfully employed for the selective alkylation of pyrazolo[3,4-d]pyrimidines, often favoring alkylation at the N5 position.[5]

Workflow for Optimizing Regioselective Alkylation

G cluster_0 Problem: Regioisomer Mixture cluster_1 Troubleshooting Strategies cluster_2 Analysis & Iteration cluster_3 Solution start Mixture of N-alkylated regioisomers obtained protect Introduce Protecting Groups on non-target nitrogens start->protect Most robust approach conditions Screen Reaction Conditions (Base, Solvent, Temperature) start->conditions Empirical optimization ptc Employ Phase Transfer Catalysis (PTC) start->ptc Specific for certain alkylations analyze Analyze product ratio (NMR, LC-MS) protect->analyze conditions->analyze ptc->analyze optimize Optimize conditions for highest regioselectivity analyze->optimize Iterate solution Single desired regioisomer isolated in high yield optimize->solution

Caption: A workflow for troubleshooting regioselectivity in N-alkylation.

Section 2: Purification and Solubility Challenges

A significant hurdle in working with pyrazolo[3,4-d]pyrimidines is their characteristically low aqueous solubility.[6][7][8] This property can complicate not only purification but also biological assays and formulation for in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My pyrazolo[3,4-d]pyrimidine derivative is poorly soluble in most common organic solvents, making purification by column chromatography extremely difficult. What are my options?

Answer: This is a very common issue. The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core often leads to strong intermolecular interactions and low solubility.

  • Solvent Screening:

    • Initial Screen: Begin by systematically testing the solubility of your compound in a wide range of solvents, from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., DCM, EtOAc, THF, acetone, acetonitrile, DMF, DMSO) and polar protic (e.g., methanol, ethanol).

    • Heated Solvents: Try performing the solubility tests at elevated temperatures. Sometimes, a compound that is insoluble at room temperature will dissolve upon heating, allowing for hot filtration or recrystallization.

    • Solvent Mixtures: Often, a mixture of solvents will provide the best results for chromatography. For example, a small amount of a highly polar solvent like methanol or DMF in a less polar mobile phase like DCM or EtOAc can help to improve the solubility and chromatographic behavior of your compound.

  • Alternative Purification Techniques:

    • Recrystallization: If you can find a solvent in which your compound has moderate solubility at high temperature and low solubility at room temperature, recrystallization is an excellent method for purification.

    • Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative reverse-phase HPLC is a powerful option. While more resource-intensive, it can often succeed where normal-phase column chromatography fails.

Question: The poor aqueous solubility of my compound is hindering my ability to perform in vitro biological assays. How can I address this?

Answer: The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a major obstacle for biological evaluation.[6][9] Several strategies can be employed to overcome this limitation.

  • Formulation Approaches:

    • Co-solvents: The most straightforward approach is to dissolve the compound in a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous assay buffer.[6] However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in the biological assay.

    • Prodrug Strategy: A more advanced approach is to synthesize a more soluble prodrug that is converted to the active compound in vitro or in vivo.[6] This often involves attaching a solubilizing group, such as an N-methylpiperazine, via a cleavable linker.[6]

    • Nanosystems: Encapsulating the compound in nanosystems like liposomes or albumin nanoparticles can significantly improve its aqueous dispersibility and pharmacokinetic properties.[7][8]

Data Presentation: Solubility Enhancement Strategies
StrategyMechanismAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the solubility of the compound in the stock solution.Simple and widely used.High concentrations can be toxic to cells; precipitation can occur upon dilution.
Prodrugs Covalently attaches a hydrophilic moiety to the parent drug.[6]Can significantly improve aqueous solubility and bioavailability.[6]Requires additional synthetic steps; cleavage efficiency can vary.
Nanosystems (Liposomes, Nanoparticles) Encapsulates the hydrophobic drug within a hydrophilic carrier.[7]Improves solubility and can alter biodistribution.[7]More complex formulation; potential for immunogenicity.

Section 3: Characterization

Unambiguous characterization of pyrazolo[3,4-d]pyrimidine derivatives is essential. NMR spectroscopy is a primary tool for structure elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I am having trouble assigning the proton and carbon signals in the NMR spectra of my substituted pyrazolo[3,4-d]pyrimidine. Are there any characteristic chemical shifts I should look for?

Answer: While the exact chemical shifts will depend on the specific substitution pattern, there are some general trends that can aid in spectral interpretation.

  • ¹H NMR:

    • NH Protons: The NH protons on the pyrazole and pyrimidine rings are often broad and may exchange with D₂O. Their chemical shifts can be highly variable depending on the solvent and concentration.

    • Aromatic Protons: The protons on the pyrazolo[3,4-d]pyrimidine core typically appear in the aromatic region (δ 7.0-9.0 ppm). The C6-H of the pyrimidine ring is often one of the more deshielded protons.[10]

  • ¹³C NMR:

    • Aromatic Carbons: The carbon atoms of the heterocyclic core will appear in the aromatic region of the spectrum. The C6 carbon of the pyrimidine ring is often significantly deshielded.[10]

  • 2D NMR Techniques: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. These experiments will allow you to establish connectivity between protons and carbons.

Logical Relationship: Structure Elucidation Workflow

G cluster_0 Initial Data Acquisition cluster_1 Advanced Analysis cluster_2 Structure Confirmation h_nmr ¹H NMR cosy COSY (H-H Correlation) h_nmr->cosy hsqc HSQC (Direct C-H Correlation) h_nmr->hsqc hmbc HMBC (Long-range C-H Correlation) h_nmr->hmbc c_nmr ¹³C NMR c_nmr->hsqc c_nmr->hmbc mass_spec Mass Spectrometry structure Unambiguous Structure Assignment mass_spec->structure Confirms Molecular Weight cosy->structure hsqc->structure hmbc->structure

Caption: A workflow for the structural elucidation of pyrazolo[3,4-d]pyrimidines.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the common, yet critical, challenge of off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold is a powerful tool in kinase inhibitor development, largely due to its structural resemblance to the adenine ring of ATP, which allows it to effectively compete for the kinase hinge region.[1][2] However, this same feature, targeting the highly conserved ATP-binding site, is the primary reason for potential cross-reactivity with other kinases, leading to off-target effects that can confound experimental results and lead to toxicity.[3][4]

This resource provides a logical framework for identifying, validating, and mitigating these unintended interactions to ensure the integrity and accuracy of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding and approaching the issue of inhibitor selectivity.

Q1: What are pyrazolo[3,4-d]pyrimidines and why are they so prevalent in kinase inhibitor design?

A1: Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are structurally similar to purines. This scaffold is considered a "privileged structure" in medicinal chemistry because it acts as a bioisostere of adenine, the core component of ATP.[1][2][5] This allows it to effectively bind to the ATP pocket of protein kinases, making it an excellent starting point for designing potent inhibitors against a wide range of kinase targets, including those implicated in cancer and autoimmune diseases.[6][7] Several successful drugs, such as the BTK inhibitor ibrutinib, are based on this core structure.[1][2]

Q2: Why are off-target effects a particular concern for this class of inhibitors?

A2: The primary mechanism of action for most pyrazolo[3,4-d]pyrimidine inhibitors is competition with ATP at the kinase catalytic site.[5] The ATP-binding pocket is highly conserved across the human kinome, the entire set of protein kinases in the genome.[4] While medicinal chemistry efforts aim to exploit subtle differences in this pocket to achieve selectivity, the inherent similarity means that an inhibitor designed for one kinase can often bind to and inhibit dozens of others, especially at concentrations used in cellular experiments.[3][8] This polypharmacology can lead to unexpected biological responses, misleading data interpretation, and potential toxicity.[3]

Q3: My inhibitor is reported to be selective for Kinase X, but I'm observing a phenotype inconsistent with its known function. Could this be an off-target effect?

A3: Absolutely. This is one of the most common indicators of a significant off-target effect.[3] There are several reasons this can occur:

  • Concentration Dependence: Selectivity is often concentration-dependent. An inhibitor may be selective at low nanomolar concentrations in a biochemical assay but engage numerous off-targets at the micromolar concentrations often required for a cellular response.[3]

  • Cellular Environment: In vitro selectivity, measured using purified recombinant enzymes, may not perfectly reflect selectivity within a living cell.[9][10] Factors like intracellular ATP concentration (which can be in the millimolar range), protein-protein interactions, and scaffolding proteins can all alter an inhibitor's effective selectivity.

Q4: What are the most common off-target kinase families for pyrazolo[3,4-d]pyrimidine-based inhibitors?

A4: Due to ATP-binding site similarities, certain kinase families are more frequently observed as off-targets. While the specific profile depends on the inhibitor's unique substitutions, common off-target families include:

  • Src Family Kinases (SFKs): The first pyrazolo[3,4-d]pyrimidine inhibitors, PP1 and PP2, were identified as SFK inhibitors.[1] Many modern derivatives retain some affinity for this family.[11][12][13]

  • Janus Kinases (JAKs): Several pyrazolo[3,4-d]pyrimidine scaffolds have been developed as potent JAK inhibitors, and cross-reactivity with this family is common.[6][14]

  • Cyclin-Dependent Kinases (CDKs): The cell cycle-regulating CDKs are another frequently observed off-target class due to structural conservation in their active sites.[1][7][15]

Section 2: Troubleshooting Unexplained Results

When your experimental results deviate from the expected outcome, a systematic approach is necessary to determine if an off-target effect is the cause.

graph TD; A[Unexpected Phenotype Observed] --> B{Initial Checks}; B --> C{Compound Integrity & Purity OK?}; C -- No --> D[Synthesize/Purchase New Batch & Re-test]; C -- Yes --> E{Concentration Too High?}; E -- Yes --> F[Perform Dose-Response Curve & Use Lowest Efficacious Dose]; E -- No --> G[Hypothesis: Off-Target Effect is a Likely Cause]; G --> H(Step 1: Broad Kinome Profiling); H --> I{Off-Targets Identified?}; I -- No --> J[Consider Target-Independent Effects or Re-evaluate Target Biology]; I -- Yes --> K(Step 2: In-Cell Target Engagement); K --> L{Does Off-Target Bind in Cells at Active Concentration?}; L -- No --> M[Off-Target Unlikely to Cause Phenotype. Re-evaluate Other Hits.]; L -- Yes --> N(Step 3: Off-Target Validation); N --> O[Orthogonal Inhibitor & Genetic Validation]; O --> P[Phenotype Confirmed to be Off-Target Driven];
Logical Flow for Addressing Off-Target Activity.
Troubleshooting Guide 1: Characterizing Your Inhibitor's Selectivity Profile

Issue: You have an inhibitor with a known primary target, but you need to understand its broader kinome-wide activity to interpret your results confidently.

Solution: Perform a comprehensive kinase selectivity screen. Several platforms are available, each with distinct advantages. Choosing the right one depends on your specific research question.

Profiling Method Principle Pros Cons Best For
Radiometric Assay (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate by the kinase.[16][17]Gold standard for activity, directly measures enzymatic inhibition.Requires radioactive materials, can be lower throughput.Confirming direct enzymatic inhibition of a focused set of kinases.
Binding Assay (e.g., KinomeScan™) A competition binding assay where the inhibitor competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of bound kinase is quantified.[18]High-throughput (400+ kinases), does not require active enzyme, ATP-independent.Measures binding, not inhibition. An inhibitor could bind but not inhibit function.Broad, initial screening to identify all potential interactors.
Thermal Shift Assay Measures the change in a protein's melting temperature upon ligand binding.[16][19] Tighter binding stabilizes the protein, increasing its melting point.[16]Label-free, can be performed on both active and inactive kinases.Indirect measure of affinity, may not correlate perfectly with IC50.Orthogonal validation of binding hits from other screens.
Cell-Based Proteomics (e.g., KiNativ™) Uses ATP-acyl phosphate probes that covalently label the active sites of kinases in cell lysates. Inhibition is measured by reduced probe labeling, quantified by mass spectrometry.[18]Measures inhibitor activity in a more physiological context (cell lysate), identifies targets endogenously.Lower coverage than recombinant panels, technically complex.Identifying targets in a cellular context with endogenous protein levels.

Experimental Protocol 1: Large-Scale Kinase Panel Screening

Causality: The goal is to obtain a "fingerprint" of your inhibitor's activity across the kinome. This allows you to identify kinases that are inhibited with potency similar to or greater than your intended target. This is a discovery-oriented experiment to generate hypotheses about which off-targets might be biologically relevant.[17][20]

  • Compound Preparation: Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO). Ensure complete solubilization.

  • Service Provider Selection: Choose a commercial provider (e.g., Reaction Biology, DiscoveRx/Eurofins) that offers a large kinase panel (ideally >300 kinases).[17][18] Decide between a binding or activity-based assay. For an initial screen, a binding assay provides the broadest view.

  • Screening Concentration: Submit the compound for an initial single-point screen at a high concentration (e.g., 1 µM or 10 µM). This concentration is intentionally high to catch even weak binders.

  • Data Analysis: The provider will return data as "% Inhibition" or "% Control". Identify all kinases inhibited by >80% (a common cutoff). These are your potential off-targets.

  • Follow-Up IC50/Kd Determination: For the list of hits generated in step 4, perform dose-response experiments to determine the IC50 (for activity assays) or Kd (for binding assays) for each one. This quantitative data is essential for ranking the potency of your inhibitor against its primary target versus the off-targets.

Troubleshooting Guide 2: Validating an Identified Off-Target

Issue: Your kinome screen identified a potent off-target, Kinase Y. How do you confirm that Kinase Y, and not your primary target Kinase X, is responsible for the observed cellular phenotype?

Solution: A multi-pronged approach combining pharmacological and genetic tools is required to definitively link an off-target to a phenotype.

graph TD; A[Start: Putative Off-Target (Kinase Y) Identified] --> B{Is a structurally distinct inhibitor for the primary target (Kinase X) available?}; B -- Yes --> C[Treat cells with Orthogonal Inhibitor. Does it replicate the phenotype?]; C -- No --> D[Strong evidence that the phenotype is due to an off-target of your original compound.]; C -- Yes --> E[Phenotype may be on-target. Proceed to genetic validation for confirmation.] B -- No --> F{Is a selective inhibitor for the off-target (Kinase Y) available?}; F -- Yes --> G[Treat cells with selective Kinase Y inhibitor. Does it replicate the phenotype?]; G -- Yes --> H[Strong evidence that Kinase Y is responsible for the phenotype.]; G -- No --> I[Kinase Y is likely not responsible. Investigate other off-targets.] A --> J{Can you use genetic tools?}; J -- Yes --> K[Knockdown/Knockout Kinase Y using siRNA or CRISPR.]; K --> L[Does the genetic perturbation replicate the inhibitor's phenotype?]; L -- Yes --> H; L -- No --> I; H --> M[Validation Complete]; D --> M;
Experimental Workflow for Off-Target Validation.

Experimental Protocol 2: Cellular Target Engagement Assay

Causality: Before performing complex validation experiments, it is crucial to confirm that your inhibitor can actually bind to the putative off-target inside a living cell at the concentrations you are using. Biochemical hits do not always translate to cellular activity.[10] The NanoBRET™ assay is an excellent method for this.[21][22]

  • Cell Line Selection: Use a cell line that expresses a NanoLuc® luciferase-kinase fusion protein for your off-target of interest. These are often commercially available.

  • Tracer Optimization: Determine the optimal concentration of the fluorescent tracer that binds to the kinase.

  • Competitive Displacement: Treat the cells with a dose-response of your pyrazolo[3,4-d]pyrimidine inhibitor.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If your inhibitor binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[21]

  • Data Analysis: Calculate the IC50 value for target engagement. If this value is consistent with the concentration range where you observe the biological phenotype, it strongly supports the hypothesis that the off-target is being engaged.

Experimental Protocol 3: Rescue Experiments

Causality: This is a highly rigorous method to prove on-target versus off-target effects. The logic is to make the intended target "immune" to the inhibitor. If the inhibitor's effect is still present, it must be acting through a different protein (an off-target). Conversely, if making the target immune "rescues" the cell from the inhibitor's effect, it proves the effect was on-target. In some cases, a rescue experiment can also be used to rule out off-target effects.[21][23]

  • Identify a Gatekeeper Mutant: For your primary target (Kinase X), identify a "gatekeeper" residue in the ATP binding pocket. Mutating this residue to a bulkier amino acid (e.g., T->M) often confers resistance to ATP-competitive inhibitors without abolishing kinase activity.

  • Generate Resistant Cell Line: Engineer a cell line to express the drug-resistant mutant of Kinase X. This can be done in a background where the endogenous Kinase X has been knocked out.

  • Treat with Inhibitor: Treat both the wild-type and the mutant-expressing cell lines with your pyrazolo[3,4-d]pyrimidine inhibitor.

  • Analyze Phenotype:

    • Result A (On-Target Effect): The wild-type cells show the phenotype, but the mutant-expressing cells are resistant (i.e., the phenotype is "rescued"). This proves the effect is mediated through your primary target, Kinase X.

    • Result B (Off-Target Effect): Both the wild-type cells and the mutant-expressing cells show the same phenotype. This demonstrates that the inhibitor's effect is independent of its action on Kinase X and is therefore mediated by an off-target.

References

Technical Support Center: Enhancing Pyrazolo[3,4-d]pyrimidine Bioavailability Through Prodrug Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenge of improving the bioavailability of this promising class of therapeutic agents through prodrug strategies. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often investigated for its potent kinase inhibitory activities in oncology and other therapeutic areas.[1][2][3] However, its clinical translation is frequently hampered by poor physicochemical properties, most notably low aqueous solubility, which in turn leads to suboptimal oral bioavailability.[4][5][6][7][8]

This document is designed to be a practical resource for your experimental work. It moves beyond simple protocols to explain the underlying principles and rationale, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge: Understanding the Bioavailability Challenge

Q1: Why do many pyrazolo[3,4-d]pyrimidine compounds exhibit poor oral bioavailability?

The primary reason for the poor oral bioavailability of many pyrazolo[3,4-d]pyrimidine derivatives is their low aqueous solubility.[4][5][6][7][8] This class of compounds often possesses a planar, aromatic structure that can lead to strong crystal lattice energy and high hydrophobicity, making them difficult to dissolve in the aqueous environment of the gastrointestinal tract.[9] Poor solubility limits the concentration of the drug available for absorption across the gut wall.[10][11]

Furthermore, some derivatives may be subject to rapid first-pass metabolism in the liver, where enzymes can modify and clear the drug before it reaches systemic circulation.[10][11] The combination of poor dissolution and significant metabolic clearance results in low and variable drug exposure after oral administration.

Q2: What is a prodrug, and how can it address the bioavailability issues of pyrazolo[3,4-d]pyrimidines?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[4] The prodrug approach is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of promising drug candidates.[4][6]

For pyrazolo[3,4-d]pyrimidines, a common strategy is to transiently attach a hydrophilic promoiety to the parent molecule. This modification can disrupt the crystal packing and increase the aqueous solubility of the compound, thereby enhancing its dissolution in the gastrointestinal tract. Once absorbed, the promoiety is designed to be cleaved by enzymes (e.g., esterases, phosphatases) or through chemical hydrolysis, releasing the active parent drug into systemic circulation.[4][7]

Section 2: Prodrug Design and Synthesis: A Practical Guide

Q3: What are common prodrug strategies for pyrazolo[3,4-d]pyrimidines, and how do I choose the right one?

A frequently successful approach for pyrazolo[3,4-d]pyrimidines involves the formation of a carbamate linkage.[4][12] This strategy typically targets a secondary amine on the pyrazolo[3,4-d]pyrimidine core, linking it to a solubilizing group.[12]

Key considerations for choosing a promoiety:

  • Solubility Enhancement: The promoiety should impart a significant increase in aqueous solubility. Groups containing ionizable functions (e.g., amines) or multiple hydrogen bond donors/acceptors are often effective. A common and successful choice is an N-methylpiperazine group linked via an O-alkyl carbamate chain.[4]

  • Cleavage Mechanism: The linker should be stable enough to prevent premature hydrolysis in the gastrointestinal tract but labile enough to be efficiently cleaved in the plasma or target tissues to release the active drug. Carbamates are often susceptible to enzymatic cleavage by plasma esterases.[7]

  • Synthetic Accessibility: The synthesis of the prodrug should be feasible and efficient. One-pot, two-step procedures have been developed for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs, which can be applied to a library of parent compounds.[5][12]

  • Safety of the Promoiety: The cleaved promoiety should be non-toxic.

Workflow for Prodrug Strategy Selection:

G cluster_0 Prodrug Design Phase cluster_1 Synthesis & In Vitro Evaluation cluster_2 In Vivo Studies Identify Parent Compound Identify Parent Compound Analyze Physicochemical Properties Analyze Physicochemical Properties (Solubility, LogP) Identify Parent Compound->Analyze Physicochemical Properties Select Target Functional Group Select Target Functional Group (e.g., secondary amine) Analyze Physicochemical Properties->Select Target Functional Group Choose Promoiety & Linker Choose Promoiety & Linker (e.g., N-methylpiperazine, carbamate) Select Target Functional Group->Choose Promoiety & Linker Synthesize Prodrug Synthesize Prodrug Choose Promoiety & Linker->Synthesize Prodrug Confirm Structure Confirm Structure (NMR, MS) Synthesize Prodrug->Confirm Structure Evaluate Aqueous Solubility Evaluate Aqueous Solubility Confirm Structure->Evaluate Aqueous Solubility Assess Plasma Stability Assess Plasma Stability & Hydrolysis Rate Evaluate Aqueous Solubility->Assess Plasma Stability Determine In Vitro Activity Determine In Vitro Activity (Prodrug vs. Parent Drug) Assess Plasma Stability->Determine In Vitro Activity Pharmacokinetic Studies Pharmacokinetic Studies (Oral Bioavailability) Determine In Vitro Activity->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies

Caption: Workflow for the selection and validation of a prodrug strategy.

Q4: Can you provide a general protocol for the synthesis of a carbamate-based pyrazolo[3,4-d]pyrimidine prodrug?

A versatile one-pot, two-step procedure has been successfully employed for this purpose.[5][12]

Protocol: One-Pot Synthesis of a Carbamate Prodrug

Materials:

  • Parent pyrazolo[3,4-d]pyrimidine compound

  • Triphosgene

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol)

  • Sodium hydride (if activating the alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent for the second step

Step 1: Formation of the Chloroformate Intermediate

  • Dissolve the parent pyrazolo[3,4-d]pyrimidine in anhydrous DCM.

  • Add sodium bicarbonate to the solution.

  • Slowly add a solution of triphosgene in anhydrous DCM at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-5 hours).

  • Filter the reaction mixture to remove excess base.

  • Evaporate the solvent under reduced pressure. The resulting chloroformate intermediate is often used in the next step without further purification.[4]

Step 2: Reaction with the Solubilizing Alcohol

  • In a separate flask, dissolve the solubilizing alcohol in an anhydrous solvent like DMF.

  • If the alcohol requires activation, add sodium hydride at 0 °C and stir for a short period.

  • Add the chloroformate intermediate (dissolved in a minimal amount of anhydrous solvent) to the activated alcohol solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final prodrug.

Section 3: Troubleshooting Experimental Challenges

Q5: I am getting a low yield in my prodrug synthesis. What could be the issue?
Potential Cause Troubleshooting Steps
Incomplete formation of the chloroformate intermediate - Ensure all reagents and solvents are anhydrous. Triphosgene is highly sensitive to moisture.- Use a fresh bottle of triphosgene.- Extend the reaction time for the first step.
Degradation of the chloroformate intermediate - Use the intermediate immediately in the next step without prolonged storage.[4]- Avoid high temperatures during solvent evaporation.
Poor reactivity of the solubilizing alcohol - Activate the alcohol with a strong base like sodium hydride, especially for less reactive alcohols.- Increase the reaction temperature for the second step, but monitor for side reactions.
Steric hindrance - If the parent molecule or the solubilizing group is sterically bulky, the reaction may be slow. Consider a less hindered promoiety or a different linker strategy.
Suboptimal reaction conditions - Experiment with different bases and solvents. For the first step, bases like triethylamine can be used. For the second step, solvents like THF or acetonitrile might be suitable alternatives to DMF.
Q6: My purified prodrug shows low aqueous solubility, defeating the purpose of the strategy. What went wrong?
  • Incorrect Promolety Choice: The chosen solubilizing group may not be sufficiently hydrophilic. Re-evaluate the design and consider promoieties with stronger ionizable groups or more hydrogen bonding capacity.

  • Salt Form: If your promoiety contains a basic nitrogen (like a piperazine ring), the solubility is highly pH-dependent. Ensure you are testing the solubility in a relevant buffer (e.g., pH 7.4 for physiological conditions, or acidic conditions simulating the stomach). You may need to form a salt (e.g., hydrochloride salt) of the prodrug to achieve optimal solubility.

  • Compound Precipitation: The compound might be "crashing out" of the solution when transitioning from a high-concentration organic stock (like DMSO) to an aqueous buffer.[13] To mitigate this, use a serial dilution method in the assay buffer instead of a single large dilution.[13]

Q7: My prodrug is too stable in plasma stability assays and doesn't release the parent drug. How can I address this?
  • Linker Stability: The carbamate linker might be too sterically hindered for enzymatic cleavage. Consider redesigning the linker to be more accessible to plasma esterases.

  • Species Differences: The rate of enzymatic hydrolysis can vary significantly between species (e.g., human, mouse, rat plasma).[14] If your initial screen was in a non-human plasma and the intended use is for humans, it's crucial to test in human plasma.

  • Assay Conditions: Ensure the plasma used in the assay is fresh and has not undergone multiple freeze-thaw cycles, which can reduce enzymatic activity. The incubation temperature should be maintained at 37°C.

Q8: Conversely, my prodrug is too unstable and hydrolyzes too quickly in aqueous buffer even without plasma. What are the implications?

This suggests that the prodrug is susceptible to chemical hydrolysis rather than purely enzymatic cleavage.[4] While this still releases the active drug, it can have several drawbacks:

  • Poor Shelf-Life: The prodrug may not be stable enough for formulation and storage.

  • Premature Release: If it hydrolyzes rapidly in the gastrointestinal tract before absorption, you lose the solubility advantage of the prodrug form.

  • Troubleshooting: Redesign the linker to be less electronically susceptible to hydrolysis. For instance, modifying adjacent electron-withdrawing or -donating groups can modulate the stability of the carbamate bond.

Section 4: In Vitro and In Vivo Evaluation

Q9: How do I properly assess the success of my prodrug strategy in vitro?

A series of well-designed in vitro experiments is crucial to validate your prodrug before moving to in vivo studies.

Parameter Experimental Protocol Expected Outcome for a Successful Prodrug
Aqueous Solubility Measure the solubility of the parent drug and the prodrug in relevant aqueous buffers (e.g., phosphate-buffered saline, simulated gastric fluid).A significant increase in solubility for the prodrug compared to the parent drug.[4][5][6][7]
Plasma Stability/Hydrolysis Incubate the prodrug in plasma (e.g., human, mouse) at 37°C. At various time points, quench the reaction and analyze the concentrations of the prodrug and the released parent drug by LC-MS/MS.The prodrug should show a reasonable half-life in plasma, indicating conversion to the active drug.[4][7] A half-life of several hours is often desirable.[4]
In Vitro Activity Test the prodrug and the parent drug in a relevant biological assay (e.g., kinase inhibition assay, cell proliferation assay).The prodrug itself should be significantly less active or inactive compared to the parent drug.[4][6][7] In cell-based assays, the prodrug's activity should be comparable to the parent drug after a sufficient incubation time, as it gets converted to the active form.[4][5]
Permeability Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.The permeability of the prodrug may be different from the parent drug. This data helps in understanding the overall absorption process.[7]

Prodrug Activation and Activity Pathway:

G Prodrug (Soluble, Inactive) Prodrug (Soluble, Inactive) Active Drug (Poorly Soluble, Active) Active Drug (Poorly Soluble, Active) Prodrug (Soluble, Inactive)->Active Drug (Poorly Soluble, Active) Enzymatic Cleavage (in plasma/tissues) Biological Target Biological Target Active Drug (Poorly Soluble, Active)->Biological Target Binding Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect Inhibition

Caption: General pathway of prodrug activation and subsequent biological activity.

Q10: What are the key considerations for designing an in vivo study to evaluate my prodrug?
  • Formulation: The improved solubility of the prodrug should allow for a more straightforward oral formulation, potentially a simple aqueous solution or suspension, avoiding the need for complex and potentially toxic excipients.[15]

  • Pharmacokinetic (PK) Study Design:

    • Administer both the parent drug and the prodrug orally to different groups of animals (e.g., mice or rats).

    • Include an intravenous (IV) dose group for the parent drug to determine its absolute bioavailability.

    • Collect blood samples at multiple time points post-dosing.

    • Analyze plasma samples for the concentrations of both the prodrug and the released parent drug using a validated LC-MS/MS method.

  • Key PK Parameters to Compare:

    • Cmax (Maximum Concentration): The prodrug should lead to a higher Cmax of the active drug compared to oral dosing of the parent drug itself.

    • AUC (Area Under the Curve): This represents the total drug exposure. A successful prodrug will result in a significantly larger AUC for the active drug.

    • Oral Bioavailability (%F): Calculate the oral bioavailability of the active drug when administered as the prodrug. This should be substantially higher than that of the parent compound.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use other prodrug strategies besides carbamates? A: Yes, while carbamates are common, other strategies like esters, phosphates, or amino acid conjugates could be explored, depending on the available functional groups on the pyrazolo[3,4-d]pyrimidine core. For instance, if a hydroxyl group is present, forming a phosphate ester can dramatically increase solubility and provide a substrate for phosphatases.

Q: My pyrazolo[3,4-d]pyrimidine doesn't have a suitable functional group for derivatization. What are my options? A: This is a more challenging scenario. You might need to go back to the lead optimization phase and synthesize new analogs that incorporate a "handle" for prodrug attachment, without compromising the parent drug's activity. Alternatively, formulation strategies such as nanosystems (e.g., liposomes, albumin nanoparticles) can be explored to improve the solubility and bioavailability of the parent drug without chemical modification.[8]

Q: How do I confirm that the activity I see in cell-based assays is due to the released parent drug and not the prodrug itself? A: This is a critical validation step.

  • Enzymatic Assays: Show that the prodrug has no or very low activity against the purified biological target (e.g., the kinase).[4][7]

  • Time-Course Experiment: In a cell-based assay, measure the biological effect at very early time points. If the effect takes time to develop, it supports the hypothesis that the prodrug needs to be converted first.

  • LC-MS/MS Analysis of Cell Lysates: Incubate the cells with the prodrug and, at different time points, lyse the cells and analyze the intracellular concentrations of both the prodrug and the released parent drug. This provides direct evidence of conversion.

Q: Are there any in silico tools that can predict the success of a prodrug strategy? A: While in silico tools can be helpful for initial screening, they are not a substitute for experimental validation. You can use software to predict the aqueous solubility of virtual prodrugs or to model their docking into the active sites of metabolizing enzymes. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also provide insights into the likely pharmacokinetic properties of your designed prodrugs.[16][17]

References

Validation & Comparative

The 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Substructure for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Biological Evaluation

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1] The strategic introduction of halogen atoms, such as in 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, provides a versatile platform for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets implicated in cancer and other diseases. This guide provides a comparative analysis of the SAR of analogs derived from this scaffold, supported by experimental data and detailed protocols for their biological evaluation.

The Core Scaffold: A Launchpad for Kinase Inhibition

The this compound scaffold offers three key positions for chemical modification: the C3-bromo, C4-chloro, and C6-chloro positions. The differential reactivity of these positions allows for selective and sequential chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries. The pyrazolo[3,4-d]pyrimidine core itself acts as a bioisostere of purine, anchoring the molecule within the ATP-binding pocket of kinases through hydrogen bonding interactions with the hinge region.[2] The substituents at the C3, C4, and C6 positions then explore different regions of the kinase active site, influencing potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents introduced at the C3, C4, and C6 positions. Below is a comparative analysis of the SAR based on modifications at each of these key sites.

Modifications at the C4 Position: Targeting the Hinge Region

The C4 position is crucial for establishing interactions with the kinase hinge region. The chlorine atom at this position is a good leaving group, facilitating nucleophilic substitution with various amines.

  • Anilino vs. Benzyl Moieties: Studies on cyclin-dependent kinase 2 (CDK2) inhibitors have shown that compounds with a 4-anilino group generally exhibit better inhibitory activity and antitumor effects compared to those with a 4-benzyl group.[3] For instance, analogs with a 3-fluoroaniline at the C4 position demonstrated CDK2 inhibitory activity comparable or superior to known inhibitors like olomoucine and roscovitine.[3] This suggests that the aromatic ring of the aniline moiety can engage in favorable interactions within the ATP-binding site.

  • Impact of Substitution on the Anilino Ring: Further modifications to the aniline ring can fine-tune the inhibitory potency. For example, in a series of RET kinase inhibitors, the introduction of a methoxy group on the aniline ring was well-tolerated.[4]

Modifications at the C6 Position: Exploring the Solvent-Exposed Region

The C6 position often extends towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can impact solubility and provide opportunities for introducing additional interaction points.

  • Small Alkyl and Amino Groups: In the context of CDK2 inhibitors, derivatization at the C6 position with various amines and lower alkyl groups has been explored.[3] The nature of these substituents can influence the overall physicochemical properties of the molecule.

  • Chloromethyl Group as a Reactive Handle: The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine highlights the utility of a chloromethyl group at the C6 position as a reactive handle for further functionalization.[5] This allows for the introduction of a wider range of substituents to probe the solvent-exposed region.

Modifications at the C3 Position: Enhancing Potency and Selectivity

The bromine atom at the C3 position is amenable to various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a diverse array of aryl and heteroaryl groups. These substituents can project into the deeper regions of the ATP-binding pocket, often influencing both potency and selectivity.

  • Aryl and Heteroaryl Substitutions: The introduction of extended 3-substituents has been shown to be a successful strategy for developing potent Lck inhibitors.[6] Similarly, in the development of BRK/PTK6 inhibitors, Suzuki cross-coupling reactions were employed to introduce various final products at the 3-position, starting from a 3-iodo precursor.[7]

  • Impact on Kinase Selectivity: The nature of the substituent at the C3 position can significantly impact the kinase selectivity profile. For example, in a series of pyrazolo[3,4-g]isoquinolines, the introduction of a bromine atom at the 8-position (analogous to the 3-position in pyrazolo[3,4-d]pyrimidines) was found to be detrimental to Haspin inhibition, while alkyl groups at the 4-position altered the kinase inhibition profile.[8]

Comparative Biological Data

The following table summarizes the inhibitory activities of representative this compound analogs against various kinase targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Compound IDTarget KinaseR3-SubstituentR4-SubstituentR6-SubstituentIC50 (nM)Reference
S7 c-SrcVariesVariesVaries6240[9]
S29 c-SrcVariesVariesVaries1720[9]
SI163 c-SrcVariesVariesVaries3500[9]
23a RETVariesVariesVariesNot specified[10]
23c RETVariesVariesVariesPotent inhibitor[10]
51 BRK/PTK6VariesVariesVariesLow nanomolar[7]
33a,b CDK2H3-fluoroanilineVariesComparable to olomoucine[3]

Experimental Protocols

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Calculate IC50 values by fitting the data to a four-parameter logistic equation.[11]

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative activity of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)[1]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated controls and determine the IC50 value.[1][12]

Signaling Pathway Visualization

The following diagrams illustrate the central roles of c-Src, RET, and BRK (PTK6) in cancer signaling, highlighting the pathways that can be targeted by inhibitors derived from the this compound scaffold.

c_Src_Signaling_Pathway RTK RTK (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Integrins Integrins Integrins->c_Src FAK FAK c_Src->FAK STAT3 STAT3 c_Src->STAT3 PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras Angiogenesis Angiogenesis c_Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation

Caption: The c-Src signaling pathway, a key regulator of cancer cell proliferation, survival, and migration.[6][7][13]

RET_Signaling_Pathway Ligand GDNF family ligand GFRa GFRα Ligand->GFRa RET RET GFRa->RET PLCg PLCγ RET->PLCg PI3K PI3K RET->PI3K Ras Ras RET->Ras Differentiation Differentiation PLCg->Differentiation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation BRK_Signaling_Pathway RTK RTK (e.g., EGFR, HER2) BRK BRK (PTK6) RTK->BRK STAT3_5 STAT3/5 BRK->STAT3_5 PI3K PI3K BRK->PI3K Paxillin Paxillin BRK->Paxillin Proliferation Proliferation STAT3_5->Proliferation Akt Akt PI3K->Akt Rac1 Rac1 Paxillin->Rac1 Survival Survival Akt->Survival Migration_Invasion Migration & Invasion Rac1->Migration_Invasion

References

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. The majority of kinase inhibitors achieve their therapeutic effect by competing with adenosine triphosphate (ATP) at its binding site in the catalytic domain of the kinase. The success of this strategy hinges on the inhibitor's core chemical structure, or "scaffold." This scaffold is the foundational framework responsible for anchoring the molecule within the ATP pocket, primarily through hydrogen bond interactions with the "hinge region" of the kinase.

The choice of scaffold is a pivotal decision in the design of a kinase inhibitor. It profoundly influences not only the potency and selectivity of the drug but also its pharmacokinetic properties, such as solubility and metabolic stability. Among the multitude of heterocyclic systems explored, the pyrazolo[3,4-d]pyrimidine core has distinguished itself as a "privileged scaffold."[1][2] This guide provides an in-depth comparison of the pyrazolo[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols for their evaluation.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework

The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring. Its prominence in medicinal chemistry stems from its structural mimicry of a natural purine.[3][4]

Structural and Mechanistic Insights

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its identity as a bioisostere of adenine, the nitrogenous base in ATP.[1][2][5][6][7] This structural similarity allows it to form analogous hydrogen bonds with the kinase hinge region, effectively occupying the ATP binding site and blocking kinase activity.[2][6][7] This fundamental interaction is the cornerstone of its inhibitory mechanism.

Caption: Bioisosteric mimicry of adenine by the pyrazolo[3,4-d]pyrimidine scaffold.

The versatility of this scaffold is a key driver of its success. Medicinal chemists can systematically modify various positions on the bicyclic core to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] For instance, the first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, features this core. Subsequent second-generation inhibitors have often retained the pyrazolo[3,4-d]pyrimidine scaffold while modifying substituents at the C3 and N1 positions to enhance selectivity and reduce off-target effects.[2][6]

Comparative Analysis of Major Kinase Inhibitor Scaffolds

While the pyrazolo[3,4-d]pyrimidine scaffold is highly effective, it is one of many frameworks used in successful kinase inhibitors. Understanding its performance relative to other common scaffolds is crucial for rational drug design.

ScaffoldCore StructureKey ExamplesCommon Kinase TargetsKey Advantages & Disadvantages
Pyrazolo[3,4-d]pyrimidine Ibrutinib, PP1, PP2BTK, Src-family, CDKs, FLT3, VEGFR2[2][4][6][8]Advantages: Proven clinical success, versatile for modification, strong hinge binding. Disadvantages: Potential for off-target effects due to ATP-site conservation.
Quinazoline Gefitinib, Erlotinib, LapatinibEGFR, HER2, VEGFRAdvantages: High potency for receptor tyrosine kinases (RTKs), well-established SAR. Disadvantages: Can be associated with class-specific toxicities (e.g., skin rash with EGFR inhibitors).
Pyrimidine Imatinib, NilotinibBCR-ABL, c-KIT, PDGFRAdvantages: Imatinib pioneered targeted therapy; can be adapted for Type II inhibitors (binding inactive kinase state).[9] Disadvantages: Resistance via gatekeeper mutations is a known challenge.
Indole / Indolinone Sunitinib, NintedanibMulti-kinase (VEGFR, PDGFR, etc.)Advantages: Effective framework for multi-targeted "polypharmacology." Disadvantages: Lack of selectivity can lead to a broader range of off-target toxicities.

Validating and Comparing Inhibitor Performance: Experimental Protocols

Objective comparison of inhibitors derived from different scaffolds requires standardized, robust experimental validation. The following protocols represent a self-validating system, progressing from biochemical potency to cellular activity and drug-like properties.

Caption: A logical workflow for the comprehensive evaluation of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (HTRF® KinEASE™)

Causality: The first step is to determine the direct inhibitory effect of a compound on the purified target kinase, independent of cellular factors like membrane permeability. The half-maximal inhibitory concentration (IC50) is the primary metric. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.[10][11][12]

Methodology: This protocol is adapted for a generic tyrosine kinase (TK) assay in a 384-well plate format.[10][13]

  • Compound Preparation:

    • Create a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in 100% DMSO.

    • Further dilute these stocks into the appropriate 1x enzymatic buffer. This intermediate step minimizes the final DMSO concentration in the assay, which should ideally be ≤1%.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 4 µL of the kinase solution (diluted in 1x enzymatic buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the phosphorylation reaction by adding 4 µL of a solution containing ATP and the universal biotinylated TK substrate.[11][13] The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.

    • Incubate for 30-60 minutes at room temperature. The precise time should be optimized based on enzyme kinetics to ensure the reaction is in the linear range.

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of HTRF Detection Buffer. This buffer contains EDTA to chelate Mg2+, a necessary cofactor for kinase activity.

    • The detection buffer also contains the HTRF reagents: a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[11]

    • Incubate for 60 minutes at room temperature to allow the detection components to bind.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) x 10,000.[10]

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Causality: A potent biochemical inhibitor must be able to penetrate the cell membrane and inhibit its target in the complex cellular milieu. This assay measures a compound's ability to inhibit the proliferation of cancer cells whose survival is dependent on the target kinase.

Methodology: (Using MV4-11, an AML cell line dependent on FLT3 kinase, as an example).[14]

  • Cell Plating:

    • Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed the cells into a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 90 µL of media.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture media.

    • Add 10 µL of the diluted compound to the wells, resulting in a final volume of 100 µL. Include DMSO vehicle controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment (Using CellTiter-Glo® Luminescent Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Normalize the data to the DMSO-treated controls (100% viability).

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: ADME(T) Profiling Considerations

Causality: A potent and cell-active compound may still fail in development if it has poor "drug-like" properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[15][16]

  • Solubility: Poor aqueous solubility can limit absorption and formulation. Kinetic solubility assays are performed early in discovery.

  • Permeability: The ability to cross cell membranes is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive diffusion.[15]

  • Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) will have a short half-life in the body. In vitro assays using liver microsomes are used to assess this stability.[15]

  • In Silico Prediction: Computational tools are widely used to predict a range of ADMET properties (e.g., Lipinski's Rule of Five, toxicity alerts) before a compound is even synthesized, helping to prioritize which scaffolds and derivatives to pursue.[16][17][18]

Conclusion: The Enduring Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. Its success is rooted in its fundamental ability to act as an adenine isostere, providing a reliable anchor point in the highly conserved ATP binding site.[1][7] While other scaffolds like quinazolines and pyrimidines have also led to blockbuster drugs, the pyrazolo[3,4-d]pyrimidine framework offers a compelling combination of proven clinical translatability and synthetic tractability. Its versatility allows for extensive structure-activity relationship studies to optimize potency against a specific target while minimizing off-target effects, a crucial balance in the development of safe and effective therapies.[8][14] The continued exploration of this scaffold, guided by the rigorous experimental workflows outlined here, ensures its place in the development of next-generation kinase inhibitors.

References

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring.[1][2] This structural similarity allows it to effectively compete with ATP at the kinase domain of various enzymes, making it a cornerstone for the development of potent kinase inhibitors.[1] Derivatives of this scaffold have shown significant promise as anticancer agents by targeting key regulators of cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Src family kinases.[1][3][4] This guide provides a comprehensive overview of the in vitro and in vivo methodologies used to evaluate novel derivatives of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, offering a comparative framework for researchers in drug discovery and development.

Part 1: In Vitro Evaluation - From Cellular Viability to Mechanistic Insights

The initial assessment of novel chemical entities involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects, and to elucidate their mechanism of action at the cellular level.

Assessment of Cellular Viability and Proliferation

A primary step in evaluating the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives is to determine their effect on the viability and proliferation of cancer cell lines. The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity. For instance, MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) are commonly used to evaluate this class of compounds.[1][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6][8]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Comparative Data of Hypothetical this compound Derivatives:

CompoundDerivativeMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
BDP-1 Unsubstituted15.221.818.5
BDP-2 4-Anilino2.55.13.7
BDP-3 4-(4-Fluoroanilino)0.81.91.2
BDP-4 4-(Morpholino)8.912.410.1
Doxorubicin Reference Drug0.50.80.6

This data is hypothetical and for illustrative purposes only.

Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential is established, the next logical step is to investigate the underlying mechanism of cell death. Many anticancer drugs induce apoptosis, or programmed cell death.[9] Additionally, compounds that interfere with the cell cycle can halt proliferation.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V/PI staining followed by flow cytometry is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the pyrazolo[3,4-d]pyrimidine derivatives at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a dot plot with four quadrants representing:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram of cell count versus fluorescence intensity.[15]

Illustrative Signaling Pathway Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives

Many pyrazolo[3,4-d]pyrimidine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1][16] Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis.

CDK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression BDP_Derivative Pyrazolo[3,4-d]pyrimidine Derivative BDP_Derivative->CDK46 inhibits

Caption: CDK4/6 signaling pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine derivative.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Xenograft mouse models are commonly employed for this purpose.[17][18][19]

Xenograft Mouse Model for Efficacy Studies

In a xenograft model, human cancer cells are implanted into immunocompromised mice, where they form tumors. This allows for the evaluation of the antitumor activity of a test compound in a living system.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implantation Implantation of Human Cancer Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Compound_Administration Daily Administration of Compound or Vehicle Randomization->Compound_Administration Monitoring Regular Monitoring of Tumor Volume and Body Weight Compound_Administration->Monitoring Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision and Weight Measurement Euthanasia->Tumor_Excision Toxicity_Assessment Organ Collection for Histopathological Analysis Euthanasia->Toxicity_Assessment

Caption: A typical workflow for an in vivo xenograft study.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).

  • Compound Administration: Administer the pyrazolo[3,4-d]pyrimidine derivative and control substances via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily for 21 days). The formulation of poorly soluble compounds may require prodrug strategies to improve bioavailability.[20][21]

  • Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors and measure their weight. Key organs can be collected for histopathological analysis to assess toxicity.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Comparative Data of Hypothetical In Vivo Efficacy:

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1500 ± 250-+2.5
BDP-3 25825 ± 15045-1.8
BDP-3 50450 ± 10070-4.5
Positive Control 10300 ± 8080-8.2

This data is hypothetical and for illustrative purposes only.

Conclusion

The evaluation of this compound derivatives requires a systematic and multi-faceted approach. This guide outlines a logical progression from broad in vitro cytotoxicity screening to more detailed mechanistic studies and finally to in vivo efficacy and safety assessment. By employing these standardized methodologies, researchers can effectively compare the performance of novel derivatives, identify promising lead candidates, and contribute to the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Synthetic Routes of Dichloropyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dichloropyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often referred to as a purine isostere. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The dichlorinated analog, specifically 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, represents a crucial synthetic intermediate. The two chlorine atoms provide reactive handles for the introduction of various functional groups through nucleophilic substitution, enabling the generation of diverse libraries of compounds for drug discovery programs. These derivatives have shown significant potential as anticancer agents, kinase inhibitors, and treatments for other proliferative diseases.[1]

This guide provides a comparative analysis of the most prevalent synthetic routes to dichloropyrazolopyrimidines, offering a deep dive into the experimental methodologies, underlying mechanisms, and practical considerations for each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs.

Route 1: Cyclocondensation of 5-Amino-1H-pyrazole-4-carboxamide followed by Chlorination

This is arguably the most traditional and widely employed route for the synthesis of the pyrazolo[3,4-d]pyrimidine core. It commences with the readily available 5-amino-1H-pyrazole-4-carboxamide and involves a two-step process: cyclization to form the dihydroxy intermediate, followed by chlorination.

Reaction Scheme

A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110°C

Caption: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine from 5-amino-1H-pyrazole-4-carboxamide.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol [2]

  • Combine 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) in a round-bottom flask.

  • Heat the mixture to 190°C and maintain this temperature for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add a 10% potassium hydroxide solution (10 g KOH in 90 mL of water) to the solidified mass.

  • Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.

  • Collect the resulting white solid by suction filtration, wash with water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [2]

  • In a well-ventilated fume hood, combine 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (3 g, 19.7 mmol) and phosphorus oxychloride (POCl3, 20 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 6 drops).

  • Heat the mixture to 110°C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully concentrate it under reduced pressure to remove excess POCl3.

  • Slowly pour the viscous residue into ice water with vigorous stirring.

  • Collect the resulting yellow solid by filtration, wash with ice-water, and dry to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Mechanistic Insights

The initial cyclization step involves the reaction of the aminopyrazole with urea, which serves as a source of the C4 and C6 carbonyl carbons of the pyrimidine ring. The reaction likely proceeds through a series of nucleophilic attacks and condensation reactions, with the elimination of ammonia.

The subsequent chlorination is a crucial step. The dihydroxy tautomer of the pyrazolo[3,4-d]pyrimidine is treated with a strong chlorinating agent like phosphorus oxychloride. The addition of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile. The hydroxyl groups are then converted to chlorophosphate esters, which are subsequently displaced by chloride ions to yield the final dichlorinated product. The use of a mixture of POCl3 and PCl5 can sometimes be advantageous for the chlorination of less reactive heterocyclic systems.[3]

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and relatively inexpensive starting materials.High reaction temperatures are required for the cyclization step.
A well-established and scalable procedure.Use of excess phosphorus oxychloride, a hazardous and corrosive reagent, requires careful handling and quenching.
Good overall yield for the two-step process.The workup procedure for the chlorination step involves quenching with ice water, which can be exothermic and requires caution.

Route 2: Synthesis from 5-Amino-1H-pyrazole-4-carbonitrile

An alternative approach utilizes 5-amino-1H-pyrazole-4-carbonitrile as the starting material. This route can proceed through a few variations, with a common strategy involving the conversion of the nitrile group to a carboxamide, followed by a similar cyclization and chlorination sequence as in Route 1.

Reaction Scheme

A 5-Amino-1H-pyrazole-4-carbonitrile B 5-Amino-1H-pyrazole-4-carboxamide A->B Partial Hydrolysis (e.g., alcoholic NaOH) C 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol B->C Cyclization (e.g., Urea) D 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine C->D Chlorination (e.g., POCl3)

Caption: A potential synthetic pathway from 5-amino-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Step 1: Partial Hydrolysis of 5-Amino-1H-pyrazole-4-carbonitrile [1]

  • Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in alcoholic sodium hydroxide.

  • The reaction conditions (temperature and time) need to be carefully controlled to favor the formation of the carboxamide and prevent complete hydrolysis to the carboxylic acid.

  • Neutralize the reaction mixture to precipitate the 5-amino-1H-pyrazole-4-carboxamide.

  • Filter, wash, and dry the product.

Subsequent steps for cyclization and chlorination would follow similar procedures as outlined in Route 1.

Mechanistic Insights

The key initial step in this route is the controlled partial hydrolysis of the nitrile to a carboxamide. This transformation is crucial as the carboxamide is the necessary precursor for the cyclization to form the pyrimidine ring. The remainder of the mechanism follows that of Route 1.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes a different, readily available starting material.Adds an extra step (hydrolysis) compared to Route 1.
Offers an alternative pathway if the carboxamide starting material is not readily available or is more expensive.The partial hydrolysis of the nitrile can be challenging to control and may lead to the formation of the carboxylic acid byproduct, reducing the overall yield.
The overall route is longer, potentially leading to a lower overall yield.

Route 3: Annulation of a Pyrazole Ring onto a Dichloropyrimidine Precursor

This synthetic strategy represents a convergent approach where the pyrimidine ring is formed first, and the pyrazole ring is subsequently annulated. A key intermediate in this route is 4,6-dichloropyrimidine-5-carboxaldehyde.

Reaction Scheme

A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine-5-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 1-Substituted-4-chloropyrazolo[3,4-d]pyrimidine B->C Hydrazine derivative

Caption: Synthesis via a dichloropyrimidine intermediate.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carboxaldehyde [4][5]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl3, 10 mL) to 0°C.

  • Stir the mixture for 1 hour at 0°C.

  • Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to reflux for 3 hours.

  • Remove the volatile components under reduced pressure.

  • Carefully pour the residue into ice water and extract with diethyl ether.

  • Wash the combined organic layers with aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate to afford the product.

Step 2: Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines [6][7][8]

  • The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines can be performed under different conditions depending on the nature of the hydrazine.

  • For aromatic hydrazines, the reaction is typically carried out at an elevated temperature in the absence of an external base.

  • For aliphatic hydrazines, the reaction often proceeds at room temperature in the presence of a base.

  • The reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.

Mechanistic Insights

The synthesis of the key intermediate, 4,6-dichloropyrimidine-5-carboxaldehyde, is achieved through a Vilsmeier-Haack reaction.[4] This reaction involves the formylation and chlorination of 4,6-dihydroxypyrimidine. The Vilsmeier reagent, formed from POCl3 and DMF, acts as the electrophile for the formylation at the C5 position of the pyrimidine ring, while also serving as the chlorinating agent for the hydroxyl groups.

The subsequent cyclization with a hydrazine derivative proceeds via the formation of a hydrazone at the aldehyde functionality. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto one of the chlorinated positions of the pyrimidine ring, leading to the formation of the pyrazole ring and elimination of HCl.

Advantages and Disadvantages
AdvantagesDisadvantages
A convergent synthesis that allows for the late-stage introduction of diversity through the choice of hydrazine.The synthesis of the starting material, 4,6-dichloropyrimidine-5-carboxaldehyde, can be challenging and may have variable yields.[4][5]
Directly yields a chlorinated pyrazolopyrimidine product.The regioselectivity of the final cyclization step can be an issue with unsymmetrical hydrazines.
Can be adapted for the synthesis of 1-substituted pyrazolo[3,4-d]pyrimidines.The Vilsmeier-Haack reaction uses hazardous reagents.

Comparative Analysis

FeatureRoute 1 (from Carboxamide)Route 2 (from Carbonitrile)Route 3 (from Dichloropyrimidine)
Starting Material 5-Amino-1H-pyrazole-4-carboxamide5-Amino-1H-pyrazole-4-carbonitrile4,6-Dihydroxypyrimidine
Number of Steps 232
Overall Yield Good (Reported as 49.5% for the two steps)[2]Potentially lower due to an additional step and potential side reactions.Variable, highly dependent on the yield of the Vilsmeier-Haack reaction (reported yields from 55% to 95%).[4][5]
Scalability Well-established and scalable.Scalability may be limited by the control required for the partial hydrolysis step.The Vilsmeier-Haack reaction can be scaled, but requires careful control.
Key Challenges Handling of excess POCl3.Controlled partial hydrolysis of the nitrile.Synthesis and purification of the dichloropyrimidine-5-carboxaldehyde intermediate.
Versatility Primarily for the synthesis of the parent 1H-pyrazolo[3,4-d]pyrimidine scaffold.Similar to Route 1.Allows for the introduction of substituents at the N1 position of the pyrazole ring.

Conclusion and Recommendations

The choice of the optimal synthetic route to dichloropyrazolopyrimidines is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific substitution pattern required in the final product.

  • For the synthesis of the unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine on a laboratory to medium scale, Route 1, starting from 5-amino-1H-pyrazole-4-carboxamide, is the most direct and reliable method. Its well-documented procedures and good overall yield make it a robust choice.

  • Route 2 offers a viable alternative if 5-amino-1H-pyrazole-4-carbonitrile is more readily accessible than the corresponding carboxamide. However, careful optimization of the hydrolysis step is necessary to achieve a satisfactory yield.

  • Route 3 is the preferred method for the synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Its convergent nature allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting. While the synthesis of the key aldehyde intermediate can be challenging, the high yields reported for the small-scale protocol make it an attractive option.

Ultimately, a thorough evaluation of the specific project requirements and available resources will guide the synthetic chemist in selecting the most efficient and practical pathway to these valuable heterocyclic building blocks.

References

The Ascendant Scaffold: Assessing the Therapeutic Potential of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, a testament to its remarkable versatility and therapeutic promise. As a bioisostere of adenine, this heterocyclic system has been the foundation for numerous compounds targeting a spectrum of diseases, most notably cancer.[1][2] Its ability to mimic the hinge region binding interactions of ATP in kinase active sites has made it a focal point for the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparison of novel pyrazolo[3,4-d]pyrimidine derivatives, assessing their therapeutic potential against established alternatives, and is supplemented with actionable experimental protocols for their evaluation.

The Benchmark: Ibrutinib and the Standard of Care

A prime example of the clinical success of the pyrazolo[3,4-d]pyrimidine scaffold is Ibrutinib (Imbruvica®) , an FDA-approved irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][4] Ibrutinib has revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] When evaluating novel pyrazolo[3,4-d]pyrimidine derivatives, Ibrutinib serves as a critical benchmark, not only for its potency but also for its well-characterized mechanism of action and clinical efficacy.

The current standard of care for many B-cell malignancies often involves chemoimmunotherapy. However, the development of targeted therapies like BTK and B-cell lymphoma 2 (Bcl-2) inhibitors is shifting the treatment paradigm.[7][8] Novel pyrazolo[3,4-d]pyrimidine derivatives must demonstrate significant advantages over these existing therapies, such as improved efficacy in resistant populations, a better safety profile, or the ability to overcome mechanisms of resistance.

Comparative Analysis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

Recent research has yielded a plethora of novel pyrazolo[3,4-d]pyrimidine derivatives with potent activity against a range of therapeutic targets. This section compares the performance of these emerging compounds, with supporting experimental data.

Targeting Key Kinases in Cancer

The primary therapeutic application of novel pyrazolo[3,4-d]pyrimidines is in oncology, where they have been extensively explored as inhibitors of various protein kinases implicated in tumor growth and progression.

Table 1: Comparative in vitro activity of novel pyrazolo[3,4-d]pyrimidine derivatives against key cancer targets.

Compound/DerivativeTarget KinaseCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 12b VEGFR-2MDA-MB-4680.063 ± 0.003Sunitinib0.035 ± 0.012[9][10]
Compound 16 EGFRMDA-MB-4680.034ErlotinibNot specified[11]
Compound 4a CDK2HCT1160.21Roscovitine0.25[4]
SI306 SrcGBM patient-derivedLow micromolarNot specifiedNot specified[12]
Compound 33 FLT3, VEGFR2MV4-11 (AML)0.005Not specifiedNot specified[13][14]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

The data clearly indicates that novel pyrazolo[3,4-d]pyrimidine derivatives exhibit potent, often nanomolar to low-micromolar, inhibitory activity against critical cancer-associated kinases. For instance, compound 12b shows VEGFR-2 inhibition comparable to the multi-kinase inhibitor Sunitinib, suggesting strong anti-angiogenic potential.[9][10] Similarly, the EGFR inhibitory activity of compound 16 and the CDK2 inhibition by compound 4a highlight the scaffold's adaptability for targeting different kinase families.[4][11]

Understanding the Mechanism: Key Signaling Pathways

The therapeutic efficacy of these derivatives is rooted in their ability to modulate critical cellular signaling pathways. Below are simplified diagrams of key pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[15][16]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][17][18]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->VEGFR2 Inhibition

Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition by novel derivatives.

CDK2/Cyclin A in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A, plays a pivotal role in the progression of the cell cycle from the S phase to the G2 phase.[19][20][21]

CDK2_Pathway G1_S G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 G1_S->CyclinE_CDK2 S_Phase S Phase CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 G2_M G2/M Transition CyclinA_CDK2->G2_M Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->CyclinA_CDK2 Inhibition

Caption: Role of the CDK2/Cyclin A complex in cell cycle progression and its inhibition.

Experimental Protocols for Compound Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the therapeutic potential of novel pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³³P]-ATP or for use with ADP-Glo™ like assays)

  • Kinase assay buffer

  • Test compound (novel pyrazolo[3,4-d]pyrimidine derivative)

  • DMSO (for compound dilution)

  • Microplate (e.g., white, opaque for luminescence)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate.

  • Pre-incubation (for irreversible inhibitors): Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and Signal Generation:

    • For radioactive assays, stop the reaction and capture the phosphorylated substrate on a filter plate for scintillation counting.[9]

    • For ADP-Glo™ assays, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Analysis: Measure luminescence or radioactivity. Normalize the data to the "no inhibitor" control (representing 100% kinase activity) and calculate IC50 values.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][22][23]

Materials:

  • Cells in culture

  • 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (containing CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Novel pyrazolo[3,4-d]pyrimidine derivatives represent a highly promising class of therapeutic agents, particularly in the realm of oncology. Their inherent ability to function as kinase inhibitors, coupled with the vast potential for synthetic modification, allows for the fine-tuning of their potency and selectivity against a multitude of clinically relevant targets. The experimental data presented herein demonstrates that these emerging compounds can exhibit efficacy comparable or, in some cases, superior to existing therapies.

The path forward lies in the continued exploration of the structure-activity relationships of this versatile scaffold to design next-generation inhibitors with improved pharmacological profiles. Further in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these promising candidates. Ultimately, the continued investigation of pyrazolo[3,4-d]pyrimidine derivatives holds the potential to deliver novel and effective treatments for a range of diseases, building upon the clinical success of molecules like Ibrutinib.

References

A Comparative Benchmarking Guide to Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of emerging pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against established drugs targeting key oncogenic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and mechanistic underpinnings that define the therapeutic potential of this privileged scaffold.

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core has garnered significant attention in medicinal chemistry as a "privileged scaffold" for developing kinase inhibitors.[1][2] Its structure is bioisosteric to the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain of a wide array of protein kinases.[3][4] This inherent versatility allows for the targeted design of inhibitors against various kinase families implicated in cancer, including Bruton's Tyrosine Kinase (BTK), Src family kinases (SFKs), and Cyclin-Dependent Kinases (CDKs).[3][4]

This guide will benchmark novel pyrazolo[3,4-d]pyrimidine inhibitors against the following established drugs:

  • Ibrutinib: A first-in-class covalent BTK inhibitor.

  • Dasatinib: A potent inhibitor of Src family kinases and Bcr-Abl.

  • Palbociclib: A selective inhibitor of CDK4 and CDK6.

Experimental Design and Rationale

To provide a robust and objective comparison, a multi-faceted experimental approach is essential. The following assays are selected to elucidate the potency, selectivity, and cellular effects of the novel inhibitors in comparison to their established counterparts.

1. Biochemical Kinase Inhibition Assays (IC50 Determination): The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency against its target kinase. This is determined by measuring the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

2. Cell Viability Assays: These assays assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on the targeted kinase for proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

3. In-Cell Target Engagement Assays: It is crucial to confirm that the inhibitor binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay is a sensitive and quantitative method to measure compound binding at specific target proteins in intact cells.[5][6]

Methodologies

I. Biochemical IC50 Determination

This protocol describes a general method for determining the IC50 of kinase inhibitors. Specific conditions may vary depending on the kinase and substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (novel inhibitors and benchmark drugs)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

II. Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

III. NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a detailed workflow for the NanoBRET™ Target Engagement Assay.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • NanoLuc®-Kinase fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compounds

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure: Day 1: Cell Transfection

  • Culture HEK293 cells to ~80-90% confluency.

  • Transiently transfect the cells with the NanoLuc®-Kinase fusion vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Assay Execution

  • Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.

  • Adjust the cell density to 2 x 10^5 cells/mL.

  • Prepare serial dilutions of the test compounds.

  • Add the NanoBRET™ Kinase Tracer to the cell suspension at the predetermined optimal concentration.

  • Dispense the cell suspension containing the tracer into the wells of a white assay plate.

  • Add the diluted test compounds to the appropriate wells.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

  • Add the substrate solution to each well.

  • Read the plate within 10 minutes on a luminometer, measuring donor emission (~460 nm) and acceptor emission (~610 nm).

Data Analysis:

  • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

  • Normalize the data to the vehicle control wells.

  • Plot the normalized BRET ratio against the logarithm of the test compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the inhibitors discussed in this guide.

Src Signaling Pathway

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src

Caption: Simplified Src signaling pathway and the point of inhibition by Dasatinib.

CDK4/6 Signaling Pathway

CDK46_Signaling cluster_0 Active Complex Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK46

Caption: The CDK4/6-Cyclin D pathway and its inhibition by Palbociclib.

BTK Signaling Pathway in B-Cells

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK p PLCy2 PLCγ2 BTK->PLCy2 p IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB PKC->NF_kB Proliferation_Survival B-Cell Proliferation & Survival NF_kB->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK signaling downstream of the B-cell receptor and inhibition by Ibrutinib.

Results and Comparative Analysis

The following tables summarize the inhibitory activities of representative novel pyrazolo[3,4-d]pyrimidine inhibitors compared to their respective benchmark drugs. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Comparison of Src Inhibitors
CompoundTargetCell LineIC50 (µM)Reference
Dasatinib SrcWiDr0.03[7]
Dasatinib SrcHT290.05[7]
SI306 SrcGIN811.2[8]
SI306 SrcGIN287.7[8]
SI306 SrcGCE287.2[8]
Pro-Si306 SrcU87-[9]

Note: Pro-Si306 is a prodrug of Si306, designed for improved solubility and in vivo efficacy.[9]

Table 2: Comparison of CDK Inhibitors
CompoundTargetCell LineIC50 (µM)Reference
Palbociclib CDK4/6MCF-7-[10]
Compound 1j CDK2MCF-710.88[11]
Compound 1e CDK2MCF-710.79[11]
Compound 14 CDK2HCT-1160.006[12]
Compound 15 CDK2HCT-1160.007[12]

Note: The novel compounds listed target CDK2, while Palbociclib is a CDK4/6 inhibitor. This highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting different CDK family members.

Table 3: Comparison of BTK Inhibitors
CompoundTargetCell LineIC50 (µM)Reference
Ibrutinib BTKRamos0.868[13]
Ibrutinib BTKRaji5.20[13]
Novel Compound 11 BTK-0.00795[4]
Acalabrutinib BTK--[14]

Note: Acalabrutinib is a second-generation BTK inhibitor with improved selectivity over Ibrutinib.[14]

Discussion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The data presented in this guide demonstrate that novel inhibitors based on this core can exhibit potent activity against a range of cancer-relevant kinases.

Selectivity and Off-Target Effects: A critical aspect of kinase inhibitor development is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities.[15][16] While Ibrutinib is a highly effective BTK inhibitor, it is known to have off-target activities that can lead to adverse events.[15][16] Second-generation BTK inhibitors like acalabrutinib have been developed with improved selectivity profiles.[14] Similarly, while Dasatinib is a potent Src inhibitor, it is a multi-kinase inhibitor with a broad spectrum of activity.[1][17][18] Future development of pyrazolo[3,4-d]pyrimidine inhibitors should prioritize comprehensive kinase profiling to assess selectivity and guide further optimization.

Overcoming Resistance: A significant challenge in targeted cancer therapy is the emergence of drug resistance. For instance, resistance to CDK4/6 inhibitors can arise through various mechanisms.[19] The development of novel pyrazolo[3,4-d]pyrimidine inhibitors that can overcome known resistance mutations is a key area of ongoing research.

References

A Senior Application Scientist's Guide to Cellular Assay Protocols for Evaluating Pyrazolo[3,4-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth guide on the cellular evaluation of one of the most prolific scaffolds in modern drug discovery: the pyrazolo[3,4-d]pyrimidine core. This guide is designed to move beyond mere procedural lists, offering instead a strategic framework for selecting, executing, and interpreting cellular assays. As a privileged scaffold, the pyrazolo[3,4-d]pyrimidine nucleus is a structural bioisostere of adenine, the core component of ATP.[1][2][3] This mimicry allows compounds built on this framework to competitively bind to the ATP-binding site of a vast array of protein kinases, making them a cornerstone of targeted cancer therapy development.[4][5] Our objective here is to empower you with the rationale and technical details to build a robust, self-validating cellular assay cascade to comprehensively characterize your novel pyrazolo[3,4-d]pyrimidine-based compounds.

Part 1: Foundational Assays - Assessing Global Cellular Effects

The initial characterization of any potential therapeutic agent begins with a broad assessment of its impact on cell health. These foundational assays are crucial for establishing a baseline of activity, determining effective concentration ranges, and providing the first clues into the compound's mechanism of action.

Cell Viability and Cytotoxicity: The First Litmus Test

The most fundamental question is whether your compound affects cell survival. Several assays can answer this, each with its own principle, advantages, and limitations. The choice of assay can be critical, as it is predicated on the metabolic state of the cell.

  • Metabolic Assays (MTT, MTS, WST-8): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells.[6] Viable cells reduce a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product, with the intensity of the color being proportional to the number of living cells.[7][8][9]

  • ATP Quantification (CellTiter-Glo®): This luminescent assay quantifies ATP, the cell's energy currency, as an indicator of metabolically active cells.[8] The principle relies on the luciferase reaction to generate a light signal proportional to the amount of ATP present.[8]

  • Cytotoxicity Assays (LDH Release): In contrast to viability assays, cytotoxicity assays measure cell death. The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from cells with compromised membrane integrity.[10]

Comparison of Common Cell Viability & Cytotoxicity Assays

Assay PrincipleMethodAdvantagesDisadvantages
Metabolic Activity MTTInexpensive, widely used.[9]Requires a solubilization step for the formazan crystals; can be affected by compounds altering cellular metabolism.[7]
MTS / XTTSoluble formazan product, no solubilization step needed, higher throughput.[7][8]More expensive than MTT; can also be influenced by metabolic changes.
ATP Content CellTiter-Glo®Highly sensitive, fast, and suitable for HTS.[8]Reagents can be expensive; ATP levels can fluctuate with cellular stress.
Membrane Integrity LDH ReleaseDirectly measures cell death (necrosis).[10]Less sensitive for detecting early apoptosis; LDH in serum can interfere.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely accepted standard for the initial screening of cytotoxic compounds.[6][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assays: Uncovering the Mode of Cell Death

If your compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

  • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for detecting apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Luminescent or colorimetric assays (e.g., Caspase-Glo® 3/7) can measure the activity of key executioner caspases to confirm an apoptotic mechanism.[12][13]

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with your pyrazolo[3,4-d]pyrimidine compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.[10]

  • Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. The results will allow you to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

G cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition & Analysis start Seed Cells in 6-well Plate treat Treat with Pyrazolo[3,4-d]pyrimidine (IC50 concentration) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quantify

Caption: EGFR signaling and inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

Western blotting is a robust, semi-quantitative method to visualize changes in protein phosphorylation. [14]

  • Cell Culture and Lysis: Culture cells to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling. Treat with your compound for a specified time, then stimulate with a relevant ligand (e.g., EGF for EGFR activation) for 15-30 minutes. [14]2. Lysis: Place plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA buffer containing protease and phosphatase inhibitors. [14]Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-Src Tyr416) overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [14]6. Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Src) and a loading control (e.g., GAPDH or β-actin). [15]8. Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control. [14]

Alternative High-Throughput Methods:

For screening larger numbers of compounds, consider more high-throughput formats:

  • Cell-Based ELISA: These assays are performed in a 96- or 384-well plate format. Cells are cultured, treated, and lysed in the plate. The lysate is then incubated with a capture antibody (e.g., total-EGFR) coated on the well, followed by a detection antibody against the phosphorylated form of the protein. [16][17]* Homogeneous Time-Resolved Fluorescence (HTRF®): This is a proximity-based assay that uses two labeled antibodies—one against the total protein (labeled with a donor fluorophore) and one against the phosphorylated form (labeled with an acceptor). When both antibodies bind, FRET occurs, generating a signal that is proportional to the level of phosphorylation. [18]

Phosphodiesterase (PDE) Inhibition: Measuring Second Messengers

Some pyrazolo[3,4-d]pyrimidines are potent inhibitors of phosphodiesterases, such as PDE5. [19]Inhibition of PDE5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation. [20] cGMP Signaling Pathway

cGMP_Pathway NO Nitric Oxide (NO) (e.g., from SNP) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Response Downstream Effects (e.g., Smooth Muscle Relaxation) cGMP->Response Mediates GMP 5'-GMP (Inactive) PDE5->GMP Compound Pyrazolo[3,4-d]pyrimidine Inhibitor Compound->PDE5 Inhibits

Caption: cGMP signaling and its modulation by a PDE5 inhibitor.

Experimental Protocol: Cell-Based cGMP Immunoassay (ELISA)

This protocol measures the intracellular accumulation of cGMP following stimulation and compound treatment. [20]

  • Cell Culture: Seed cells known to express PDE5 (e.g., HEK293 cells engineered to express PDE5) in a 96-well plate and incubate for 24 hours. [20]2. Compound Pre-incubation: Replace the medium with serum-free medium containing various concentrations of your pyrazolo[3,4-d]pyrimidine inhibitor. Incubate for 30-60 minutes.

  • Stimulation: Add a nitric oxide donor, such as sodium nitroprusside (SNP), to stimulate cGMP production. Incubate for 30 minutes at 37°C. [20]4. Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop PDE activity. Incubate for 10 minutes. [20]5. cGMP Quantification: Use a commercial competitive cGMP ELISA kit. This typically involves adding the cell lysates and a cGMP-HRP conjugate to a plate pre-coated with an anti-cGMP antibody. The amount of HRP signal is inversely proportional to the amount of cGMP in your sample.

  • Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in your samples and plot the dose-response to determine the inhibitor's IC50.

Part 3: Data Interpretation and Comparison

A critical aspect of drug discovery is benchmarking your compounds against known standards and previously published data. The following table provides a sample of reported IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives to serve as a reference point.

Representative Activities of Pyrazolo[3,4-d]pyrimidine Compounds

Compound IDTarget(s)Cell LineAssay TypeIC50 ValueReference
Compound 1a Not SpecifiedA549 (Lung)MTT2.24 µM[11]
Compound 1d Not SpecifiedMCF-7 (Breast)MTT1.74 µM[11]
Compound 10e Not SpecifiedMCF-7 (Breast)Not Specified11 µM[4]
Compound 4c Src KinaseJurkat (Leukemia)MTS~5 µM
Compound 5i EGFR/VEGFR2N/A (Enzymatic)Kinase Assay0.3 µM (EGFR)[21]
Compound 7d EGFR/ErbB2OVCAR-4 (Ovarian)Not Specified1.74 µM[22]
Compound XVI FLT3N/A (NCI-60 Panel)GI50 Assay1.17 - 18.4 µM[5][23]

Conclusion

The evaluation of pyrazolo[3,4-d]pyrimidine-based compounds requires a multi-faceted and logical progression of cellular assays. By starting with broad assessments of cell viability and cytotoxicity, you can establish a foundation of activity. Following these initial findings with more detailed investigations into the mechanism of cell death, such as apoptosis and cell cycle analysis, provides crucial insights. Finally, confirming on-target activity through specific MoA assays, like phospho-protein analysis or second messenger quantification, is essential for validating your drug discovery efforts. Each protocol described herein is a self-validating system when appropriate controls are included, ensuring the generation of robust and reliable data. This systematic approach will enable you to comprehensively characterize your compounds and make informed decisions as you advance your most promising candidates through the drug development pipeline.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to act as a bioisostere of adenine and effectively target the ATP-binding sites of various protein kinases.[1][2][3] This versatility has led to the development of numerous derivatives investigated as potent anticancer agents, targeting key drivers of oncogenesis such as Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of representative pyrazolo[3,4-d]pyrimidine derivatives. We delve into the causal relationships between chemical structure and biological activity, present key experimental data in a comparative format, and provide detailed protocols for essential assays, empowering researchers to accelerate their own discovery and development programs.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to form crucial hydrogen bond interactions within the hinge region of kinase active sites.[2][3] This fundamental binding mode serves as a foundation upon which medicinal chemists build specificity and potency. By modifying substituents at various positions on the bicyclic ring system, developers can fine-tune a compound's properties to target specific kinases, enhance cellular activity, and optimize drug-like characteristics.

Key therapeutic targets for this class of compounds in oncology include:

  • Src Family Kinases (SFKs): Often overactive in tumors like glioblastoma and osteosarcoma, SFKs are involved in cell proliferation, migration, and survival.[4][6][7][8]

  • Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, CDKs are frequently deregulated in cancer, making them a prime target for inducing cell cycle arrest and apoptosis.[1][4][9]

  • VEGFR/EGFR: These receptor tyrosine kinases are critical drivers of angiogenesis and tumor cell proliferation, respectively.[2][5][10]

The following diagram illustrates the general mechanism of action where these derivatives act as ATP-competitive inhibitors in the kinase domain.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Domain ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Kinase_Inhibited Kinase Domain Inhibitor->Kinase_Inhibited Competitively Binds Substrate_Unphos Protein Substrate (Unphosphorylated) Kinase_Inhibited->Substrate_Unphos No Phosphorylation ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited

Caption: ATP-Competitive Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives.

Comparative Pharmacokinetic (PK) Profiles

An effective drug must not only hit its target but also reach it in sufficient concentrations and for an adequate duration. Pharmacokinetics (the study of Absorption, Distribution, Metabolism, and Excretion, or ADME) governs this exposure. Structural modifications to the pyrazolo[3,4-d]pyrimidine core profoundly impact these properties.

Key Determinants of PK: In Vitro ADME

Early-stage in vitro ADME assays are critical for selecting candidates with favorable drug-like properties, thereby reducing late-stage attrition.[11][12] Key assays include metabolic stability and plasma protein binding.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay predicts the rate of metabolic clearance, primarily by cytochrome P450 (CYP) enzymes.[13][14] A compound with high metabolic stability is less likely to be cleared rapidly from the body, leading to a longer half-life and better exposure.

  • Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) tumors like glioblastoma, the ability to cross the BBB is essential. In vitro models can predict this potential.[6]

Table 1: Comparative In Vitro PK Data for Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundPrimary Target(s)In Vitro AssayResultSignificance & InterpretationReference
SI221 SFKsMetabolic StabilityHigh stabilitySuggests a lower rate of hepatic clearance, which is favorable for maintaining therapeutic concentrations in vivo.[6]
SI221 SFKsBBB PermeabilityGood potentialEssential for a drug intended to treat brain tumors like glioblastoma, indicating it may reach its target site.[6]
Compound 14 CDK2In Silico ADMETSuitable PK propertiesComputational predictions suggest good absorption and drug-like characteristics, guiding further development.[1][9]
Compound 25 EGFR-TKIn Silico ADMETFavorable profilePredictive models indicate low toxicity and good absorption, supporting its potential as a lead compound.[15]

Comparative Pharmacodynamic (PD) Profiles

Pharmacodynamics describes the effect of a drug on the body—in this case, the inhibition of target kinases and the resulting anti-tumor activity. This is evaluated through both in vitro potency assays and in vivo efficacy models.

In Vitro Potency and Cellular Activity

The initial measure of a compound's effectiveness is its ability to inhibit its purified target kinase (enzymatic assay, e.g., IC₅₀) and to prevent the proliferation of cancer cell lines (cell-based assay, e.g., GI₅₀ or IC₅₀).

Table 2: Comparative In Vitro Potency of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundPrimary TargetCancer Cell Line(s)Potency (IC₅₀ / GI₅₀)Alternative / ComparatorReference
SI221 SFKsGlioblastoma cell linesSignificant cytotoxic effectMore effective than PP2 (a known SFK inhibitor)[6]
SI-83 SrcHuman osteosarcomaIC₅₀ = 12 µMLower effect on non-tumor primary human osteoblasts[8]
SI-388 SrcGlioblastomaHampered cell viabilitySimilar radiosensitizing effect to Dasatinib[7]
Compound 14 CDK2HCT-116 (Colorectal)IC₅₀ = 6 nM (cellular)More potent than Sorafenib (IC₅₀ = 19 nM)[9]
Compound 14 CDK2N/A (Enzymatic)IC₅₀ = 0.057 µMMore potent than Sorafenib (IC₅₀ = 0.184 µM)[9]
Compound 10k VEGFR-2Multiple linesIC₅₀ = 0.03 - 1.6 µMN/A[10]
Compound 12b VEGFR-2MDA-MB-468 (Breast)IC₅₀ = 3.34 µMMore potent than Staurosporine (IC₅₀ = 6.36 µM)[16]
In Vivo Efficacy in Xenograft Models

The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. This is typically done using xenograft models, where human tumor cells are implanted into immunodeficient mice.[17][18][19][20]

Table 3: Comparative In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTumor ModelDosing & ScheduleResultSignificance & InterpretationReference
SI-83 Osteosarcoma mouse modelNot specifiedDecreased tumor massDemonstrates translation of in vitro Src inhibition to in vivo anti-tumor activity.[8]
Compound 10k HT-29 xenograft (nude mouse)Not specifiedInhibited tumor growthConfirms the anti-proliferative cellular activity translates to efficacy in a whole-animal model.[10]
Compound 9 MCF-7 TUBB3 xenograftNot specifiedSignificantly better than PaclitaxelShows superiority over a standard-of-care agent in a specific resistant tumor model.[21]

Key Experimental Protocols

To ensure reproducibility and provide actionable guidance, we detail the methodologies for foundational PK and PD experiments.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of Phase I metabolic degradation of a test compound.

Causality: This assay is a cost-effective surrogate for determining hepatic clearance.[13] Compounds that are rapidly metabolized here often have poor oral bioavailability and short half-lives in vivo, flagging them for optimization.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and dilute to the final concentration (e.g., 1 µM) in buffer.

  • Incubation: Pre-warm HLM and the compound solution at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a negative control without the NADPH system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound against time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (Cl_int).

Protocol: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a test compound in a live animal model.

Causality: This model provides a complex biological system to assess a drug's ability to reach the tumor, exert its pharmacodynamic effect, and inhibit growth, integrating PK/PD relationships.[17][22] Patient-Derived Xenograft (PDX) models, which use tumor fragments directly from a patient, are considered to have high predictive value.[18][22]

Caption: Workflow for a Xenograft Tumor Model Efficacy Study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice) to prevent rejection of the human tumor graft.[17]

  • Tumor Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.[19]

  • Tumor Growth & Staging: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group), ensuring similar average tumor volumes across groups. Groups typically include a vehicle control, the test compound, and a positive control (standard-of-care drug).

  • Treatment Administration: Administer the test compound according to the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after a fixed duration.

  • Analysis: At the endpoint, animals are euthanized, and tumors are excised and weighed. Efficacy is often expressed as Tumor Growth Inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C %).

Synthesis & Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The comparative data presented here highlight a clear trend: subtle chemical modifications can dramatically alter PK and PD profiles, turning a potent enzyme inhibitor into a viable drug candidate. For example, the development of compounds like SI221 with good BBB permeability demonstrates a rational approach to designing drugs for CNS cancers.[6] Likewise, the superior efficacy of Compound 9 over paclitaxel in a resistant model underscores the potential of this class to overcome existing clinical challenges.[21]

Future research should focus on:

  • Improving Selectivity: While potent, many kinase inhibitors have off-target effects. Designing derivatives with higher selectivity for the target kinase over others (e.g., Src vs. other SFKs) will improve the therapeutic window and reduce toxicity.

  • Multi-Targeting Strategies: Designing single molecules that rationally inhibit multiple key oncogenic pathways (e.g., dual VEGFR/EGFR inhibition) may offer a superior therapeutic effect and combat drug resistance.[5]

  • Integration with Novel Modalities: Combining pyrazolo[3,4-d]pyrimidine-based inhibitors with immunotherapy or as payloads in antibody-drug conjugates (ADCs) could unlock new therapeutic paradigms.

By integrating early-stage ADME profiling with robust in vivo efficacy studies, researchers can continue to optimize this privileged scaffold and develop the next generation of targeted cancer therapies.

References

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Blueprint for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparative Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern kinase inhibitor design, lauded for its structural mimicry of the adenine ring of ATP.[1][2] This bioisosteric relationship allows compounds built on this scaffold to effectively compete with ATP for binding within the kinase active site, making it a "privileged" structure in medicinal chemistry.[1][2] The versatility of this scaffold has led to the development of a diverse array of kinase inhibitors, from the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor ibrutinib to numerous clinical and preclinical candidates targeting a spectrum of kinases implicated in cancer.[1]

This in-depth technical guide provides a head-to-head comparison of various pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, offering objective performance analysis supported by experimental data. We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed, validated experimental protocols to empower researchers in their own investigations.

The Mechanism: Hinge-Binding and Beyond

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based inhibitors is their ability to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor.[1] Modifications at various positions of the pyrazolo[3,4-d]pyrimidine core allow for the optimization of potency and selectivity by exploiting other interactions within the active site and adjacent regions. This targeted approach has yielded inhibitors with varying profiles, from highly selective to multi-targeted agents.

Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Bruton's Tyrosine Kinase (BTK) Inhibitors: A Tale of Selectivity

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target in B-cell malignancies.[1] Ibrutinib, a first-in-class irreversible BTK inhibitor, has revolutionized the treatment of these diseases. However, its off-target activities on other kinases, such as EGFR and TEC-family kinases, can lead to adverse effects.[3] This has driven the development of second-generation, more selective BTK inhibitors like acalabrutinib.

Inhibitor BTK IC50 (nM) Key Off-Target Kinases Inhibited (>65% at 1µM) Reference
Ibrutinib1.5BMX, CSK, EGFR, FGR, HCK, ITK, LCK, LYN, SRC, TEC, TXK[3][4]
Acalabrutinib5.1Minimal off-target binding observed at 1µM[3]
Zanubrutinib0.5BMX, LCK, LYN, SRC, TEC[4][5]

Causality Behind Experimental Choices: The enhanced selectivity of acalabrutinib is attributed to modifications on the pyrazolo[3,4-d]pyrimidine scaffold that reduce interactions with the ATP-binding sites of other kinases.[3] Kinome scanning assays, such as the KINOMEscan™ platform, are invaluable for determining the selectivity profile of kinase inhibitors by quantifying their binding to a large panel of kinases.[6][7] This broad screening approach provides a comprehensive view of a compound's potential on- and off-target effects.

Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Inhibition

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib/ Acalabrutinib Ibrutinib->BTK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Plate_Setup Plate Compound & Kinase Compound_Prep->Plate_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Plate_Setup Incubation1 Pre-incubation (10 min) Plate_Setup->Incubation1 Reaction_Start Add Substrate/ATP Incubation1->Reaction_Start Incubation2 Reaction Incubation (1 h) Reaction_Start->Incubation2 Add_Reagent Add ATP Detection Reagent Incubation2->Add_Reagent Incubation3 Incubation (10 min) Add_Reagent->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Plot & Calculate IC50 Read_Plate->Data_Analysis

References

Navigating the Kinase Inhibitor Maze: A Comparative Guide to the Pyrazolo[3,4-d]pyrimidine Patent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a powerhouse in the world of kinase inhibitor drug discovery. Its intrinsic ability to mimic the adenine ring of ATP allows for potent and selective targeting of the kinase hinge region, a critical interaction for inhibitory activity.[1] This guide provides an in-depth analysis of the patent landscape for pyrazolo[3,4-d]pyrimidine kinase inhibitors, offering a comparative look at key patented compounds, their performance data, and the experimental methodologies used to generate this information. Our goal is to equip researchers and drug development professionals with the insights needed to navigate this competitive and promising field.

The Privileged Scaffold: Why Pyrazolo[3,4-d]pyrimidine?

The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to adenine, a key component of ATP, the universal energy currency and phosphate donor for kinase-mediated phosphorylation.[2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms at positions 1 and 7 of the pyrazolo[3,4-d]pyrimidine ring system can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

This fundamental interaction provides a robust starting point for the design of potent kinase inhibitors. Medicinal chemists can then strategically modify the scaffold at various positions to enhance potency, improve selectivity against a panel of kinases, and optimize pharmacokinetic properties.

Caption: Key features of the pyrazolo[3,4-d]pyrimidine scaffold.

Key Players in the Patent Arena

A review of the patent landscape reveals a number of key academic institutions and pharmaceutical companies actively developing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The University of California has been a significant contributor, with patents covering a broad range of kinase targets, including PI3K and mTOR.[4] Other major players include Pharmacyclics (an AbbVie company) , the originator of the blockbuster BTK inhibitor Ibrutinib, and numerous other pharmaceutical companies who have filed patents for inhibitors targeting a diverse array of kinases.

Comparative Analysis of Patented Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

This section provides a comparative analysis of prominent pyrazolo[3,4-d]pyrimidine kinase inhibitors, highlighting their target kinases, inhibitory potency, and key structural features.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor signaling pathway, making it a key target for B-cell malignancies.[2]

Ibrutinib (PCI-32765): The poster child for the success of the pyrazolo[3,4-d]pyrimidine scaffold, Ibrutinib is an irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.

CompoundTargetIC50 (nM)Key Patent Assignee
Ibrutinib (PCI-32765)BTK0.5[5][6][7]Pharmacyclics (AbbVie)
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs.

While the approved CDK4/6 inhibitor Palbociclib (PD-0332991) is based on a pyrido[2,3-d]pyrimidine core, its development has spurred research into other scaffolds, including pyrazolo[3,4-d]pyrimidines, for targeting CDKs.[8][9] Numerous patents and publications describe pyrazolo[3,4-d]pyrimidine derivatives with potent anti-CDK activity. For instance, a series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2.[10]

Compound ClassTargetIC50 Range (nM)Key Patent Assignees
1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidinesCDK2190[11]Various
Palbociclib (PD-0332991) (for comparison)CDK4/611/16[8][9]Pfizer
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazolo[3,4-d]pyrimidine derivatives have been patented as VEGFR inhibitors.

For comparison, Sunitinib (SU11248) , a multi-kinase inhibitor that targets VEGFRs, is based on an indolinone core. However, the pyrazolo[3,4-d]pyrimidine scaffold has been explored as an alternative, with compounds demonstrating potent VEGFR-2 inhibition.[12]

Compound ClassTargetIC50 Range (µM)Key Patent Assignees
Pyrazolo[3,4-d]pyrimidine derivativesVEGFR-2~5.90[4]Various
Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its inhibition represents a novel anti-cancer strategy. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent and selective PLK4 inhibitors.

Centrinone (Bayer-01) is a well-characterized selective PLK4 inhibitor. While its core is not a pyrazolo[3,4-d]pyrimidine, it serves as a benchmark for the development of new PLK4 inhibitors based on this scaffold. Recent publications have disclosed pyrazolo[3,4-d]pyrimidine derivatives with sub-nanomolar potency against PLK4.

Compound ClassTargetKi (nM)Key Patent Assignees
Pyrazolo[3,4-d]pyrimidine derivativesPLK4<10Various
Centrinone (Bayer-01) (for comparison)PLK40.16[13]Broad Institute/Dana-Farber

Experimental Protocols: A Guide to Evaluating Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The following section details the key experimental protocols used to characterize the activity of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

In Vitro Kinase Assays

These assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a test compound is quantified by measuring the reduction in substrate phosphorylation.

Kinase_Assay_Workflow Recombinant Kinase Recombinant Kinase Reaction Mixture Reaction Mixture Recombinant Kinase->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Allow phosphorylation Peptide Substrate Peptide Substrate Peptide Substrate->Reaction Mixture ATP (radiolabeled or cold) ATP (radiolabeled or cold) ATP (radiolabeled or cold)->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Detection Detection Incubation->Detection Quantify phosphorylation IC50 Determination IC50 Determination Detection->IC50 Determination

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol for a Generic In Vitro Kinase Assay (e.g., for VEGFR-2): [1][14][15]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compound in the 1x Kinase Buffer.

    • Prepare a master mixture containing the kinase buffer, ATP, and a suitable peptide substrate.

  • Assay Plate Setup:

    • Add the master mixture to the wells of a 96-well or 384-well plate.

    • Add the diluted test compound to the appropriate wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Initiate the reaction by adding the recombinant kinase enzyme to all wells except the negative controls.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Detect the amount of phosphorylated substrate. Common methods include:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[16]

      • Luminescence-Based Assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction. Lower luminescence indicates higher kinase activity.[1][14]

      • Fluorescence-Based Assays (e.g., LanthaScreen®): Using a FRET-based system to detect the binding of a tracer to the kinase.[17][18]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

These assays are crucial for assessing the effect of a compound on the growth and viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Detailed Protocol for the MTT Assay:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful area for the discovery of novel kinase inhibitors. The clinical and commercial success of Ibrutinib has undoubtedly fueled further exploration of this versatile chemical entity. The patent landscape is dynamic, with ongoing efforts to develop inhibitors with improved potency, selectivity, and resistance-breaking profiles.

Future research will likely focus on:

  • Next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies.

  • Targeting novel kinases: Expanding the application of the pyrazolo[3,4-d]pyrimidine scaffold to a wider range of kinase targets implicated in various diseases.

  • Combination therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine inhibitors with other anti-cancer agents.[19][20]

For researchers and drug developers, a thorough understanding of the patent landscape, coupled with robust experimental validation, is paramount for success in this exciting and competitive field.

References

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3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
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3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.